Nona-arginine
Descripción
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H110N36O10/c55-28(10-1-19-74-46(56)57)37(91)83-29(11-2-20-75-47(58)59)38(92)84-30(12-3-21-76-48(60)61)39(93)85-31(13-4-22-77-49(62)63)40(94)86-32(14-5-23-78-50(64)65)41(95)87-33(15-6-24-79-51(66)67)42(96)88-34(16-7-25-80-52(68)69)43(97)89-35(17-8-26-81-53(70)71)44(98)90-36(45(99)100)18-9-27-82-54(72)73/h28-36H,1-27,55H2,(H,83,91)(H,84,92)(H,85,93)(H,86,94)(H,87,95)(H,88,96)(H,89,97)(H,90,98)(H,99,100)(H4,56,57,74)(H4,58,59,75)(H4,60,61,76)(H4,62,63,77)(H4,64,65,78)(H4,66,67,79)(H4,68,69,80)(H4,70,71,81)(H4,72,73,82)/t28-,29-,30-,31-,32-,33-,34-,35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNKPNYCNUKOAU-VXJRNSOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H110N36O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1423.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143413-47-2 | |
| Record name | Nona-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143413472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nona-arginine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12648 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Cellular Gateway: An In-depth Technical Guide to the Nona-arginine Mechanism of Cell Entry
For Researchers, Scientists, and Drug Development Professionals
Nona-arginine (R9), a cell-penetrating peptide (CPP), has emerged as a powerful tool in drug delivery, capable of ferrying a wide range of cargo molecules across the cellular membrane. Understanding the intricate mechanisms governing its entry is paramount for the rational design of novel therapeutic strategies. This technical guide provides a comprehensive review of the core mechanisms of R9 cell entry, supported by quantitative data, detailed experimental protocols, and visual pathways to facilitate a deeper understanding for researchers and drug development professionals.
Core Mechanisms of this compound Cellular Uptake
The cellular uptake of this compound is a multifaceted process that is highly dependent on its concentration, the presence and nature of cargo, and the specific cell type. The primary mechanisms can be broadly categorized into two main pathways: direct translocation and endocytosis .
Direct Translocation: At higher concentrations (≥10 μM), R9 is thought to directly penetrate the plasma membrane in an energy-independent manner.[1][2] This process is driven by the strong electrostatic interactions between the positively charged guanidinium groups of the arginine residues and the negatively charged components of the cell membrane, such as phospholipids and proteoglycans.[3] One proposed model for direct translocation involves the formation of transient pores or membrane destabilization, allowing the peptide and its cargo to enter the cytoplasm directly.[4] Another model suggests that R9 induces membrane multilamellarity, leading to fusion and subsequent entry.
Endocytosis: At lower, nanomolar to low micromolar concentrations, R9 uptake predominantly occurs through various energy-dependent endocytic pathways.[1][2] This involves the engulfment of the peptide and its associated cargo into vesicles. The primary endocytic routes implicated in R9 uptake are:
-
Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) and is often induced by R9 itself, leading to significant fluid-phase uptake.[5]
-
Clathrin-Mediated Endocytosis: This is a receptor-mediated process where R9 binds to cell surface receptors, leading to the formation of clathrin-coated pits that invaginate to form vesicles.
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and caveolin proteins.
It is important to note that these pathways are not mutually exclusive, and R9 can utilize multiple endocytic routes simultaneously to enter a single cell.[5]
The Crucial Role of Heparan Sulfate Proteoglycans
A critical initial step for both direct translocation and endocytosis is the interaction of R9 with heparan sulfate proteoglycans (HSPGs) on the cell surface.[5] HSPGs are heavily glycosylated proteins that are ubiquitously present on the surface of most mammalian cells. The negatively charged sulfate and carboxyl groups of the heparan sulfate chains act as primary docking sites for the cationic R9 peptide. This interaction is believed to concentrate R9 at the cell surface, thereby facilitating its subsequent internalization.
Quantitative Insights into this compound Uptake
The efficiency and kinetics of R9 cellular uptake have been quantified in numerous studies. The following tables summarize key quantitative data from the literature to provide a comparative overview.
| Parameter | Cell Line | R9 Concentration | Value | Measurement Method | Reference |
| Uptake Half-Time | A549 | 150 nM (with QDs) | Near maximal at 1 hour | Epifluorescence Microscopy | [6] |
| Association Constant (Kd) for Heparan Sulfate | - | - | 3.1 x 10⁶ M⁻¹ | Isothermal Titration Calorimetry | [7] |
| Cellular Uptake Efficiency | A549 | 2 µg/ml (Cou6-loaded nR-NLC) | ~5 times increase from 0.5h to 4h | Fluorescence Quantification | [1] |
| Nuclear Localization | HeLa | 2 µM | 58% of cells at 15°C | Fluorescence Microscopy | [2] |
| Endocytosis Inhibitor | Target Pathway | Cell Line | Inhibitor Concentration | % Inhibition of R9 Uptake | Reference |
| Cytochalasin D | Macropinocytosis | A549 | 1 µg/mL | Significant reduction | [6] |
| 5-(N-ethyl-N-isopropyl) amiloride (EIPA) | Macropinocytosis | A549 | 30 µM | 47% | [6] |
| Chlorpromazine | Clathrin-mediated endocytosis | A549 | 10 µM | 14% (slight reduction) | [6] |
| Nystatin | Caveolae-mediated endocytosis | A549 | 20 µg/ml | 32% | [6] |
| Filipin | Caveolae-mediated endocytosis | A549 | 3 µg/ml | 35% | [6] |
| Low Temperature (4°C) | Energy-dependent pathways | A549 | - | 47.5% reduction (of PR9/QD) | [3] |
Visualizing the Pathways and Workflows
To further elucidate the complex mechanisms of R9 cell entry, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow.
Caption: Proposed mechanisms of this compound (R9) cellular entry.
Caption: General experimental workflow for studying R9 cellular uptake.
Detailed Experimental Protocols
The following sections provide synthesized protocols for key experiments used to investigate the cellular uptake of this compound. These are intended as a guide and may require optimization for specific cell lines and experimental conditions.
Quantification of this compound Uptake by Flow Cytometry
This protocol allows for the quantitative measurement of R9 uptake on a single-cell basis.
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Fluorescently labeled this compound (e.g., R9-TAMRA)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight.
-
Peptide Incubation:
-
Prepare working solutions of R9-TAMRA in serum-free medium at the desired concentrations (e.g., 1-20 µM).
-
Wash the cells once with PBS.
-
Add the R9-TAMRA solution to the cells and incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
-
Cell Harvesting:
-
Aspirate the peptide solution and wash the cells three times with ice-cold PBS to remove non-internalized R9.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells and resuspend the pellet in cold PBS.
-
Analyze the cells using a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore (e.g., for TAMRA, excitation at ~555 nm and emission at ~580 nm).
-
Gate on the live cell population based on forward and side scatter.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI).
-
Endocytosis Inhibition Assay
This assay helps to elucidate the specific endocytic pathways involved in R9 uptake.
Materials:
-
All materials from Protocol 5.1
-
Endocytosis inhibitors (e.g., Cytochalasin D, Chlorpromazine, Filipin, 5-(N-ethyl-N-isopropyl)amiloride (EIPA))
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 5.1.
-
Inhibitor Pre-incubation:
-
Prepare working solutions of the endocytosis inhibitors in serum-free medium at their effective concentrations (see table above). Include a DMSO vehicle control.
-
Wash the cells once with PBS.
-
Add the inhibitor solutions to the cells and pre-incubate for 30-60 minutes at 37°C.[6]
-
-
Peptide Incubation:
-
Without removing the inhibitor solution, add the R9-TAMRA solution to each well to the final desired concentration.
-
Incubate for the desired time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting and Analysis: Follow steps 3 and 4 from Protocol 5.1.
-
Data Analysis: Compare the MFI of the inhibitor-treated cells to the vehicle-treated control to determine the percentage of inhibition for each pathway.
Assessment of Direct Translocation by Fluorescence Microscopy
This protocol allows for the visualization of R9 localization within the cell to infer the uptake mechanism.
Materials:
-
Cells of interest
-
Glass-bottom culture dishes or chamber slides
-
Fluorescently labeled this compound (e.g., R9-TAMRA)
-
Nuclear stain (e.g., Hoechst 33342)
-
PBS
-
Formaldehyde (for fixation, optional)
-
Mounting medium
-
Fluorescence microscope (confocal recommended)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides to allow for high-resolution imaging.
-
Peptide Incubation:
-
Prepare a high concentration of R9-TAMRA (e.g., 10-20 µM) in serum-free medium to favor direct translocation.[1]
-
Wash the cells with PBS and add the R9-TAMRA solution.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Staining and Fixation (Optional):
-
Wash the cells three times with PBS.
-
For nuclear counterstaining, incubate with Hoechst 33342 for 10-15 minutes.
-
If fixing, incubate with 4% formaldehyde in PBS for 15 minutes at room temperature. Wash again with PBS.
-
-
Imaging:
-
Add fresh PBS or mounting medium to the cells.
-
Image the cells using a fluorescence microscope.
-
A diffuse cytoplasmic and nuclear fluorescence pattern is indicative of direct translocation, whereas a punctate, vesicular pattern suggests endocytic uptake.[4]
-
Conclusion
The cellular entry of this compound is a complex and adaptable process, leveraging multiple pathways to efficiently breach the plasma membrane. For drug development professionals, a thorough understanding of these mechanisms is critical for designing effective R9-based delivery systems. By considering the influence of concentration, cargo, and cell type, and by employing the quantitative and qualitative experimental approaches outlined in this guide, researchers can optimize the intracellular delivery of therapeutic agents, paving the way for novel and more effective treatments.
References
- 1. Surface density of polyarginine influence the size, zeta potential, cellular uptake and tissue distribution of the nanostructured lipid carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient entry of cell-penetrating peptide this compound into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of this compound and a Penetration Accelerating Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Binding of oligoarginine to membrane lipids and heparan sulfate: structural and thermodynamic characterization of a cell-penetrating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Nona-arginine (R9)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nona-arginine (R9)
This compound (H-RRRRRRRRR-OH), commonly referred to as R9, is a synthetic cell-penetrating peptide (CPP) composed of nine consecutive L-arginine residues.[1][2] CPPs are a class of short peptides, typically 5-30 amino acids in length, renowned for their ability to traverse cellular membranes and facilitate the intracellular delivery of a wide array of cargo molecules.[3][4] The cationic nature of R9, conferred by the guanidinium groups of its arginine residues, is fundamental to its function, allowing it to interact with the negatively charged cell surface and subsequently enter the cell.[1][5] This property makes R9 a powerful tool in biomedical research and a promising vector for the delivery of therapeutics, such as small molecule drugs, peptides, proteins, and nucleic acids, into cells.[1][3][6]
Core Mechanism of Action
The cellular uptake of this compound is a complex process that is not fully elucidated but is understood to occur through two primary mechanisms: energy-dependent endocytosis and direct translocation across the plasma membrane. The predominant pathway is influenced by several factors including the peptide's concentration, the nature of the cargo it carries, and the cell type.[7][8]
Cellular Uptake Pathways
Direct Translocation: At high concentrations (≥10 μM), R9 is thought to enter cells via a non-endocytic pathway, often termed direct translocation.[7] This energy-independent process is initiated by strong electrostatic interactions between the positively charged guanidinium groups of R9 and negatively charged components of the cell membrane, such as heparan sulfate proteoglycans and phospholipids.[5][9] This interaction can lead to the induction of multilamellar structures and membrane fusion, creating transient pores that allow the peptide and its associated cargo to enter the cytoplasm directly.[10][11]
Endocytosis: At lower, more physiologically relevant concentrations (nanomolar to low micromolar), the primary route of entry for R9 and its cargo is endocytosis, an energy-dependent process.[5][7] The binding of R9 to the cell surface can trigger several endocytic pathways:
-
Macropinocytosis: This is a prominent, lipid raft-dependent pathway for the internalization of R9-cargo complexes.[5][8][12] It involves the formation of large, irregular vesicles (macropinosomes) that engulf the peptide and extracellular fluid.
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits on the cell membrane, which invaginate to form vesicles containing the R9 complex.[8]
-
Caveolae/Lipid-Raft-Mediated Endocytosis: This mechanism involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and sphingolipids.[8]
The involvement of multiple pathways is supported by studies using pharmacological inhibitors and RNA interference to target specific endocytic routes.[5][8]
Endosomal Escape
A critical challenge for cargo delivered via endocytosis is overcoming endosomal entrapment.[13] For the therapeutic cargo to exert its biological function, it must escape from the endosome into the cytoplasm. While the majority of internalized R9 and its cargo can remain trapped in endosomes, a fraction is released.[7] The precise mechanism for escape is not fully understood, but it is hypothesized that the high positive charge of R9 can disrupt the endosomal membrane. This may occur through the "proton sponge" effect, where the influx of protons into the endosome to neutralize the peptide's charge leads to osmotic swelling and rupture. Another proposed mechanism involves the interaction of R9 with negatively charged lipids within the endosomal membrane, leading to its destabilization.[13] To enhance this crucial step, R9 has been modified with sequences that promote endosomal escape, such as the penetration accelerating sequence (Pas).[8][14]
Quantitative Data on this compound Efficacy
The efficiency of this compound as a delivery vector has been quantified in various studies. The following tables summarize key findings.
Table 1: Concentration-Dependent Uptake of this compound
| Concentration of R9-TAMRA | Temperature | Incubation Time | Percentage of Cells with Nuclear Staining (Mean ± 95% CI) |
| 2 µM | 37°C | 15 min | 0.03 ± 0.082 |
| 2 µM | 15°C | 15 min | 0.58 ± 0.071 |
| 2 µM | 4°C | 15 min | 0.33 ± 0.065 |
| 2-20 µM | 37°C | 30 min | Increasing fraction with concentration |
Data adapted from Melikov et al. (2015). This study highlights that while endocytosis is inhibited at lower temperatures, a non-endocytic entry mechanism becomes highly efficient, particularly with a rapid temperature drop.[7]
Table 2: this compound Mediated Delivery of Quantum Dots (QDs)
| Condition | Incubation Time | Uptake Enhancement (Fold Increase vs. QD Alone) |
| QD/SR9 (1:20 ratio) | 5 min | 3 - 8 |
Data from Lin et al. (2010). This demonstrates the significant enhancement of cargo uptake when non-covalently complexed with R9.[5]
Table 3: Effect of Endocytic Inhibitors on PR9/QD Uptake in A549 Cells
| Inhibitor | Target Pathway | Reduction in Positive Cells (%) |
| Low Temperature (4°C) | Energy-dependent processes | 52.5 |
| Cytochalasin D (CytD) | Macropinocytosis/Actin polymerization | 33.8 |
| Filipin | Caveolae/Lipid-raft mediated | 39.3 |
| Nocodazole | Clathrin-mediated | 28.3 |
Data adapted from Liu et al. (2013). These results indicate that multiple endocytic pathways are involved in the uptake of R9-cargo complexes.[8]
Experimental Protocols
Protocol for Assessing Cellular Uptake using Flow Cytometry
This protocol is adapted from methodologies used to quantify the internalization of fluorescently labeled R9-cargo complexes.[8][15]
Objective: To quantify the percentage of cells that have internalized the R9-cargo complex and the mean fluorescence intensity.
Materials:
-
Cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fluorescently labeled cargo (e.g., TAMRA-labeled peptide, Quantum Dots)
-
This compound (SR9)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that ensures they reach 70-80% confluency on the day of the experiment.
-
Complex Formation: Prepare the R9-cargo complex by mixing the fluorescently labeled cargo and R9 at the desired molar ratio in serum-free medium. Incubate at room temperature for 20-30 minutes to allow for complex formation.
-
Cell Treatment: Remove the culture medium from the cells and wash once with PBS. Add the R9-cargo complex solution to the cells. Incubate for the desired time period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Cell Harvesting: After incubation, wash the cells three times with cold PBS to remove any surface-bound complexes.
-
Detachment: Add Trypsin-EDTA to detach the cells from the plate. Once detached, add complete medium to neutralize the trypsin.
-
Sample Preparation: Transfer the cell suspension to a flow cytometry tube. Centrifuge, discard the supernatant, and resuspend the cell pellet in cold PBS or a suitable flow cytometry buffer.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate the live cell population based on forward and side scatter. Measure the fluorescence intensity in the appropriate channel (e.g., PE-Texas Red for TAMRA).
-
Data Analysis: Determine the percentage of fluorescently positive cells and the mean fluorescence intensity of the population compared to untreated control cells.
Protocol for Endocytosis Inhibition Assay
This protocol is designed to identify the specific endocytic pathways involved in R9-cargo uptake.[5][16][17]
Objective: To determine the effect of specific pharmacological inhibitors of endocytosis on the uptake of R9-cargo complexes.
Materials:
-
Same materials as in Protocol 4.1
-
Pharmacological inhibitors (prepare stock solutions in DMSO or water):
-
Chlorpromazine (CPZ) for clathrin-mediated endocytosis
-
Filipin or Nystatin for caveolae-mediated endocytosis
-
5-(N-ethyl-N-isopropyl)amiloride (EIPA) or Cytochalasin D (CytD) for macropinocytosis
-
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 4.1.
-
Inhibitor Pre-treatment: Remove the culture medium and wash the cells. Add medium containing the specific inhibitor at its optimal working concentration. Incubate for 30-60 minutes at 37°C.
-
Co-incubation: Without removing the inhibitor-containing medium, add the pre-formed R9-cargo complex to the cells.
-
Incubation and Analysis: Incubate for the desired time (e.g., 1 hour). Harvest and analyze the cells via flow cytometry or fluorescence microscopy as described in Protocol 4.1.
-
Controls: Include a "no inhibitor" positive control (cells treated only with the R9-cargo complex) and an untreated negative control.
-
Data Analysis: Compare the uptake of the R9-cargo complex in the presence of each inhibitor to the "no inhibitor" control. A significant reduction in uptake suggests the involvement of the targeted pathway.
Conclusion
This compound is a highly efficient and versatile cell-penetrating peptide that holds significant promise for intracellular drug delivery.[18] Its ability to utilize multiple entry pathways, including direct translocation and various forms of endocytosis, allows it to transport a diverse range of cargo molecules into cells. While challenges such as endosomal escape and non-specific targeting remain, ongoing research into the modification of the R9 peptide and the elucidation of its precise mechanisms of action continues to advance its potential for clinical applications, from cancer therapy to gene delivery.[6][18] A thorough understanding of its concentration-dependent uptake mechanisms and the experimental protocols to evaluate its efficacy are critical for professionals in the field of drug development.
References
- 1. lifetein.com [lifetein.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scifiniti.com [scifiniti.com]
- 4. Cell-penetrating peptides and their utility in genome function modifications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell penetrating peptides: overview and applications to the delivery of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient entry of cell-penetrating peptide this compound into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of this compound and a Penetration Accelerating Sequence | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. jpt.com [jpt.com]
- 12. [PDF] this compound Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways | Semantic Scholar [semanticscholar.org]
- 13. Delivery of Macromolecules Using Arginine-Rich Cell-Penetrating Peptides: Ways to Overcome Endosomal Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos | PLOS One [journals.plos.org]
- 17. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A polymeric nanocarrier with a tumor acidity-activatable arginine-rich (R9) peptide for enhanced drug delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Nona-arginine Uptake Mechanism: A Technical Guide on Endocytosis versus Direct Penetration
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nona-arginine (R9), a cell-penetrating peptide (CPP), is a promising vector for intracellular drug delivery.[1] Its highly cationic nature, conferred by nine consecutive arginine residues, allows it to interact with negatively charged cell membranes and facilitate the uptake of various molecular cargoes.[1] However, the precise mechanism of its cellular entry remains a subject of intense scientific debate, with two primary pathways proposed: energy-dependent endocytosis and energy-independent direct penetration.[2][3] This technical guide provides an in-depth analysis of these two mechanisms, presenting quantitative data, detailed experimental protocols for their investigation, and visualizations of the key signaling pathways involved. Understanding these mechanisms is critical for the rational design of more efficient R9-based therapeutic delivery systems.
Endocytosis vs. Direct Penetration: A Contentious Debate
The cellular uptake of this compound is a multifaceted process, with the predominant pathway being influenced by several factors, most notably the peptide's concentration and the experimental temperature.
Endocytosis: The Energy-Dependent Pathway
At low micromolar concentrations (typically <10 µM) and physiological temperatures (37°C), endocytosis is widely considered the primary route of R9 entry.[4][5] This energy-dependent process involves the engulfment of the peptide by the cell membrane to form intracellular vesicles.[6] Several endocytic pathways have been implicated in R9 uptake, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis.[2][7] The initial interaction is often mediated by binding to negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface.[8][9] While endocytosis allows for the internalization of R9 and its cargo, a significant challenge is the subsequent entrapment of the payload within endosomes, which can lead to lysosomal degradation.[2]
Direct Penetration: Bypassing the Vesicular Route
At higher concentrations (≥10 µM), this compound can utilize a more direct, non-endocytic pathway to enter the cytosol and nucleus.[4][5] This mechanism is thought to be energy-independent and involves the direct translocation of the peptide across the plasma membrane.[2] Several models have been proposed for direct penetration, including the formation of transient pores, membrane destabilization, and the induction of membrane fusion.[10][11] Interestingly, a similar non-endocytic entry can be induced at lower R9 concentrations (1-2 µM) by a rapid decrease in temperature to 15°C.[4] This direct entry is often associated with a transient increase in intracellular calcium levels.[4][5]
Quantitative Data on this compound Uptake
The following tables summarize quantitative data from various studies, providing a comparative overview of the factors influencing the uptake mechanism of this compound.
| Parameter | Condition | Observation | Predominant Pathway | Reference |
| Concentration | Low (nanomolar to <10 µM) | Vesicular distribution of R9 | Endocytosis | [4][5] |
| Concentration | High (≥10 µM) | Diffuse cytosolic and nuclear distribution | Direct Penetration | [4][5] |
| Temperature | 37°C (Physiological) | Efficient uptake, primarily vesicular at low concentrations | Endocytosis | [4] |
| Temperature | 4°C (Low) | Significantly inhibited uptake | Energy-dependent (Endocytosis) | [6][7] |
| Temperature | Rapid drop to 15°C | Efficient entry even at low concentrations (2 µM) | Direct Penetration | [4] |
| Inhibitor | Target Pathway | Effect on R9 Uptake | Reference |
| Low Temperature (4°C) | Energy-dependent processes | Reduced uptake of PR9/QD complexes to 47.5% of control | [6][12] |
| Cytochalasin D (CytD) | Actin polymerization (multiple endocytic pathways) | Reduced uptake of PR9/QD complexes to 66.2% of control | [6][12] |
| Filipin | Lipid raft/Caveolae-mediated endocytosis | Reduced uptake of PR9/QD complexes to 60.7% of control | [6][12] |
| Nocodazole | Microtubule formation (Clathrin-mediated) | Reduced uptake of PR9/QD complexes to 71.7% of control | [6][12] |
| 5-(N-ethyl-N-isopropyl)-amiloride (EIPA) | Macropinocytosis | Did not decrease uptake of PR9/QD complexes | [6][12] |
| Chlorpromazine | Clathrin-mediated endocytosis | Significant inhibition of R9 uptake | [7] |
| Genistein | Caveolae-mediated endocytosis | Inhibition of R9 uptake | [13] |
| BAPTA (Ca2+ chelator) | Intracellular calcium signaling | Inhibited non-endocytic R9 entry | [5] |
Experimental Protocols
Detailed methodologies are crucial for accurately investigating the uptake mechanisms of this compound. Below are protocols for key experiments.
Protocol for Endocytosis Inhibition Assay
This protocol is designed to quantitatively assess the contribution of different endocytic pathways to the uptake of fluorescently labeled this compound (e.g., R9-TAMRA) using flow cytometry.
-
Cell Seeding:
-
Seed cells (e.g., HeLa or A549) in 24-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Inhibitor Pre-treatment:
-
Prepare stock solutions of endocytosis inhibitors (e.g., Chlorpromazine, Genistein, EIPA) in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed serum-free medium.
-
Add fresh serum-free medium containing the desired concentration of the inhibitor to each well. Incubate for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
For the low-temperature control, move a plate to 4°C for 30 minutes.
-
-
This compound Incubation:
-
Prepare a solution of fluorescently labeled R9 in serum-free medium at the desired concentration.
-
Add the R9 solution to the inhibitor-treated cells and incubate for the desired time (e.g., 1-2 hours) at 37°C (or 4°C for the low-temperature control).
-
-
Cell Harvesting and Analysis:
-
Aspirate the medium and wash the cells twice with phosphate-buffered saline (PBS) to remove non-internalized R9.
-
Trypsinize the cells to detach them from the plate.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to FACS tubes.
-
Centrifuge the cells, discard the supernatant, and resuspend in cold PBS.
-
Analyze the cell-associated fluorescence using a flow cytometer.
-
Protocol for Fluorescence Microscopy of R9 Uptake
This protocol allows for the visualization of the subcellular localization of fluorescently labeled this compound.
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Incubate overnight to allow for cell attachment and spreading.
-
-
R9 Incubation:
-
On the day of the experiment, replace the culture medium with pre-warmed imaging medium (e.g., phenol red-free medium).
-
Add fluorescently labeled R9 to the cells at the desired concentration.
-
Incubate for the desired time at 37°C.
-
-
Live-Cell Imaging:
-
Mount the dish or slide on the stage of a confocal microscope equipped with a temperature-controlled chamber.
-
Acquire images using the appropriate laser lines and emission filters for the fluorophore used.
-
To distinguish between endosomal and cytosolic localization, co-staining with endosomal/lysosomal markers (e.g., LysoTracker) can be performed.
-
Signaling Pathways in this compound Uptake
The interaction of this compound with the cell surface can trigger specific signaling cascades that influence its mode of entry.
Heparan Sulfate Proteoglycan (HSPG) Mediated Entry
HSPGs are key cell surface receptors that mediate the initial binding of R9, leading to endocytosis.[8][9] The multivalent interaction between the cationic arginine residues and the anionic sulfate groups of HSPGs can induce receptor clustering and subsequent signaling events that promote internalization.[14]
Calcium Signaling in Direct Penetration
At high concentrations, R9 has been shown to induce repetitive spikes in intracellular calcium concentration.[4][5] This calcium signaling is thought to be a prerequisite for the non-endocytic entry of the peptide.[5] The influx of calcium may be mediated by transient receptor potential (TRP) channels and leads to the transient exposure of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which may facilitate peptide translocation.[4]
Experimental Workflow for Uptake Mechanism Determination
The following diagram outlines a logical workflow for elucidating the uptake mechanism of this compound in a specific cell type.
Conclusion
The cellular uptake of this compound is a complex process governed by a dynamic interplay between endocytic and direct penetration pathways. The choice of pathway is highly dependent on experimental conditions, particularly peptide concentration. For drug development professionals, a thorough understanding of these mechanisms is paramount for designing R9-based delivery systems that can efficiently deliver therapeutic cargoes to their intracellular targets while avoiding endosomal entrapment and degradation. Further research into the molecular intricacies of these pathways will undoubtedly pave the way for the next generation of highly effective cell-penetrating peptide-based therapeutics.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient entry of cell-penetrating peptide this compound into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of this compound and a Penetration Accelerating Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HEPARAN SULFATE PROTEOGLYCAN-MEDIATED ENTRY PATHWAY FOR CHARGED TRI-PLATINUM COMPOUNDS. DIFFERENTIAL CELLULAR ACCUMULATION MECHANISMS FOR PLATINUM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Octa-arginine and Octa-lysine Promote Cell Adhesion through Heparan Sulfate Proteoglycans and Integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Arginine Surface Density of Nanoparticles Controls Nonendocytic Cell Uptake and Autophagy Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of this compound and a Penetration Accelerating Sequence | PLOS One [journals.plos.org]
- 13. Endocytosis Inhibition Pathways for Nanocarrier Uptake - transfection reagents [transfectionreagents.com]
- 14. mdpi.com [mdpi.com]
The Advent and Evolution of Poly-Arginine Peptides in Scientific Inquiry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to transport therapeutic and diagnostic agents across the cellular membrane is a cornerstone of modern molecular medicine and biological research. Among the most promising tools to achieve this are cell-penetrating peptides (CPPs), short chains of amino acids capable of traversing the lipid bilayer. Within this class of molecules, poly-arginine peptides have garnered significant attention due to their remarkable efficiency in cellular uptake. This technical guide provides an in-depth exploration of the discovery, history, and core methodologies associated with the use of poly-arginine peptides in research.
A Historical Perspective: From Viral Proteins to Arginine-Rich Motifs
The journey into the world of cell-penetrating peptides began with an observation unrelated to arginine itself. In 1988, independent studies by Frankel and Pabo, and Green and Loewenstein, revealed that the trans-activating transcriptional activator (TAT) protein from the Human Immunodeficiency Virus 1 (HIV-1) could enter mammalian cells and translocate to the nucleus[1]. This discovery laid the groundwork for the concept of protein transduction domains (PTDs), sequences capable of mediating cellular entry.
Subsequent research focused on identifying the minimal sequence within TAT responsible for this remarkable property. It was discovered that a short, arginine-rich motif (GRKKRRQRRR) was sufficient to confer cell-penetrating capabilities[2]. This pivotal finding shifted the research focus towards the role of cationic residues, particularly arginine, in mediating cellular uptake. Further studies confirmed that synthetic peptides composed solely of arginine residues, known as poly-arginine peptides, could efficiently enter cells, with their efficacy often surpassing that of the original TAT peptide[2][3]. Nona-arginine (R9), for instance, was found to have a cellular uptake up to 20 times faster than the TAT peptide at 37°C[3].
Quantitative Analysis of Poly-Arginine Peptide Efficacy and Toxicity
The utility of poly-arginine peptides is intrinsically linked to their cellular uptake efficiency and their potential cytotoxicity. A substantial body of research has been dedicated to quantifying these parameters, often in relation to the length of the arginine chain and the cell type being investigated.
Cellular Uptake Efficiency
The efficiency of cellular internalization is a critical factor in the application of poly-arginine peptides. Studies have consistently shown that uptake increases with the number of arginine residues, generally reaching an optimal length of between 7 and 15 residues[4]. However, this relationship is not always linear, and excessive length can sometimes lead to decreased efficacy. Modifications such as acylation and cyclization of shorter poly-arginine peptides (e.g., R5 and R6) have been shown to significantly enhance their cell-penetrating properties[5][6].
| Peptide | Cell Line | Uptake Efficiency (Fold increase vs. control) | Reference |
| Dodecanoyl-[R5] (cyclic) | SK-OV-3 | ~13.7 | [5] |
| Dodecanoyl-(R5) (linear) | SK-OV-3 | ~10.2 | [5] |
| R11 | Prostate cancer cells | Higher than R9 and R13 | [5][6] |
| R9 | - | 20x faster than TAT | [3] |
Table 1: Comparative Cellular Uptake Efficiency of Various Poly-Arginine Peptides. This table summarizes the relative cellular uptake efficiency of different poly-arginine peptides and their modified versions in various cell lines.
Cytotoxicity
A crucial consideration for any delivery vehicle is its inherent toxicity. Poly-arginine peptides, due to their cationic nature, can interact with cell membranes and potentially disrupt their integrity, leading to cytotoxicity. This effect is generally concentration-dependent and influenced by the length of the peptide.
| Peptide | Cell Line | Assay | Concentration | Cytotoxicity (% of control) | Reference |
| Poly-PR peptides | NSC34 | LDH | 5 µM | Length-dependent increase | [7] |
| Poly-PR peptides | NSC34 | LDH | 10 µM | Length-dependent increase | [7] |
| Poly-L-arginine | DU145 | MTT | 1 µg/ml (in combination with doxorubicin) | Increased doxorubicin cytotoxicity | [8] |
| Dodecanoyl-[R5] and Dodecanoyl-[R6] | CCRF-CEM | MTS | 25 µM | ~20% | [5] |
Table 2: Cytotoxicity Profile of Poly-Arginine Peptides. This table presents a summary of cytotoxicity data for different poly-arginine peptides in various cell lines, as determined by LDH and MTT/MTS assays.
Neuroprotective Effects
Beyond their role as delivery vectors, arginine-rich peptides have demonstrated intrinsic therapeutic properties, particularly in the context of neuroprotection. Several studies have shown that poly-arginine peptides can protect neurons from excitotoxicity and ischemic injury.
| Peptide | Model | IC50 | Reference |
| R9 | Glutamic acid excitotoxicity | More potent than TAT | [2] |
| Penetratin | Glutamic acid excitotoxicity | More potent than TAT | [2] |
| AM8D-TAT | Glutamic acid excitotoxicity | 1.1 µmol/L | [2] |
| R18 | Rat MCAO model | Effective at 30 nmol/kg | [9] |
| Protamine | Rat MCAO model | Effective | [9] |
Table 3: Neuroprotective Potency of Arginine-Rich Peptides. This table summarizes the half-maximal inhibitory concentration (IC50) and effective doses of various arginine-rich peptides in different models of neuronal injury.
Key Experimental Protocols
The successful application of poly-arginine peptides in research relies on robust and well-defined experimental protocols. This section provides detailed methodologies for the synthesis, purification, and evaluation of these peptides.
Solid-Phase Peptide Synthesis (SPPS) of Poly-Arginine Peptides
Objective: To synthesize poly-arginine peptides of a desired length and purity.
Materials:
-
Fmoc-Arg(Pbf)-OH
-
Rink Amide MBHA resin or pre-loaded Wang resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling agents (e.g., HBTU, HATU)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove piperidine.
-
Amino Acid Coupling:
-
Dissolve Fmoc-Arg(Pbf)-OH (3 equivalents to the resin substitution) and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat steps 2-5 for each subsequent arginine residue to build the desired peptide chain.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Purification and Analysis:
-
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
-
Dissolve the crude peptide in a water/acetonitrile mixture.
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Quantification of Cellular Uptake by Flow Cytometry
Objective: To quantitatively measure the cellular uptake of fluorescently labeled poly-arginine peptides.
Materials:
-
Fluorescently labeled poly-arginine peptide (e.g., FITC-R9)
-
Target cells (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Peptide Incubation:
-
Prepare different concentrations of the fluorescently labeled poly-arginine peptide in serum-free medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the peptide solutions to the cells and incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Cell Harvesting:
-
Remove the peptide solution and wash the cells three times with cold PBS to remove surface-bound peptide.
-
Treat the cells with trypsin-EDTA to detach them from the plate.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
-
Cell Pelleting and Resuspension:
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in cold PBS or flow cytometry buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission at the corresponding wavelength.
-
Gate the live cell population based on forward and side scatter properties.
-
Quantify the mean fluorescence intensity of the gated population, which corresponds to the amount of internalized peptide.
-
Include untreated cells as a negative control to set the background fluorescence.
-
Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of poly-arginine peptides on cultured cells.
Materials:
-
Poly-arginine peptides
-
Target cells
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach full confluency during the assay period.
-
Peptide Treatment:
-
Prepare serial dilutions of the poly-arginine peptides in complete culture medium.
-
After the cells have adhered, replace the medium with the peptide solutions.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control cells.
-
Plot cell viability against peptide concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Endocytosis Inhibition Assay
Objective: To investigate the role of endocytosis in the cellular uptake of poly-arginine peptides.
Materials:
-
Fluorescently labeled poly-arginine peptide
-
Target cells
-
Endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein for caveolae-mediated endocytosis, amiloride for macropinocytosis)
-
Control vehicle (e.g., DMSO)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells as described for the flow cytometry uptake assay.
-
Inhibitor Pre-treatment:
-
Pre-treat the cells with the endocytosis inhibitors at their effective, non-toxic concentrations for 30-60 minutes at 37°C.
-
Include a control group treated with the vehicle only.
-
As a general control for energy-dependent uptake, incubate one set of cells at 4°C.
-
-
Peptide Incubation:
-
Add the fluorescently labeled poly-arginine peptide to the pre-treated cells (maintaining the presence of the inhibitors).
-
Incubate for the standard uptake duration.
-
-
Uptake Quantification:
-
Wash the cells and quantify the cellular uptake using flow cytometry or fluorescence microscopy as previously described.
-
-
Data Analysis:
-
Compare the uptake of the peptide in the presence of each inhibitor to the vehicle-treated control. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
Cellular Uptake and Intracellular Trafficking of Poly-Arginine Peptides
The primary mechanism for the cellular entry of poly-arginine peptides is endocytosis, a process initiated by the electrostatic interaction between the cationic peptide and negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface. This interaction leads to membrane invagination and the formation of endocytic vesicles containing the peptide. Once inside the cell, the peptides can escape from the endosomes into the cytoplasm and may subsequently translocate to the nucleus.
Poly-Arginine Induced Apoptosis Signaling Pathway
In some cellular contexts, particularly at higher concentrations, poly-L-arginine has been shown to induce apoptosis. One identified mechanism involves the activation of the ERK1/2 signaling pathway, leading to an imbalance in the Bcl-2 family of proteins and the subsequent activation of caspase-3, a key executioner of apoptosis.
Experimental Workflow for Screening and Validation of Poly-Arginine Peptides
The development and characterization of novel poly-arginine peptides for specific applications follow a systematic workflow, from initial design and synthesis to in-depth functional validation.
Conclusion
Poly-arginine peptides have evolved from a scientific curiosity into indispensable tools in biomedical research and drug development. Their ability to efficiently traverse cellular membranes has opened up new avenues for the intracellular delivery of a wide range of molecules. This guide has provided a comprehensive overview of their discovery, a quantitative summary of their performance, and detailed protocols for their synthesis and evaluation. As research continues to unravel the nuances of their interactions with biological systems, the potential applications of poly-arginine peptides are poised to expand even further, promising exciting advancements in both fundamental science and clinical practice.
References
- 1. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poly-arginine and arginine-rich peptides are neuroprotective in stroke models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface density of polyarginine influence the size, zeta potential, cellular uptake and tissue distribution of the nanostructured lipid carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Poly-L-arginine: Enhancing Cytotoxicity and Cellular Uptake of Doxorubicin and Necrotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Assessment of the neuroprotective potential of poly-arginine peptides " by Diego Milani [researchonline.nd.edu.au]
The Architecture of Ingress: A Technical Guide to the Structural Characteristics of Effective Cell-Penetrating Peptides
For Researchers, Scientists, and Drug Development Professionals
The cell membrane, a formidable barrier safeguarding the intricate machinery of life, presents a significant challenge to the intracellular delivery of therapeutic agents. Cell-penetrating peptides (CPPs), a class of short peptides, have emerged as powerful vectors capable of traversing this barrier, offering a promising avenue for the targeted delivery of a wide array of cargo molecules. This technical guide delves into the core structural and physicochemical characteristics that govern the efficacy of CPPs, providing a comprehensive overview for researchers and professionals in drug development.
Classification of Cell-Penetrating Peptides
CPPs are broadly categorized based on their physicochemical properties, which fundamentally dictate their interaction with the cell membrane and subsequent internalization pathway.[1][2]
-
Cationic CPPs: This is the largest and most extensively studied class of CPPs. They are characterized by a high content of positively charged amino acids, predominantly arginine and lysine.[2] The guanidinium group of arginine is particularly crucial, as it can form bidentate hydrogen bonds with negatively charged components of the cell surface, such as phosphate groups on phospholipids and sulfate groups on glycosaminoglycans.[2] Prominent examples include the HIV-1 Tat peptide and oligoarginine sequences.[1][3]
-
Amphipathic CPPs: These peptides possess distinct hydrophilic and hydrophobic domains, allowing them to interact with both the aqueous extracellular environment and the lipid bilayer of the cell membrane.[1][2] They can be further subdivided into:
-
Primary Amphipathic CPPs: The hydrophobic and hydrophilic residues are arranged in contiguous blocks within the primary sequence.[4]
-
Secondary Amphipathic CPPs: These peptides adopt an amphipathic conformation, such as an α-helix or β-sheet, upon interaction with the cell membrane, segregating their hydrophobic and hydrophilic residues to opposite faces of the secondary structure.[5][6] Transportan and the model peptide MAP (Model Amphipathic Peptide) are well-known examples.
-
-
Hydrophobic CPPs: This class of CPPs is characterized by a high proportion of non-polar amino acid residues and a low net charge.[1][2] Their mechanism of entry is thought to be driven by hydrophobic interactions with the lipid core of the cell membrane.
Key Physicochemical Determinants of CPP Efficacy
The efficiency of a CPP is not dictated by a single property but rather a confluence of several physicochemical characteristics. Understanding these parameters is crucial for the rational design of novel and more effective CPPs.
| Property | Description | Impact on Uptake Efficiency |
| Length | Typically 5-30 amino acids.[6] | Shorter peptides may have better bioavailability, while longer ones can form more stable secondary structures. Optimal length is often sequence-dependent.[7] |
| Charge | Net positive charge is a hallmark of most effective CPPs. | A higher net positive charge generally correlates with increased cellular uptake, with arginine being more effective than lysine.[2] |
| Hydrophobicity | The presence of non-polar amino acids. | A balanced hydrophobicity is crucial. Too high can lead to toxicity and aggregation, while too low may result in insufficient membrane interaction.[7] |
| Amphipathicity | The spatial separation of hydrophobic and hydrophilic residues. | Promotes membrane interaction and destabilization, facilitating entry. The degree of amphipathicity can influence the internalization mechanism.[5] |
| Secondary Structure | Propensity to form α-helices or β-sheets. | The formation of a secondary structure upon membrane binding can enhance penetration. For example, helical wheel projections can predict the amphipathic nature of α-helical CPPs.[5][6] |
Mechanisms of Cellular Entry
The translocation of CPPs across the plasma membrane is a complex process that is not yet fully elucidated. However, two primary pathways have been identified: direct translocation and endocytosis.[4][8] The prevalence of each pathway is dependent on the CPP's structure, concentration, and the nature of the cargo it carries.
-
Direct Translocation: This energy-independent process involves the direct penetration of the CPP through the lipid bilayer. Several models have been proposed to explain this phenomenon, including the formation of transient pores, membrane thinning, and the "carpet-like" model where CPPs accumulate on the membrane surface and induce local disruptions.[6]
-
Endocytosis: This is an energy-dependent process where the CPP and its cargo are engulfed by the cell membrane, forming intracellular vesicles called endosomes.[5][8] For the cargo to reach its intracellular target, it must escape from these endosomes, a step that is often a major rate-limiting factor for the efficacy of CPP-mediated delivery. Different endocytic pathways, such as macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis, can be involved.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. POSEIDON: Peptidic Objects SEquence-based Interaction with cellular DOmaiNs: a new database and predictor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Quantification of the cellular uptake of cell-penetrating peptides by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the Sequence and Length Dependence for Cell-Penetrating Prenylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized luciferase assay for cell-penetrating peptide-mediated delivery of short oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
The "Arginine Magic": A Technical Guide to the Core of Cell-Penetrating Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) represent a class of short peptides with the remarkable ability to traverse cellular membranes, enabling the intracellular delivery of a wide array of cargo molecules, from small chemical drugs to large biologics like proteins and nucleic acids. Among the diverse families of CPPs, arginine-rich peptides stand out for their exceptional translocation efficiency, a phenomenon often referred to as "arginine magic." This guide provides an in-depth technical exploration of the core principles underlying the function of these potent delivery vectors, focusing on the molecular mechanisms, quantitative analysis of their efficacy, and the experimental methodologies used to study them.
The central player in this phenomenon is the guanidinium group of the arginine side chain. Its unique chemical properties allow for strong, multivalent interactions with negatively charged components of the cell surface, initiating a cascade of events that leads to cellular entry. Understanding these fundamental interactions and the subsequent cellular uptake pathways is paramount for the rational design of more efficient and specific CPP-based drug delivery systems.
The Molecular Basis of the "Arginine Magic"
The exceptional cell-penetrating ability of arginine-rich CPPs is primarily attributed to the unique properties of the arginine side chain's guanidinium group. This positively charged moiety can form strong, bidentate hydrogen bonds with negatively charged groups such as phosphates, sulfates, and carboxylates, which are abundant on the cell surface in the form of phospholipids, heparan sulfate proteoglycans (HSPGs), and sialic acids.[1][2] This initial electrostatic interaction is the critical first step in the internalization process.[3]
Key Molecular Interactions:
-
Guanidinium-Phosphate Interactions: The guanidinium group can form strong bidentate hydrogen bonds with the phosphate head groups of membrane phospholipids. This interaction helps to neutralize the positive charge of the peptide and facilitates its insertion into the hydrophobic core of the lipid bilayer.
-
Guanidinium-Sulfate Interactions: Arginine-rich CPPs exhibit high-affinity binding to heparan sulfate proteoglycans (HSPGs) on the cell surface.[3][4] This interaction can induce clustering of HSPGs, which may trigger subsequent endocytic uptake.[2]
-
Guanidinium-Carboxylate Interactions: Carboxylate groups on cell surface proteins and sialic acids also serve as binding sites for arginine-rich CPPs, further enhancing their accumulation at the cell membrane.
Cellular Uptake Mechanisms
The precise mechanisms by which arginine-rich CPPs enter cells are still a subject of active research, with evidence supporting two main pathways: direct translocation and endocytosis . The prevalence of each pathway is influenced by several factors, including the CPP concentration, the nature and size of the cargo, and the cell type.
Direct Translocation
This energy-independent pathway involves the direct penetration of the CPP across the plasma membrane. Several models have been proposed to explain this process:
-
Pore Formation: At high concentrations, some CPPs are thought to disrupt the membrane by forming transient pores, allowing the peptide and its cargo to pass through.
-
Inverted Micelle Formation: The interaction of CPPs with the lipid bilayer can induce the formation of inverted micelles, encapsulating the peptide and facilitating its transport across the membrane.
-
Membrane Destabilization: CPPs can interact with and destabilize the lipid bilayer, creating transient defects through which they can enter the cytoplasm.
Endocytosis
This is an energy-dependent process where the cell actively engulfs the CPP and its cargo by forming vesicles. Several endocytic pathways have been implicated in CPP uptake:
-
Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) and is often induced by the clustering of HSPGs upon CPP binding.
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits and vesicles.
-
Caveolae-Mediated Endocytosis: This pathway utilizes caveolae, which are small, flask-shaped invaginations of the plasma membrane.
-
Clathrin- and Caveolae-Independent Endocytosis: Other, less characterized endocytic pathways may also be involved.
Once inside endosomes, the CPP-cargo conjugate must escape into the cytoplasm to reach its target. This endosomal escape is a critical and often rate-limiting step in the successful delivery of bioactive molecules.
Quantitative Analysis of Arginine-Rich CPP Efficacy
The efficiency of cellular uptake is a critical parameter for evaluating and comparing different CPPs. This is often quantified by measuring the intracellular concentration of a fluorescently labeled CPP. The number of arginine residues has been shown to be a key determinant of uptake efficiency.
| Peptide | Number of Arginines | Relative Uptake Efficiency (Compared to R4) | Cell Line | Reference(s) |
| Polyarginine-4 (R4) | 4 | 1.0 | Jurkat | [5] |
| Polyarginine-8 (R8) | 8 | Significantly higher than R4 and R16 | Various | [6][7] |
| Polyarginine-12 (R12) | 12 | Higher than R8 in some studies | Various | [8] |
| Polyarginine-16 (R16) | 16 | Lower than R8 | Jurkat | [7] |
| Tat (47-57) | 8 (in basic domain) | Lower than nona-arginine (R9) | Various | [9] |
Table 1: Influence of Arginine Number on Cellular Uptake Efficiency.
The binding affinity of arginine-rich CPPs to cell surface molecules, particularly heparan sulfate, is another crucial factor influencing their uptake. Isothermal titration calorimetry (ITC) is a powerful technique to measure these interactions.
| Peptide | Ligand | Dissociation Constant (Kd) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Reference(s) |
| This compound (R9) | Heparan Sulfate | ~0.32 µM (Ka = 3.1 x 10⁶ M⁻¹) | -5.5 | 2.9 | [4] |
| This compound (R9) | POPC/POPG (75:25) Vesicles | ~12.2 µM (Ka = 8.2 x 10⁴ M⁻¹) | -1.2 | 5.5 | [4] |
Table 2: Thermodynamic Parameters of this compound (R9) Binding to Heparan Sulfate and Lipid Vesicles.
Experimental Protocols
Fluorescence Microscopy for Qualitative Assessment of CPP Uptake
This protocol allows for the visualization of fluorescently labeled CPPs within cells, providing qualitative information on their uptake and subcellular localization.
Materials:
-
Fluorescently labeled CPP (e.g., FITC-R8)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation (optional)
-
DAPI for nuclear staining (optional)
-
Confocal microscope
Procedure:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing the fluorescently labeled CPP at the desired concentration.
-
Incubate the cells for a specific time (e.g., 1-4 hours) at 37°C.
-
Wash the cells three times with cold PBS to remove unbound peptide.
-
(Optional) Fix the cells with 4% PFA for 15 minutes at room temperature.
-
(Optional) Permeabilize the cells and stain the nuclei with DAPI.
-
Mount the coverslips on a slide with mounting medium.
-
Image the cells using a confocal microscope, capturing fluorescence from the CPP and DAPI channels.[10][11]
Flow Cytometry for Quantitative Analysis of CPP Uptake
Flow cytometry provides a high-throughput method to quantify the amount of fluorescently labeled CPP taken up by a large population of cells.
Materials:
-
Fluorescently labeled CPP
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and grow to confluency.
-
Treat the cells with the fluorescently labeled CPP in serum-free medium for a defined period (e.g., 1 hour) at 37°C.
-
Wash the cells twice with PBS to remove extracellular peptide.
-
Detach the cells using trypsin-EDTA. Trypsin also helps to remove any membrane-bound, non-internalized peptide.
-
Resuspend the cells in PBS or a suitable buffer for flow cytometry.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.[12][13][14]
-
To distinguish between membrane-bound and internalized peptides, an additional step of quenching the extracellular fluorescence with trypan blue or using an antibody against the fluorophore on non-permeabilized cells can be included.[15]
Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity
ITC directly measures the heat changes that occur upon the binding of a CPP to its target (e.g., heparan sulfate or lipid vesicles), allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Isothermal titration calorimeter
-
Purified CPP
-
Ligand solution (e.g., heparan sulfate or lipid vesicles)
-
Dialysis buffer
Procedure:
-
Prepare solutions of the CPP and the ligand in the same dialysis buffer to minimize heat of dilution effects.
-
Load the ligand solution into the sample cell of the calorimeter.
-
Load the CPP solution into the injection syringe.
-
Perform a series of small injections of the CPP solution into the sample cell while monitoring the heat changes.
-
Integrate the heat-change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.[16][17][18][19]
Visualizing the "Arginine Magic"
Signaling Pathways and Cellular Entry
References
- 1. Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Heparan Sulfate-Binding Cell Penetrating Peptide for Tumor Targeting and Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of oligoarginine to membrane lipids and heparan sulfate: structural and thermodynamic characterization of a cell-penetrating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polyarginine Molecular Weight Determines Transfection Efficiency of Calcium Condensed Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Surface density of polyarginine influence the size, zeta potential, cellular uptake and tissue distribution of the nanostructured lipid carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. In silico identification and experimental validation of cellular uptake and intracellular labeling by a new cell penetrating peptide derived from CDN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative fluorescence spectroscopy and flow cytometry analyses of cell-penetrating peptides internalization pathways: optimization, pitfalls, comparison with mass spectrometry quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 15. An improved method for differentiating cell-bound from internalized particles by imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thermodynamics of interaction of the fusion-inhibiting peptide Z-D-Phe-L-Phe-Gly with dioleoylphosphatidylcholine vesicles: direct calorimetric determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thermodynamics of the binding of Substance P to lipid membranes -Analytical Science and Technology | Korea Science [koreascience.kr]
- 18. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Nona-arginine (R9) Mediated Cargo Delivery to Cultured Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nona-arginine (R9), a cell-penetrating peptide (CPP) composed of nine consecutive arginine residues, has emerged as a highly efficient vehicle for the intracellular delivery of a wide range of cargo molecules.[1][2] Its cationic nature facilitates interaction with the negatively charged cell membrane, enabling the transport of otherwise impermeable molecules into the cytoplasm and nucleus.[2] This capability makes R9 an invaluable tool in research and therapeutic development for delivering proteins, peptides, nucleic acids, and nanoparticles to cultured cells.[2][3] These application notes provide detailed protocols for utilizing R9 for cargo delivery, including methods for complex formation, cytotoxicity assessment, and analysis of delivery efficiency.
Mechanism of Action
The cellular uptake of R9 and its cargo is a multi-faceted process involving both direct penetration of the plasma membrane and endocytosis.[4][5] At higher concentrations (≥10 μM), R9 can induce a non-endocytic entry pathway.[6] However, at lower, more commonly used concentrations, endocytosis is the primary mode of entry.[4][6] This process is thought to be initiated by the electrostatic interaction between the positively charged guanidinium groups of arginine and the negatively charged components of the cell surface, such as heparan sulfate proteoglycans.
Once internalized within endosomes, the R9-cargo complex must escape into the cytoplasm to reach its target. The proposed mechanisms for endosomal escape include the "proton sponge" effect, where the high buffering capacity of R9 leads to endosomal swelling and rupture, and the induction of vesicle budding and collapse from the endosomal membrane.[3][7]
Key Experimental Considerations
-
Serum-Free Conditions: It is highly recommended to perform the incubation of cells with R9-cargo complexes in serum-free media. Serum proteins can interact with the complexes and contain proteases that may degrade the peptide, reducing delivery efficiency.[8][9]
-
Molar Ratio/N:P Ratio Optimization: The ratio of R9 to cargo is a critical parameter for efficient delivery. For protein and peptide cargo, this is expressed as a molar ratio. For nucleic acid cargo, it is expressed as the N:P ratio, which is the molar ratio of nitrogen atoms in the R9 peptide to phosphate groups in the nucleic acid. Optimal ratios vary depending on the cargo and cell type and should be empirically determined.[1][10]
-
Cytotoxicity: While generally considered to have low toxicity, high concentrations of R9 or R9-cargo complexes can affect cell viability. It is essential to perform cytotoxicity assays to determine the optimal working concentration for your specific cell line and cargo.[11]
Data Presentation
Table 1: Quantitative Analysis of this compound (R9) Mediated Cargo Delivery Efficiency
| Cargo Type | Cell Line | R9 Concentration / Molar Ratio (R9:Cargo) / N:P Ratio | Incubation Time | Delivery Efficiency (% of positive cells or Fold Increase) | Reference |
| Quantum Dots | A549 | 150 nM (QD) / 1:20 (QD:R9) | 5 min | 3-fold increase vs. QD alone | [11] |
| Quantum Dots | A549 | 150 nM (QD) / 1:20 (QD:R9) | 60 min | 8-fold increase vs. QD alone | [11] |
| Plasmid DNA | HeLa | N/P Ratio = 8 | 24 hr | Lower than commercial reagent, but detectable | [10] |
| Plasmid DNA | HeLa | N/P Ratio = 16 | 24 hr | Increased efficiency compared to N/P 8 | [10] |
| Small Peptides | HeLa | 2 µM | 15 min (at 15°C) | ~58% nuclear localization | [6] |
Table 2: Cytotoxicity of this compound (R9) Peptides
| Cell Line | R9 Concentration | Incubation Time | Cytotoxicity (% of control) | Assay | Reference |
| A549 | 12.5 - 200 nM (with QDs) | 24 hr | No significant toxicity observed | MTS Assay | [11] |
| DU145 | 100 µM (R5-AANCK) | 2 hr | ~20% | LDH Assay | [12] |
| LNCaP | 100 µM (R6-AANCK) | 2 hr | ~30% | LDH Assay | [12] |
| DU145 | 100 µM (R2-R6-AANCK) | 48 hr | 25-85% (concentration-dependent) | LDH Assay | [12] |
Experimental Protocols
Protocol 1: Preparation of R9-Cargo Complexes
A. For Protein/Peptide Cargo:
-
Reagent Preparation:
-
Prepare a stock solution of R9 peptide (e.g., 1 mM) in sterile, nuclease-free water.
-
Prepare your cargo protein/peptide in a suitable buffer (e.g., PBS) at a known concentration.
-
-
Complex Formation:
-
Determine the desired molar ratios to be tested (e.g., 1:1, 5:1, 10:1, 20:1 of R9 to cargo).
-
In a sterile microcentrifuge tube, add the calculated volume of the cargo solution.
-
Add the corresponding volume of the R9 stock solution to the cargo solution.
-
Mix gently by pipetting.
-
Incubate at room temperature for 20-30 minutes to allow for complex formation.
-
B. For Nucleic Acid Cargo (e.g., Plasmid DNA, siRNA):
-
Reagent Preparation:
-
Prepare a stock solution of R9 peptide (e.g., 1 mM) in sterile, nuclease-free water.
-
Prepare your nucleic acid stock solution (e.g., 1 mg/mL) in a suitable buffer (e.g., TE buffer or nuclease-free water).
-
-
Complex Formation:
-
Determine the desired N:P ratios to be tested (e.g., 2, 4, 8, 16). The N:P ratio is the molar ratio of nitrogen atoms in the R9 peptide to the phosphate groups in the nucleic acid.
-
In a sterile microcentrifuge tube, dilute the nucleic acid to the desired final concentration in a suitable buffer (e.g., Hepes buffer).
-
Add the calculated volume of the R9 stock solution to the diluted nucleic acid solution.
-
Mix gently by pipetting.
-
Incubate at room temperature for 15-30 minutes to allow for complex formation.[8]
-
Protocol 2: R9-Mediated Cargo Delivery to Cultured Cells
-
Cell Seeding:
-
Seed cells in a suitable culture plate (e.g., 96-well, 24-well, or chamber slides for microscopy) at a density that will result in 50-70% confluency on the day of treatment.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
-
Cell Treatment:
-
On the day of the experiment, gently aspirate the culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Prepare the R9-cargo complexes as described in Protocol 1 and dilute them to the desired final concentration in serum-free cell culture medium.
-
Add the diluted R9-cargo complexes to the cells.
-
Incubate for the desired period (typically 1-4 hours) at 37°C. The optimal incubation time should be determined empirically.
-
-
Post-Incubation:
-
After incubation, aspirate the medium containing the R9-cargo complexes.
-
Wash the cells three times with sterile PBS to remove extracellular complexes.
-
Add complete culture medium (containing serum) to the cells.
-
Incubate for a further 24-48 hours (or as required for the specific assay) before analysis.
-
Protocol 3: Assessment of Cytotoxicity using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[12][13]
-
Experimental Setup:
-
Seed cells in a 96-well plate and treat with a range of concentrations of R9-cargo complexes as described in Protocol 2.
-
Include the following controls in triplicate:
-
Untreated Cells (Spontaneous LDH release): Cells treated with vehicle control in serum-free medium.
-
Maximum LDH Release: Cells treated with a lysis solution (e.g., 1% Triton X-100) for 45 minutes before supernatant collection.[12]
-
Medium Background: Wells containing only culture medium without cells.
-
-
-
Supernatant Collection:
-
At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.[14]
-
Carefully transfer 50-100 µL of the supernatant from each well to a new, optically clear 96-well flat-bottom plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay from Promega).
-
Add 100 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = 100 x [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)]
-
-
Protocol 4: Analysis of Delivery Efficiency
A. Fluorescence Microscopy for Intracellular Localization:
-
Preparation:
-
Use a fluorescently labeled cargo or a fluorescently tagged R9 peptide.
-
Seed cells on glass-bottom dishes or chamber slides.
-
Perform the cargo delivery as described in Protocol 2.
-
-
Imaging:
-
After the post-incubation wash, you can proceed with live-cell imaging or fix the cells for immunofluorescence staining.
-
For nuclear staining, a counterstain like DAPI or Hoechst can be used.
-
Acquire images using a confocal microscope to visualize the intracellular localization of the cargo.[15][16]
-
B. Flow Cytometry for Quantitative Analysis:
-
Preparation:
-
Use a fluorescently labeled cargo.
-
Perform the cargo delivery in a multi-well plate format as described in Protocol 2.
-
-
Cell Harvesting and Staining:
-
After the final wash, detach the cells using a non-enzymatic cell dissociation solution or trypsin.
-
Transfer the cell suspension to flow cytometry tubes.
-
Centrifuge the cells and resuspend them in flow cytometry buffer (e.g., PBS with 2% FBS).
-
If necessary, add a viability dye to exclude dead cells from the analysis.
-
-
Data Acquisition and Analysis:
Visualization of Pathways and Workflows
Caption: Cellular uptake and trafficking pathway of R9-cargo complexes.
Caption: Experimental workflow for R9-mediated cargo delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. Cell-Penetrating Peptides Escape the Endosome by Inducing Vesicle Budding and Collapse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 6. Efficient entry of cell-penetrating peptide this compound into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Serum-Free Media (SFM) | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Confocal Microscopy for Intracellular Co-Localization of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 16. Confocal microscopy for intracellular co-localization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. portals.broadinstitute.org [portals.broadinstitute.org]
- 18. Best Practices for Multiparametric Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for the Conjugation of Nona-arginine to Recombinant Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of therapeutic proteins into cells is a significant challenge in drug development due to the impermeable nature of the cell membrane. Nona-arginine (R9), a cell-penetrating peptide (CPP), has emerged as a powerful tool to overcome this barrier. When conjugated to a recombinant protein, R9 facilitates its translocation across the cell membrane, enabling the protein to reach intracellular targets. This application note provides a detailed overview of the common methods for conjugating R9 to recombinant proteins, including the generation of R9-fusion proteins and chemical ligation strategies. Detailed protocols for key methodologies are provided to guide researchers in selecting and implementing the most suitable approach for their specific application.
Methods for this compound Conjugation
There are two primary strategies for attaching a this compound tag to a recombinant protein:
-
Recombinant Fusion Proteins: This method involves genetically engineering the expression vector to include the coding sequence for the nine-arginine tag fused to the N- or C-terminus of the protein of interest. The resulting fusion protein is then expressed in a suitable host system, such as E. coli, and purified.
-
Chemical Ligation: This approach involves the chemical coupling of a synthetically produced this compound peptide to a purified recombinant protein. This is typically achieved through the reaction of specific functional groups on the protein and the R9 peptide, often facilitated by a crosslinking agent.
Data Presentation: Comparison of Conjugation Methods
The choice of conjugation method can significantly impact the yield, purity, and biological activity of the final R9-conjugated protein. The following table summarizes key quantitative parameters associated with the different methods. It is important to note that these values are illustrative and can vary depending on the specific protein, expression system, and experimental conditions.
| Feature | Recombinant R9-Fusion Protein | Maleimide-Thiol Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Typical Yield | 5-50 mg/L of culture (soluble protein) | >80% conjugation efficiency of purified protein[1] | >90% conjugation efficiency of purified protein[2] |
| Purity of Final Product | High, but may contain untagged protein if protease cleavage is used. | High, requires purification to remove excess peptide and reagents. | Very high, bio-orthogonal reaction minimizes side products. |
| Site-Specificity of Conjugation | Genetically defined (N- or C-terminus). | Specific to available thiol groups (native or engineered cysteines). | Highly specific to the site of unnatural amino acid incorporation. |
| Potential Impact on Protein | Poly-arginine tag may affect solubility and folding.[3] | The conjugation process can potentially affect protein stability and activity. | Minimal impact on protein structure and function due to bio-orthogonality. |
| Complexity of the Process | Requires molecular cloning and optimization of protein expression. | Multi-step chemical process requiring protein modification and purification. | Requires incorporation of unnatural amino acids, which can be complex. |
Experimental Protocols
Protocol 1: Expression and Purification of a His-tagged R9-Fusion Protein in E. coli
This protocol describes the expression of a recombinant protein with an N-terminal His-tag and a C-terminal R9-tag in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector encoding the His-R9-fusion protein.
-
Luria-Bertani (LB) broth and agar plates containing the appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.
-
Ni-NTA Agarose resin.
-
Lysozyme, DNase I, and protease inhibitor cocktail.
Procedure:
-
Expression: a. Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. b. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. To improve the yield of soluble protein, consider reducing the temperature to 18-25°C and inducing for a longer period (e.g., 16-24 hours)[4][5]. d. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: a. Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer containing lysozyme (1 mg/mL), DNase I (10 µg/mL), and a protease inhibitor cocktail. b. Incubate on ice for 30 minutes. c. Sonicate the cell suspension on ice to complete lysis. d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Purification: a. Add the cleared lysate to a column containing equilibrated Ni-NTA agarose resin and allow it to bind for 1 hour at 4°C with gentle agitation. b. Wash the resin with 10-20 column volumes of Wash Buffer. c. Elute the His-R9-fusion protein with 5-10 column volumes of Elution Buffer. d. Analyze the eluted fractions by SDS-PAGE to confirm the purity and size of the protein. e. Pool the fractions containing the purified protein and dialyze against a suitable storage buffer.
Protocol 2: Chemical Conjugation of a Cysteine-containing R9 Peptide to a Recombinant Protein via Maleimide-Thiol Chemistry
This protocol describes the conjugation of a cysteine-terminated this compound peptide to a recombinant protein using the heterobifunctional crosslinker Sulfo-SMCC. This method targets primary amines (lysine residues and the N-terminus) on the protein.
Materials:
-
Purified recombinant protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
Synthetic this compound peptide with a C-terminal cysteine (R9-Cys).
-
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC).
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2.
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Desalting columns.
Procedure:
-
Activation of the Recombinant Protein: a. Prepare the recombinant protein at a concentration of 1-5 mg/mL in Conjugation Buffer. b. Immediately before use, dissolve the Sulfo-SMCC in water or DMSO. c. Add a 10- to 20-fold molar excess of the dissolved Sulfo-SMCC to the protein solution. d. Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C. e. Remove excess, unreacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.
-
Conjugation of R9-Cys to the Activated Protein: a. Immediately add the R9-Cys peptide to the maleimide-activated protein. A 5- to 10-fold molar excess of the peptide is a good starting point. b. Incubate the mixture for 2 hours at room temperature or overnight at 4°C. c. Quench the reaction by adding a final concentration of 50 mM cysteine or β-mercaptoethanol to react with any remaining maleimide groups.
-
Purification of the Conjugate: a. Purify the R9-protein conjugate from excess peptide and quenching reagent using size-exclusion chromatography or dialysis. b. Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation.
Visualizations
Experimental Workflow for Maleimide-Thiol Conjugation
Caption: Workflow for conjugating a this compound-cysteine peptide to a protein via maleimide-thiol chemistry.
Cellular Uptake Pathways of R9-Conjugated Proteins
Caption: Major endocytic pathways for the cellular uptake of R9-conjugated proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increasing the yield of soluble recombinant protein expressed in E. coli by induction during late log phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of soluble eukaryotic recombinant proteins in E. coli is favoured in early log-phase cultures induced at low temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nona-Arginine Mediated siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
RNA interference (RNAi) is a powerful tool for sequence-specific gene silencing, offering significant therapeutic potential. However, the efficient and safe delivery of small interfering RNA (siRNA) into target cells remains a critical challenge. Nona-arginine (R9), a cell-penetrating peptide (CPP), provides a promising non-viral vector for siRNA delivery. This document offers a detailed, step-by-step methodology for the use of this compound to deliver siRNA into cells, covering complex formation, cellular transfection, and subsequent analysis of gene knockdown and cytotoxicity.
Principle
The highly cationic nature of the this compound (R9) peptide, owing to its nine arginine residues, facilitates its interaction with the anionic phosphate backbone of siRNA molecules. This electrostatic interaction leads to the spontaneous formation of stable, condensed nanocomplexes. These complexes are then efficiently internalized by cells, primarily through an energy-dependent process of macropinocytosis.[1][2] Once inside the cell, the siRNA must escape from the endosomal pathway to reach the cytoplasm, where it can be loaded into the RNA-induced silencing complex (RISC) to mediate the degradation of its target mRNA. Overcoming endosomal entrapment is a key bottleneck for arginine-rich CPPs.[3][4]
Data Presentation
Table 1: this compound siRNA Delivery Efficiency and Cytotoxicity
| Cell Line | siRNA Target | N/P Ratio¹ | siRNA Conc. | Gene Knockdown Efficiency (%) | Viability (%) | Reference |
| HeLa | E6 shRNA | 30 | 0.1 µg/µL | ~29% | >90% | [5] |
| HeLa | E6 shRNA | 40 | 0.1 µg/µL | Not specified | >90% | [5] |
| HeLa | E6 shRNA | 50 | 0.1 µg/µL | Not specified | >90% | [5] |
| HeLa | E6 shRNA | 60 | 0.1 µg/µL | Not specified | >90% | [5] |
| MDA-MB-231 | STAT-3 | 40 | 50 nM | ~80% | Not specified | [6] |
| CAL 27 | CIP2A | 30 (7.5) | Not specified | Not specified | Not specified | [7] |
| CAL 27 | CIP2A | 50 (12.5) | Not specified | Not specified | Not specified | [7] |
¹N/P ratio refers to the molar ratio of nitrogen atoms in the R9 peptide to the phosphate groups in the siRNA.
Experimental Protocols
Preparation of this compound-siRNA (R9-siRNA) Nanocomplexes
This protocol describes the formation of R9-siRNA complexes at a desired N/P ratio. The N/P ratio is a critical parameter that influences the size, charge, and transfection efficiency of the nanocomplexes.[5]
Materials:
-
This compound (R9) peptide solution (e.g., 1 mM in RNase-free water)
-
siRNA solution (e.g., 20 µM in RNase-free water)
-
RNase-free water
-
Serum-free cell culture medium (e.g., Opti-MEM™)
Procedure:
-
Calculate the required volumes of R9 and siRNA solutions based on the desired N/P ratio.
-
The number of nitrogen atoms per R9 peptide is 9.
-
The number of phosphate groups per siRNA duplex is approximately twice the number of base pairs (e.g., a 21 bp siRNA has 42 phosphate groups).
-
Formula for N/P ratio: (moles of R9 × 9) / (moles of siRNA × number of phosphate groups)
-
-
Dilute the required amount of siRNA in serum-free medium in an RNase-free microcentrifuge tube.
-
Dilute the required amount of R9 peptide in a separate RNase-free microcentrifuge tube with the same volume of serum-free medium.
-
Add the diluted R9 solution to the diluted siRNA solution dropwise while gently vortexing.
-
Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of stable nanocomplexes.[8]
-
The R9-siRNA nanocomplexes are now ready for addition to cells.
Cell Culture and Transfection
This protocol outlines the procedure for transfecting cultured mammalian cells with R9-siRNA nanocomplexes.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium with serum and antibiotics
-
Serum-free cell culture medium
-
R9-siRNA nanocomplexes (prepared as described above)
-
Multi-well cell culture plates (e.g., 24-well plate)
Procedure:
-
Seed cells in a multi-well plate one day prior to transfection to achieve 60-80% confluency on the day of the experiment.[9]
-
On the day of transfection, remove the culture medium from the wells.
-
Wash the cells once with serum-free medium.
-
Add the prepared R9-siRNA nanocomplexes to each well containing fresh serum-free medium. Gently rock the plate to ensure even distribution.
-
Incubate the cells with the nanocomplexes for 4-6 hours at 37°C in a CO2 incubator.
-
After the incubation period, add complete medium (containing serum and antibiotics) to each well without removing the transfection mixture. Alternatively, the transfection medium can be replaced with fresh complete medium.
-
Incubate the cells for 24-72 hours before proceeding to downstream analysis.
Assessment of Nanocomplex Formation (Gel Retardation Assay)
This assay is used to confirm the formation of R9-siRNA complexes. The migration of siRNA through an agarose gel is retarded when it is complexed with the R9 peptide.
Materials:
-
R9-siRNA complexes at various N/P ratios
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
6X DNA loading dye
-
Nucleic acid stain (e.g., SYBR® Green)
-
Gel electrophoresis system and power supply
-
UV transilluminator
Procedure:
-
Prepare a 2% agarose gel in TAE buffer containing a nucleic acid stain.
-
Prepare R9-siRNA complexes at a range of N/P ratios (e.g., 0, 1, 5, 10, 20, 30).
-
Add loading dye to each complex solution.
-
Load the samples into the wells of the agarose gel. Include a lane with free siRNA as a control.
-
Run the gel at 100 V for 30-45 minutes.
-
Visualize the gel under a UV transilluminator. Complete complexation is indicated by the absence of a free siRNA band in the gel.[10][11]
Evaluation of Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[12]
Materials:
-
Cells transfected with R9-siRNA complexes in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
After the desired incubation period post-transfection (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution to each well.[13]
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
Quantification of Gene Knockdown (Real-Time PCR)
Quantitative real-time PCR (qRT-PCR) is a sensitive method to measure the level of target mRNA knockdown.[14][15]
Materials:
-
Cells transfected with R9-siRNA complexes
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR® Green-based)
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Harvest the cells 24-72 hours post-transfection.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target gene, normalized to the housekeeping gene.[16]
-
Calculate the percentage of gene knockdown relative to cells treated with a non-targeting control siRNA.
Signaling Pathways and Cellular Uptake
The cellular uptake of R9-siRNA complexes is an active process that involves multiple endocytic pathways, with macropinocytosis being a predominant route.[1] The process begins with the electrostatic interaction of the cationic nanocomplexes with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface.[1] This interaction concentrates the complexes at the plasma membrane and triggers their internalization into large, irregular vesicles called macropinosomes.
Once inside the cell, the nanocomplexes are trafficked through the endosomal-lysosomal pathway, moving from early endosomes to late endosomes and eventually lysosomes.[2] A significant hurdle for effective siRNA delivery is the escape of the siRNA from these vesicles into the cytoplasm before degradation by lysosomal enzymes.[3][4] The exact mechanism of endosomal escape for arginine-rich CPPs is still under investigation, but it is thought to involve the interaction of the positively charged peptides with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and release of the siRNA cargo.
References
- 1. Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delivery of Macromolecules Using Arginine-Rich Cell-Penetrating Peptides: Ways to Overcome Endosomal Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking endosomal entrapment with supercharged arginine-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Mediated Anti-E6 ShRNA Delivery Suppresses the Growth of Hela Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oleyl Conjugated Histidine-Arginine Cell-Penetrating Peptides as Promising Agents for siRNA Delivery | MDPI [mdpi.com]
- 7. Advancing peptide siRNA-carrier designs through L/D-amino acid stereochemical modifications to enhance gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.origene.com [cdn.origene.com]
- 9. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. Fig. 1, [Agarose gel retardation assay to...]. - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. qiagen.com [qiagen.com]
- 15. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 16. qiagen.com [qiagen.com]
Application Notes and Protocols: Enhancing Nanoparticle Uptake In Vitro Using Nona-Arginine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) are short peptides that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes, including nanoparticles. Nona-arginine (R9), a cationic CPP, has been widely demonstrated to significantly enhance the cellular uptake of nanoparticles. This document provides a detailed protocol for utilizing this compound to improve the in vitro uptake of nanoparticles, along with insights into the underlying mechanisms of action. The protocols described herein are based on established methodologies and provide a framework for optimizing nanoparticle delivery for various research and drug development applications.
The interaction between the positively charged this compound and negatively charged nanoparticles, often quantum dots (QDs) in research settings, is primarily driven by electrostatic forces. This interaction leads to the formation of stable complexes that can efficiently interact with the cell membrane and be internalized. The cellular uptake of R9-nanoparticle complexes is an active, energy-dependent process that involves multiple endocytic pathways.
Key Experimental Protocols
Preparation of this compound Nanoparticle (R9-NP) Complexes
This protocol outlines the steps for the non-covalent complexation of this compound with nanoparticles.
Materials:
-
This compound (R9) peptide (synthetic)
-
Nanoparticles (e.g., quantum dots, polymeric nanoparticles)
-
HEPES-buffered glucose (HBG) solution or other suitable buffer (e.g., RPMI 1640 medium with 1% serum)
-
Low-binding microcentrifuge tubes
Procedure:
-
Reconstitution of this compound: Reconstitute lyophilized R9 peptide in sterile, nuclease-free water to a stock concentration of 1 mM. Aliquot and store at -20°C.
-
Dilution of Components: On the day of the experiment, thaw the R9 stock solution and the nanoparticle suspension. Dilute the R9 and nanoparticles to the desired working concentrations in the chosen buffer.
-
Complex Formation:
-
To a low-binding microcentrifuge tube, add the desired volume of the nanoparticle solution.
-
Add the corresponding volume of the R9 solution to achieve the desired molar ratio (e.g., 1:10, 1:20, 1:30 NP:R9).[1][2]
-
Gently vortex the mixture immediately after adding the R9.
-
Incubate the mixture at room temperature for 30 minutes to allow for stable complex formation.[3]
-
Note: The optimal molar ratio of R9 to nanoparticles may vary depending on the specific characteristics of the nanoparticles (size, surface charge) and should be empirically determined.[2]
In Vitro Cellular Uptake of R9-NP Complexes
This protocol describes the treatment of cultured cells with R9-NP complexes to assess cellular uptake.
Materials:
-
Cultured cells (e.g., A549 human lung carcinoma cells)[1][4]
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
R9-NP complexes (prepared as described above)
-
96-well or other suitable cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into the desired culture plates at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Cell Treatment:
-
Remove the culture medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add the freshly prepared R9-NP complexes diluted in serum-free or low-serum (e.g., 1%) medium to the cells.[4][5] The final concentration of nanoparticles should be determined based on the experimental design (e.g., 100-150 nM for QDs).[2][4][5]
-
Incubate the cells with the complexes for the desired time period (e.g., 30 minutes to 6 hours) at 37°C in a CO2 incubator.[4][5][6]
-
-
Removal of Complexes:
-
Analysis of Uptake: Proceed with the desired method for quantifying nanoparticle uptake (e.g., flow cytometry, confocal microscopy).
Quantification of Nanoparticle Uptake by Flow Cytometry
Flow cytometry provides a high-throughput method to quantify the percentage of cells that have internalized fluorescently labeled nanoparticles and the relative amount of uptake per cell.
Materials:
-
Cells treated with fluorescently labeled R9-NP complexes
-
Trypsin-EDTA
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After washing, detach the cells from the culture plate using trypsin-EDTA.
-
Cell Pelleting and Resuspension: Centrifuge the cell suspension to pellet the cells. Resuspend the cell pellet in flow cytometry buffer.
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer equipped with the appropriate lasers and filters for the fluorophore on the nanoparticles.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the positive population.
-
Visualization of Nanoparticle Uptake by Confocal Microscopy
Confocal microscopy allows for the visualization of the subcellular localization of the internalized nanoparticles.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips and treated with fluorescently labeled R9-NP complexes
-
Paraformaldehyde (PFA) for fixing
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear stain (e.g., Hoechst 33342)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fixation: After washing, fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Permeabilization (Optional): If intracellular staining is required, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Staining: Stain the cell nuclei with a suitable nuclear stain.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. Acquire z-stack images to confirm the intracellular localization of the nanoparticles.
Quantitative Data Summary
The efficiency of this compound-mediated nanoparticle uptake is influenced by several factors, including the molar ratio of R9 to the nanoparticle and the incubation time.
| Parameter | Condition | Result | Reference |
| Optimal NP:R9 Molar Ratio | Quantum Dots (QDs) in A549 cells | Uptake increased with ratios from 1:10 to 1:30, with no significant increase at higher ratios. | [2] |
| Time-Dependent Uptake | 150 nM QDs with R9 (1:20 ratio) in A549 cells | 3 to 8-fold increase in uptake within 5 to 60 minutes compared to QDs alone. | [2] |
| Effect of Endocytic Inhibitors on PR9/QD Uptake | A549 cells treated with various inhibitors | Uptake reduced to 47.5% at 4°C, 66.2% with Cytochalasin D, and 60.7% with Filipin, indicating energy-dependent endocytosis. | [4] |
Visualizations
Experimental Workflow for R9-Mediated Nanoparticle Uptake
Caption: Workflow for R9-nanoparticle complex formation and cellular uptake analysis.
Signaling Pathways in this compound Mediated Nanoparticle Uptake
Caption: Major endocytic pathways involved in the cellular uptake of R9-nanoparticle complexes.
Mechanism of Action
The cellular uptake of this compound conjugated nanoparticles is a multifaceted process. The initial interaction is governed by electrostatic attraction between the cationic R9 peptide and the negatively charged cell surface. Following this binding, the internalization is predominantly mediated by energy-dependent endocytosis.[1][2]
Studies using pharmacological inhibitors have elucidated the involvement of multiple endocytic pathways:
-
Macropinocytosis: This actin-dependent process involves the formation of large, irregular vesicles (macropinosomes) and is considered a primary route for the entry of R9-NP complexes.[1][7]
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits and vesicles for the internalization of cargo.
-
Caveolae/Lipid-Raft-Mediated Endocytosis: This process is dependent on cholesterol-rich microdomains in the plasma membrane.[4]
Once internalized, the nanoparticles are trafficked through the endo-lysosomal pathway, moving from early endosomes to late endosomes and finally to lysosomes.[4][8] For therapeutic applications, the escape of the nanoparticle cargo from these vesicles into the cytoplasm is a critical step to avoid lysosomal degradation.
Conclusion
This compound is a potent and versatile tool for enhancing the in vitro cellular uptake of a wide range of nanoparticles. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize R9 for their specific applications. Understanding the underlying mechanisms of uptake is crucial for the rational design of nanoparticle-based delivery systems with improved efficacy. The provided protocols should be considered as a starting point, with optimization of parameters such as R9:nanoparticle ratio and incubation time being essential for achieving maximal uptake in the specific cell type and with the particular nanoparticle being investigated.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Peptide-Mediated In Vitro Delivery of Cas9 RNP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of this compound and a Penetration Accelerating Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of this compound and a Penetration Accelerating Sequence | PLOS One [journals.plos.org]
- 7. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01127D [pubs.rsc.org]
- 8. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of this compound and a Penetration Accelerating Sequence | PLOS One [journals.plos.org]
Application Notes and Protocols for Nona-arginine Mediated Drug Delivery in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nona-arginine (R9), a cell-penetrating peptide (CPP), has emerged as a promising vector for the intracellular delivery of a wide array of therapeutic cargoes, including small molecules, peptides, proteins, and nucleic acids. Its cationic nature facilitates interaction with negatively charged cell membranes, enabling cellular uptake through various mechanisms. These application notes provide a comprehensive overview of the principles and methodologies for utilizing R9-mediated drug delivery in preclinical animal models, focusing on quantitative data, experimental protocols, and the underlying biological pathways.
I. Quantitative Data on In Vivo Performance
The in vivo disposition and efficacy of this compound-conjugated drugs are critical for assessing their therapeutic potential. The following tables summarize key quantitative data from preclinical studies.
Table 1: Biodistribution of this compound and R9-Conjugates in Mice
| Tissue | This compound (Fluorescently Labeled) | R9-Nanoparticle Conjugate |
| % Injected Dose per Gram (%ID/g) | % Injected Dose per Gram (%ID/g) | |
| Liver | >90% (at 30 min)[1] | 22 ± 5[2] |
| Spleen | - | 9 ± 3[2] |
| Lungs | - | 42 ± 6[2] |
| Kidneys | - | - |
| Heart | - | - |
| Brain | - | - |
| Tumor | High Accumulation (Qualitative)[3] | 2.11 ± 0.64 (30 nm particle)[4] |
| Blood | Rapid clearance (< minutes)[1] | 5 ± 1[2] |
Note: Data is compiled from different studies and cargo types, which can significantly influence biodistribution. Direct comparison should be made with caution.
Table 2: In Vivo Efficacy of this compound Mediated Drug Delivery
| Animal Model | Cargo | Dose of R9-Conjugate | Route of Administration | Therapeutic Outcome |
| Rat Middle Cerebral Artery Stroke Model | - (R9 peptide alone) | 1 µM/kg | Intravenous | 20% reduction in infarct volume[5] |
| Mouse Xenograft Tumor Model | Doxorubicin | 4 mg/kg (Doxorubicin equivalent) | Intravenous | Significant tumor growth suppression without weight loss[3] |
| Mouse Orthotopic Breast Cancer Model | Paclitaxel | 2.86 mg/kg (Paclitaxel equivalent) | Intravenous | 37% decrease in tumor volume compared to free paclitaxel[6] |
II. Signaling Pathways and Cellular Uptake Mechanisms
This compound facilitates cargo entry into cells through two primary mechanisms: direct translocation across the plasma membrane and endocytosis. The endocytic pathway is a major route for the internalization of R9 and its conjugates.[7]
III. Experimental Protocols
Protocol 1: Preparation of this compound-Drug Conjugate via EDC/NHS Chemistry
This protocol describes the conjugation of a carboxyl-containing small molecule drug to the N-terminal amine of this compound.
Materials:
-
This compound (R9) peptide
-
Carboxyl-containing drug
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-5.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Dialysis or size-exclusion chromatography system for purification
Procedure:
-
Activation of the Drug's Carboxyl Group:
-
Dissolve the carboxyl-containing drug in Activation Buffer.
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A molar excess (e.g., 5-10 fold) of EDC and NHS over the drug is recommended.
-
Add the EDC/NHS solution to the drug solution and incubate for 15-30 minutes at room temperature to form an amine-reactive NHS ester.[1]
-
-
Conjugation to this compound:
-
Dissolve the this compound peptide in Coupling Buffer.
-
Add the activated drug solution to the this compound solution. The molar ratio of activated drug to R9 should be optimized, but a 1:1 to 5:1 ratio is a common starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by reacting with any remaining NHS esters.
-
Purify the R9-drug conjugate from unreacted components and byproducts using dialysis against PBS or size-exclusion chromatography.
-
-
Characterization:
-
Confirm the successful conjugation and determine the purity of the final product using techniques such as HPLC, mass spectrometry, and NMR.
-
Protocol 2: In Vivo Administration of R9-Drug Conjugate in a Mouse Tumor Model
This protocol outlines the intravenous administration of an R9-drug conjugate to tumor-bearing mice for biodistribution and efficacy studies.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with xenograft tumors)
-
Sterile R9-drug conjugate solution in a physiologically compatible buffer (e.g., sterile PBS)
-
Sterile syringes (e.g., 0.5-1.0 mL) and needles (e.g., 27-30 gauge)
-
Mouse restrainer
-
70% ethanol wipes
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve the lyophilized R9-drug conjugate in sterile PBS to the desired concentration. Ensure complete dissolution and filter through a 0.22 µm sterile filter.
-
-
Animal Handling and Injection:
-
Acclimatize the tumor-bearing mice to the laboratory conditions.
-
Place the mouse in a suitable restrainer to expose the tail.
-
Gently warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Disinfect the injection site on the tail with a 70% ethanol wipe.
-
-
Intravenous Injection:
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Slowly inject the R9-drug conjugate solution. The typical injection volume for a mouse is 100-200 µL.
-
If resistance is met or a bleb forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.
-
-
Post-Injection Monitoring and Analysis:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
For efficacy studies, monitor tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.[3]
-
For biodistribution studies, euthanize the mice at predetermined time points (e.g., 1, 4, 24, 48 hours post-injection).
-
Collect organs of interest (e.g., tumor, liver, spleen, kidneys, lungs, heart, brain) and blood.
-
Weigh the tissues and quantify the amount of conjugate or cargo in each tissue using appropriate analytical methods (e.g., fluorescence imaging, LC-MS/MS, or radioactivity counting for radiolabeled compounds).
-
Express the data as a percentage of the injected dose per gram of tissue (%ID/g).
-
IV. Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for an in vivo study evaluating R9-mediated drug delivery.
V. Conclusion
This compound represents a versatile and potent platform for enhancing the intracellular delivery of therapeutic agents in vivo. The provided data, protocols, and diagrams offer a foundational resource for researchers to design and execute preclinical studies aimed at harnessing the potential of R9-mediated drug delivery for various therapeutic applications. Successful implementation requires careful optimization of drug conjugation, administration route, and dosing regimen, coupled with rigorous quantitative analysis of biodistribution and therapeutic efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
- 3. researchgate.net [researchgate.net]
- 4. In-vivo efficacy of novel paclitaxel nanoparticles in paclitaxel-resistant human colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Tumor-selective peptide-carrier delivery of Paclitaxel increases in vivo activity of the drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
R9 Peptide Protocol for Protein Transduction in Primary Neurons: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The efficient delivery of proteins into primary neurons is a critical technique for studying neuronal function, validating drug targets, and developing novel therapeutics for neurological disorders. Cell-penetrating peptides (CPPs), such as the nona-arginine (R9) peptide, have emerged as a powerful tool for this purpose. The R9 peptide, a short polymer of nine arginine residues, utilizes its cationic nature to interact with the cell membrane and facilitate the intracellular delivery of various cargo molecules, including proteins.[1][2] This document provides detailed application notes and a comprehensive protocol for the use of R9 peptide in protein transduction in primary neuronal cultures.
Application Notes
The R9 peptide is a highly cationic cell-penetrating peptide that has been demonstrated to effectively deliver cargo into cells.[1][3] Its mechanism of entry is thought to involve both direct translocation across the plasma membrane and endocytosis.[4][5][6] Several studies have highlighted the intrinsic neuroprotective properties of poly-arginine peptides, making R9 a particularly interesting tool for neuroscience research.[7][8][9]
Key Considerations for Use in Primary Neurons:
-
Peptide Modification: Modifications to the R9 peptide can significantly impact its efficacy and stability. C-terminal amidation (R9-NH2), for instance, has been shown to enhance neuroprotective effects compared to the unmodified R9 peptide.[8][10]
-
Cargo Complex Formation: The R9 peptide can be either covalently conjugated to the protein of interest or non-covalently complexed. Non-covalent complex formation through electrostatic interactions is a common and straightforward method.[11]
-
Concentration Optimization: The optimal concentration of the R9-protein complex will vary depending on the specific protein, primary neuron type, and experimental goals. It is crucial to perform a dose-response curve to determine the highest transduction efficiency with the lowest toxicity.
-
Toxicity: While generally well-tolerated at effective concentrations, high concentrations of R9 peptide can be toxic to primary neurons.[12] It is essential to include appropriate controls to assess cell viability, such as a lactate dehydrogenase (LDH) assay or live/dead staining.
-
Primary Neuron Culture: Primary neurons are sensitive to culture conditions. Ensure a healthy and stable culture before proceeding with transduction experiments.[13][14][15]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of R9 and other CPPs in primary neuronal cultures. This data can serve as a starting point for experimental design.
Table 1: Neuroprotective Efficacy of CPPs in Primary Cortical Neurons
| CPP | Injury Model | IC50 Value (µM) | Maximum Neuronal Survival (%) | Reference |
| Arg-9 | Glutamic Acid | 0.78 | ~80% | [16] |
| Penetratin | Glutamic Acid | 3.4 | Not specified | [16] |
| TAT-D | Glutamic Acid | 13.9 | Not specified | [16] |
| Arg-9 | Kainic Acid | 0.81 | ~80% | [16] |
| Penetratin | Kainic Acid | 2.0 | Not specified | [16] |
| TAT-D | Kainic Acid | 6.2 | Not specified | [16] |
| Arg-9 | In Vitro Ischemia | 6.0 | 40-50% | [16] |
| TAT-D | In Vitro Ischemia | 7.1 | 40-50% | [16] |
Table 2: R9 Peptide Treatment Parameters in a Neuronal Glutamic Acid Excitotoxicity Model
| R9-NH2 Treatment Condition | Concentration (µM) | Neuronal Viability (%) | Reference |
| 10 min pre-treatment, 1h before insult | 1 | ~75% | [17] |
| 10 min pre-treatment, 6h before insult | 1 | ~60% | [17] |
| Added up to 45 min post-insult | Not specified | Neuroprotective | [8][10] |
Experimental Protocols
Protocol 1: Preparation of R9 Peptide and Protein Cargo Complex
This protocol describes the formation of a non-covalent complex between the R9 peptide and the protein of interest.
Materials:
-
R9 peptide (preferably C-terminally amidated, >95% purity)
-
Protein of interest in a suitable buffer (e.g., PBS or HEPES)
-
Nuclease-free water
-
Low-binding microcentrifuge tubes
Procedure:
-
Reconstitute R9 Peptide: Dissolve the lyophilized R9 peptide in nuclease-free water to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Prepare Protein Cargo: Dilute the protein of interest to the desired concentration in a suitable buffer. The optimal molar ratio of R9 to protein will need to be determined empirically, but a starting point is often between 5:1 and 20:1.
-
Complex Formation:
-
In a low-binding microcentrifuge tube, add the calculated volume of the R9 peptide stock solution.
-
Gently add the protein cargo to the R9 peptide solution.
-
Mix gently by pipetting up and down or by brief vortexing.
-
Incubate the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
Caption: Workflow for R9-protein complex formation.
Protocol 2: Transduction of Primary Neurons with R9-Protein Complex
This protocol provides a general procedure for transducing primary neurons. Optimization of incubation times and concentrations is recommended.
Materials:
-
Primary neuronal culture (e.g., cortical or hippocampal neurons)
-
Complete neuronal culture medium (e.g., Neurobasal with B27 supplement)
-
R9-protein complex (from Protocol 1)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Neuronal Cultures: Plate primary neurons on a suitable substrate (e.g., poly-D-lysine coated plates) and culture until the desired developmental stage (e.g., DIV 7-14).[14]
-
Prepare Transduction Medium: Dilute the R9-protein complex to the final desired concentration in pre-warmed complete neuronal culture medium.
-
Transduction:
-
Carefully remove the existing culture medium from the neurons.
-
Gently add the transduction medium containing the R9-protein complex to the cells.
-
Incubate the cells at 37°C in a humidified CO2 incubator for the desired period (e.g., 1-4 hours). The optimal incubation time should be determined empirically.
-
-
Post-Transduction Wash:
-
After the incubation period, gently remove the transduction medium.
-
Wash the cells twice with pre-warmed PBS or culture medium to remove any remaining extracellular complex.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
-
Assay: Return the cells to the incubator for a desired period (e.g., 24-72 hours) before proceeding with downstream analysis (e.g., immunocytochemistry, Western blotting, or functional assays).
Caption: Experimental workflow for protein transduction.
Signaling Pathway and Mechanism of Uptake
The precise mechanism of R9 peptide-mediated transduction is still under investigation, but it is generally accepted to involve a combination of pathways. The initial interaction is driven by the electrostatic attraction between the positively charged arginine residues of the R9 peptide and the negatively charged components of the neuronal cell membrane, such as heparan sulfate proteoglycans.[1][4]
Following this initial binding, internalization can occur through two primary routes:
-
Direct Translocation: The peptide may directly penetrate the lipid bilayer, a process that is thought to be energy-independent.[18]
-
Endocytosis: The R9-protein complex can be internalized via various endocytic pathways, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis.[4][5] Once inside endosomes, the cargo must escape into the cytoplasm to reach its target.
Caption: R9-mediated protein uptake mechanisms.
By following these protocols and considering the key application notes, researchers can effectively utilize the R9 peptide for the intracellular delivery of proteins in primary neurons, enabling a wide range of studies in neuroscience and drug development.
References
- 1. lifetein.com [lifetein.com]
- 2. jpt.com [jpt.com]
- 3. The Different Cellular Entry Routes for Drug Delivery Using Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Characterisation of neuroprotective efficacy of modified poly-arginine-9 (R9) peptides using a neuronal glutamic acid excitotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Poly-arginine and arginine-rich peptides are neuroprotective in stroke models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdn.origene.com [cdn.origene.com]
- 13. Transfection of Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide Nanofiber Substrates for Long-Term Culturing of Primary Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Neuroprotective Efficacy of Cell-Penetrating Peptides TAT, Penetratin, Arg-9, and Pep-1 in Glutamic Acid, Kainic Acid, and In Vitro Ischemia Injury Models Using Primary Cortical Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Fluorescently Labeling Nona-arginine for Tracking Studies
Introduction
Nona-arginine (R9), a cell-penetrating peptide (CPP), is widely utilized for its ability to traverse cellular membranes and deliver a variety of cargo molecules into cells.[1][2] To elucidate its mechanism of action and track its intracellular journey, fluorescent labeling of the R9 peptide is an indispensable tool for researchers, scientists, and drug development professionals. This document provides detailed protocols for the fluorescent labeling of this compound, its subsequent purification, and its application in cellular tracking studies.
Data Presentation
A selection of fluorescent dyes commonly used for peptide labeling is presented below, with Fluorescein Isothiocyanate (FITC) being a primary focus of the subsequent protocols due to its widespread use and compatibility with standard fluorescence microscopy and flow cytometry equipment.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Reactive Group | Target Functional Group | Reference |
| FITC (Isomer I) | 494 | 518 | Isothiocyanate | Primary Amines | [3] |
| TAMRA | ~557 | ~583 | NHS Ester | Primary Amines | |
| Alexa Fluor 488 | 490 | 525 | NHS Ester | Primary Amines | |
| Cyanine Dyes (Cy3) | 550 | 570 | NHS Ester | Primary Amines | |
| Cyanine Dyes (Cy5) | 650 | 670 | NHS Ester | Primary Amines |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with FITC
This protocol details the conjugation of Fluorescein Isothiocyanate (FITC) to the N-terminus of the this compound peptide. The isothiocyanate group of FITC reacts with the primary amine at the N-terminus of the peptide to form a stable thiourea bond.
Materials:
-
This compound (R9) peptide
-
Fluorescein Isothiocyanate (FITC), Isomer I
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 9.0)
-
10 mM Tris buffer
-
Microcentrifuge tubes
-
Stirring plate and stir bar
Procedure:
-
Prepare FITC Stock Solution: Freshly prepare a 10 mg/mL solution of FITC in anhydrous DMSO.
-
Prepare this compound Solution: Dissolve the this compound peptide in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 1-2 mg/mL.
-
Labeling Reaction:
-
Slowly add the FITC stock solution to the this compound solution while gently stirring. A molar ratio of 5:1 (FITC:peptide) is a good starting point for optimization.
-
Protect the reaction mixture from light by wrapping the tube in aluminum foil.
-
Incubate at room temperature for 1-2 hours with continuous gentle stirring.
-
-
Quench Reaction (Optional): Add 10 mM Tris buffer to the reaction mixture to quench any unreacted FITC.
-
Purification: Proceed immediately to Protocol 2 for the purification of the FITC-labeled this compound.
Note: The pH of the reaction is crucial for efficient labeling of the N-terminal amine. A pH of 9.0 ensures that the primary amine is deprotonated and available for reaction.[3]
Protocol 2: Purification of FITC-Nona-arginine by Reverse-Phase HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating the fluorescently labeled peptide from unreacted peptide and free dye.
Materials:
-
Crude FITC-nona-arginine reaction mixture
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
C18 RP-HPLC column (e.g., 4.6 x 250 mm)
-
HPLC system with a UV detector and fraction collector
Procedure:
-
Sample Preparation: Acidify the crude reaction mixture with a small amount of TFA to ensure compatibility with the mobile phase.
-
HPLC Separation:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution profile at 220 nm (for the peptide bond) and 494 nm (for FITC).
-
-
Fraction Collection: Collect the fractions corresponding to the dual-wavelength absorbing peak, which represents the FITC-labeled this compound.
-
Verification and Storage:
-
Confirm the purity and identity of the labeled peptide using mass spectrometry.
-
Lyophilize the purified fractions and store the FITC-nona-arginine at -20°C, protected from light.
-
Protocol 3: Cellular Tracking of FITC-Nona-arginine
This protocol describes the use of FITC-nona-arginine for tracking its uptake and intracellular localization in live cells using fluorescence microscopy and quantifying the uptake by flow cytometry.
Materials:
-
Purified FITC-nona-arginine
-
Cell line of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 (for nuclear staining)
-
Glass-bottom dishes or multi-well plates
-
Fluorescence microscope with appropriate filters for FITC and Hoechst
-
Flow cytometer
Procedure:
A. Live-Cell Imaging:
-
Cell Seeding: Seed cells on glass-bottom dishes and culture overnight to allow for attachment and 70-80% confluency.
-
Cell Preparation: Wash the cells once with warm PBS.
-
Incubation with FITC-Nona-arginine:
-
Prepare a working solution of FITC-nona-arginine in serum-free medium at a final concentration of 1-10 µM.
-
Add the peptide solution to the cells and incubate at 37°C for the desired time points (e.g., 30, 60, 120 minutes).
-
-
Washing: At the end of the incubation, aspirate the peptide solution and wash the cells three times with cold PBS to remove any surface-bound peptide.
-
Nuclear Staining (Optional): Incubate cells with Hoechst 33342 solution according to the manufacturer's protocol to visualize the nuclei.
-
Imaging: Add fresh, pre-warmed imaging buffer or phenol red-free culture medium to the cells and immediately proceed with imaging on a fluorescence microscope.
B. Quantitative Analysis by Flow Cytometry:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with FITC-nona-arginine as described in steps 1-3 of the live-cell imaging protocol.
-
Cell Harvesting: Following the washing step, detach the cells using a non-enzymatic cell dissociation solution or trypsin. Neutralize with complete medium and transfer the cell suspension to flow cytometry tubes.
-
Flow Cytometry Analysis:
-
Analyze the cell suspension on a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect the fluorescence emission in the appropriate channel for FITC (typically ~520 nm).
-
Gate the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity (MFI) of the cell population, which corresponds to the amount of internalized FITC-nona-arginine.
-
Visualizations
Caption: Workflow for Labeling and Purification of this compound.
Caption: Workflow for Cellular Tracking Studies.
References
Application Notes and Protocols for Nona-Arginine Mediated Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of nona-arginine (R9) mediated gene delivery. This compound, a cell-penetrating peptide (CPP), offers a promising non-viral vector for introducing genetic material into cells due to its high transduction efficiency and relatively low cytotoxicity.[1][2]
Introduction
This compound facilitates the cellular uptake of various molecular cargoes, including plasmid DNA and siRNA, by forming non-covalent complexes.[3][4] The positively charged guanidinium groups of the arginine residues interact with the negatively charged phosphate backbone of nucleic acids, leading to the formation of condensed nanoparticles.[5] The primary mechanism of cellular entry is through energy-dependent endocytosis, with macropinocytosis being a predominant pathway.[6][7] However, clathrin-mediated and caveolin-dependent pathways also contribute to the uptake process.[6][8]
Key Experimental Considerations
Several factors influence the efficiency of this compound mediated gene delivery. The ratio of the this compound peptide to the nucleic acid cargo, often expressed as the nitrogen-to-phosphate (N/P) ratio, is a critical parameter. Optimal N/P ratios lead to the formation of stable, appropriately sized complexes that are efficiently internalized by cells.[9] Incubation time and the choice of cell line also significantly impact transfection efficiency.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound mediated delivery.
Table 1: this compound/Cargo Complex Characteristics and Uptake Efficiency
| Cargo Type | N/P Ratio | Complex Size (nm) | Transfection Efficiency | Cell Line | Reference |
| Plasmid DNA | 30 | ~80 | Effective transfection | HeLa | [9] |
| Plasmid DNA | 40 | ~40 | No significant increase from N/P 30 | HeLa | [9] |
| Quantum Dots | 1:10 | Not specified | Baseline uptake | A549 | [10] |
| Quantum Dots | 1:20 | Not specified | Increased uptake vs. 1:10 | A549 | [10] |
| Quantum Dots | 1:60 | Not specified | Further increased uptake | A549 | [10] |
| E6 shRNA | >30 | Not specified | Efficient transfection | HeLa | [2] |
Table 2: Cytotoxicity of this compound Complexes
| This compound Complex | Concentration | Cell Viability (%) | Cell Line | Assay | Reference |
| R9/Luciferase Plasmid | N/P 20-60 | Significantly higher than PEI | HeLa | MTT | [9] |
| p-03 (modified R9) | >100 µM | >80% | A549 | CCK-8 | [11] |
| p-03 (modified R9) | >100 µM | >80% | BEAS-2B | CCK-8 | [11] |
| p-03 (modified R9) | >100 µM | >80% | HepG2 | CCK-8 | [11] |
| p-03 (modified R9) | >100 µM | >80% | L02 | CCK-8 | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound/Nucleic Acid Complexes
This protocol describes the formation of complexes between this compound and a nucleic acid cargo (e.g., plasmid DNA, shRNA).
Materials:
-
This compound (R9) peptide (lyophilized)
-
Nuclease-free water
-
Nucleic acid of interest (e.g., plasmid DNA, shRNA)
-
Appropriate buffer (e.g., TE buffer, nuclease-free water)
Procedure:
-
Reconstitute this compound: Dissolve lyophilized this compound peptide in nuclease-free water to a desired stock concentration (e.g., 1 mg/mL). Aliquot and store at -20°C.
-
Dilute Nucleic Acid: Dilute the nucleic acid cargo in a suitable buffer to the desired concentration for transfection.
-
Complex Formation:
-
Calculate the required volumes of this compound and nucleic acid based on the desired N/P ratio.
-
In a sterile microcentrifuge tube, add the calculated volume of diluted nucleic acid.
-
Gently add the calculated volume of this compound solution to the nucleic acid solution.
-
Mix gently by pipetting up and down or by vortexing at a low speed for a few seconds.
-
-
Incubation: Incubate the mixture at room temperature for 20-30 minutes to allow for stable complex formation.[6] The complexes are now ready for addition to cell cultures.
Protocol 2: In Vitro Transfection of Adherent Cells
This protocol outlines the steps for transfecting adherent mammalian cells with pre-formed this compound/nucleic acid complexes.
Materials:
-
Adherent cells (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound/nucleic acid complexes (from Protocol 1)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Cell Preparation: On the day of transfection, remove the complete culture medium from the wells and wash the cells once with sterile PBS.
-
Transfection:
-
Add serum-free medium to each well.
-
Add the pre-formed this compound/nucleic acid complexes dropwise to each well. Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells with the complexes at 37°C in a CO2 incubator for 4-6 hours.
-
Medium Change: After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.
-
Gene Expression Analysis: Incubate the cells for 24-72 hours post-transfection, depending on the experimental requirements, before analyzing for gene expression (e.g., via RT-qPCR, Western blot, or reporter gene assay).
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the cytotoxicity of this compound/nucleic acid complexes using an MTT assay.[2]
Materials:
-
Cells transfected with this compound/nucleic acid complexes
-
Control cells (untransfected and mock-transfected)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and transfect according to Protocol 2. Include appropriate controls.
-
MTT Addition: At the desired time point post-transfection (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the absorbance of the untransfected control cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cellular uptake pathways of this compound/nucleic acid complexes.
Caption: General experimental workflow for in vitro gene delivery.
Caption: Logical relationship of N/P ratio to experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Mediated Anti-E6 ShRNA Delivery Suppresses the Growth of Hela Cells in vitro - Iranian Biomedical Journal [ibj.pasteur.ac.ir]
- 3. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioreducible branched poly(modified this compound) cell-penetrating peptide as a novel gene delivery platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides | MDPI [mdpi.com]
- 6. This compound Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound Mediated Anti-E6 ShRNA Delivery Suppresses the Growth of Hela Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Nona-Arginine (R9) in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nona-arginine (R9), a cell-penetrating peptide (CPP) consisting of nine consecutive arginine residues, has emerged as a powerful tool in neuroscience research. Its highly cationic nature allows it to efficiently traverse cellular membranes, including the blood-brain barrier (BBB), making it an invaluable vector for delivering a wide range of therapeutic and diagnostic agents to the central nervous system (CNS).[1][2][3] Beyond its role as a delivery vehicle, R9 possesses intrinsic neuroprotective properties, offering a multimodal approach to tackling neurological disorders.[4][5][6][7][8] These application notes provide an overview of the key applications of R9 in neuroscience, supported by quantitative data and detailed experimental protocols.
Key Applications in Neuroscience
-
Drug and Gene Delivery to the CNS: R9 is widely employed to transport various cargo molecules across the BBB and into neuronal cells.[1][2] This includes small molecule drugs, peptides, proteins, and nucleic acids, which are otherwise impermeable to the CNS.[2][9][10] The mechanism of uptake is multifaceted, involving direct translocation and various endocytic pathways, with macropinocytosis being a predominant route.[1][11][12][13]
-
Neuroprotection: R9 exhibits significant neuroprotective effects in models of both acute and chronic neurological disorders.[5] Studies have demonstrated its efficacy in protecting neurons from excitotoxicity induced by glutamate and kainic acid, as well as from ischemic injury.[4][6] This intrinsic neuroprotection is attributed to its ability to reduce intracellular calcium influx and modulate cell surface receptor function.[5][14]
-
Research Tool for Studying Intracellular Processes: By delivering probes, inhibitors, or other molecular tools into neurons, R9 facilitates the investigation of complex intracellular signaling pathways and cellular dynamics in the CNS.[2]
Quantitative Data Summary
The following tables summarize the quantitative data on the neuroprotective efficacy and delivery applications of this compound from various studies.
| In Vitro Neuroprotection | Model | Measurement | Value | Reference |
| Glutamic Acid Excitotoxicity | Primary Cortical Neurons | IC50 | 0.78 µM | [4][6] |
| Kainic Acid Excitotoxicity | Primary Cortical Neurons | IC50 | 0.81 µM | [4][6] |
| In Vitro Ischemia (OGD) | Primary Cortical Neurons | IC50 | 6.0 µM | [4][6] |
| In Vivo Neuroprotection | Model | Dosage | Outcome | Reference |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) | Sprague-Dawley Rats | 1 µM/kg (i.v.) | 20% reduction in infarct volume | [4] |
| Cellular Delivery | Cargo | Cell Line | Observation | Reference |
| Quantum Dots (QDs) | A549 cells | 3-8 fold increase in uptake compared to QDs alone | [15] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Using Primary Cortical Neurons
This protocol outlines the procedure to assess the neuroprotective effects of this compound against glutamic acid-induced excitotoxicity in primary cortical neuronal cultures.
Materials:
-
Primary cortical neurons (E18 rat or mouse)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
This compound (R9) peptide (stock solution in sterile water)
-
Glutamic acid
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates at a density of 1 x 10^5 cells/well and culture for 7-10 days in Neurobasal medium.
-
R9 Treatment: Prepare serial dilutions of R9 in culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM.
-
Pre-treatment: Remove the culture medium from the wells and replace it with the R9-containing medium. Incubate for 1 hour at 37°C.
-
Excitotoxic Insult: Add glutamic acid to the wells to a final concentration of 50 µM.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Assessment of Cell Viability: Measure cell death by quantifying the release of LDH into the culture medium using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of neuroprotection relative to the control group treated with glutamic acid alone. Determine the IC50 value of R9.
Protocol 2: In Vivo Delivery to the Brain in a Rodent Model
This protocol describes the intravenous administration of R9-conjugated cargo to assess its delivery across the blood-brain barrier in a rat model of stroke.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound (R9) or R9-conjugated cargo (e.g., a fluorescently labeled protein)
-
Sterile saline solution
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for pMCAO model (if applicable)
-
Fluorescence microscope or other imaging system
Procedure:
-
Animal Model: Induce a stroke using the permanent middle cerebral artery occlusion (pMCAO) model, a common method for studying ischemic brain injury.
-
Peptide Administration: Thirty minutes after the occlusion, administer R9 or R9-cargo intravenously (i.v.) via the tail vein. A typical dose is 1 µM/kg in a volume of 600 µL of sterile saline.[4]
-
Perfusion and Tissue Processing: After a set time point (e.g., 24 hours), euthanize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Brain Extraction and Sectioning: Carefully extract the brain and post-fix in paraformaldehyde. Subsequently, cryoprotect the brain in sucrose solutions and section it using a cryostat.
-
Visualization: Mount the brain sections on slides and visualize the distribution of the R9-cargo in the brain parenchyma, particularly in the ischemic and peri-infarct regions, using fluorescence microscopy.
-
Quantification (Optional): Quantify the fluorescence intensity in different brain regions to assess the efficiency of delivery. For neuroprotection studies, assess the infarct volume using TTC staining.
Signaling Pathways and Experimental Workflows
Cellular Uptake Mechanisms of this compound
This compound enters cells through multiple pathways. At lower concentrations, it primarily utilizes endocytosis, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[1][11] The peptide's positive charge interacts with negatively charged components of the cell membrane, such as heparan sulfate proteoglycans, initiating uptake.[1] At higher concentrations (≥10 µM), a non-endocytic, direct translocation pathway can be induced.[9]
Caption: Cellular uptake pathways of this compound (R9).
Experimental Workflow for Assessing Neuroprotection
The general workflow for evaluating the neuroprotective potential of this compound involves selecting an appropriate in vitro or in vivo model of neuronal injury, treating with R9, and then assessing the outcome in terms of cell viability or functional recovery.
Caption: Workflow for evaluating the neuroprotective efficacy of R9.
Conclusion
This compound is a versatile and potent tool for neuroscience research with significant potential for therapeutic development. Its ability to deliver cargo to the CNS, coupled with its intrinsic neuroprotective activities, makes it a subject of intense investigation for a variety of neurological conditions. The protocols and data presented here provide a foundation for researchers to explore and harness the capabilities of this remarkable peptide.
References
- 1. mdpi.com [mdpi.com]
- 2. jpt.com [jpt.com]
- 3. Peptide Mediated Brain Delivery of Nano- and Submicroparticles: A Synergistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neuroprotective efficacy of cell-penetrating peptides TAT, penetratin, Arg-9, and Pep-1 in glutamic acid, kainic acid, and in vitro ischemia injury models using primary cortical neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective peptides fused to arginine-rich cell penetrating peptides: Neuroprotective mechanism likely mediated by peptide endocytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action [frontiersin.org]
- 9. Efficient entry of cell-penetrating peptide this compound into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delivery of Macromolecules Using Arginine-Rich Cell-Penetrating Peptides: Ways to Overcome Endosomal Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. This compound Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Non-covalent Complex Formation of Nona-arginine with Plasmid DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of nucleic acids, such as plasmid DNA (pDNA), into cells is a cornerstone of gene therapy and various research applications. Non-viral vectors have emerged as a safer alternative to viral vectors, mitigating concerns of immunogenicity and insertional mutagenesis. Among these, cell-penetrating peptides (CPPs), particularly arginine-rich peptides like nona-arginine (R9), have garnered significant attention. This compound, a short peptide consisting of nine arginine residues, can form non-covalent complexes with negatively charged pDNA through electrostatic interactions. These complexes facilitate cellular uptake and protect the pDNA from degradation, making this compound a promising vector for gene delivery.
These application notes provide a comprehensive overview and detailed protocols for the formation, characterization, and application of this compound/pDNA complexes for cellular transfection.
Data Presentation
The physicochemical properties of this compound/pDNA complexes are critical for their stability and transfection efficiency. The following tables summarize typical quantitative data obtained from the characterization of these complexes at various N/P ratios (the molar ratio of nitrogen in this compound to phosphate in pDNA).
| N/P Ratio | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | pDNA Condensation |
| 0.5 | ~800-1000 | > 0.5 | Negative | Partial |
| 1 | ~400-600 | ~0.4-0.5 | Slightly Negative | Partial |
| 2 | ~200-300 | ~0.3-0.4 | Near Neutral | Complete |
| 5 | ~150-250 | ~0.2-0.3 | +10 to +20 | Complete |
| 10 | ~100-200 | < 0.3 | +20 to +30 | Complete |
| 20 | ~100-150 | < 0.3 | > +30 | Complete |
Table 1: Physicochemical Properties of this compound/pDNA Complexes. This table illustrates the effect of the N/P ratio on the average particle size, polydispersity index (PDI), and zeta potential of the complexes. Complete pDNA condensation is typically observed at N/P ratios of 2 and above, as determined by gel retardation assays.
| Cell Line | Transfection Reagent | N/P Ratio | Transfection Efficiency (% of positive cells) |
| HeLa | This compound/pGFP | 10 | ~30-40% |
| HeLa | This compound/pGFP | 20 | ~40-50% |
| A549 | This compound/pGFP | 10 | ~25-35% |
| A549 | This compound/pGFP | 20 | ~35-45% |
| HEK293 | This compound/pGFP | 10 | ~50-60% |
| HEK293 | This compound/pGFP | 20 | ~60-70% |
Table 2: In Vitro Transfection Efficiency of this compound/pDNA Complexes. This table presents typical transfection efficiencies in different cell lines using a reporter plasmid encoding for Green Fluorescent Protein (pGFP). Efficiency can vary depending on the cell type, plasmid size, and experimental conditions.
Experimental Protocols
Protocol 1: Formation of this compound/pDNA Complexes
This protocol describes the preparation of this compound/pDNA complexes at a desired N/P ratio.
Materials:
-
This compound (lyophilized powder)
-
Plasmid DNA (e.g., pEGFP-N1, pGL3) at a concentration of 1 mg/mL in nuclease-free water
-
Nuclease-free water
-
HEPES buffer (20 mM, pH 7.4)
Procedure:
-
Prepare this compound Stock Solution: Dissolve lyophilized this compound in nuclease-free water to a final concentration of 1 mg/mL. Aliquot and store at -20°C.
-
Calculate Required Volumes:
-
The N/P ratio is the molar ratio of nitrogen atoms in the peptide to phosphate groups in the DNA.
-
The molecular weight of a DNA base pair is ~650 g/mol .
-
The molecular weight of this compound (C48H98N32O10) is 1423.7 g/mol . This compound has 9 arginine residues, and each arginine has 4 nitrogen atoms in its side chain, plus the backbone nitrogens. For simplicity in many calculations, the 9 guanidinium group nitrogens are considered the primary contributors to the positive charge for DNA binding. A more precise calculation would include all nitrogens. For this protocol, we will consider the 9 guanidinium groups.
-
Calculation Example for N/P ratio of 10:
-
Amount of pDNA: 1 µg
-
Moles of phosphate = (1 µg / 650 g/mol/bp ) = 1.54 nmol
-
Moles of nitrogen needed = 1.54 nmol * 10 = 15.4 nmol
-
Mass of this compound needed = 15.4 nmol * 1423.7 g/mol = 21.9 µg
-
-
-
Complex Formation:
-
Dilute the calculated amount of this compound stock solution in 50 µL of HEPES buffer.
-
Dilute 1 µg of pDNA in 50 µL of HEPES buffer.
-
Add the diluted this compound solution to the diluted pDNA solution and mix gently by pipetting up and down.
-
Incubate the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Use in Downstream Applications: The resulting 100 µL of this compound/pDNA complex solution is ready for characterization or cell transfection.
Caption: Workflow for the formation of this compound/pDNA complexes.
Protocol 2: Characterization by Gel Retardation Assay
This assay determines the ability of this compound to condense pDNA at different N/P ratios.
Materials:
-
This compound/pDNA complexes at various N/P ratios (e.g., 0, 0.5, 1, 2, 5, 10)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer (1X)
-
DNA loading dye (6X)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and power supply
-
UV transilluminator
Procedure:
-
Prepare Agarose Gel: Prepare a 1% (w/v) agarose gel in 1X TAE buffer containing a DNA stain (e.g., ethidium bromide).
-
Sample Preparation: To 10 µL of each this compound/pDNA complex solution, add 2 µL of 6X DNA loading dye.
-
Gel Electrophoresis: Load the samples into the wells of the agarose gel. Run the gel at 100 V for 45-60 minutes.
-
Visualization: Visualize the DNA bands under UV illumination. The retardation of pDNA migration indicates complex formation. Complete condensation is observed when the DNA band is no longer visible in the well, as it is retained within the well due to the size of the complex.
Protocol 3: Characterization by Dynamic Light Scattering (DLS) and Zeta Potential Measurement
This protocol measures the particle size, polydispersity index (PDI), and surface charge (zeta potential) of the complexes.
Materials:
-
This compound/pDNA complexes
-
Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer
-
Low-volume disposable cuvettes
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize according to the manufacturer's instructions.
-
Sample Preparation: Prepare this compound/pDNA complexes in a suitable buffer (e.g., 20 mM HEPES, pH 7.4) as described in Protocol 1. The final volume should be sufficient for the DLS cuvette (typically 20-50 µL).
-
Particle Size and PDI Measurement:
-
Transfer the complex solution to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement.
-
Record the average particle size (Z-average) and the PDI.
-
-
Zeta Potential Measurement:
-
Transfer the complex solution to a zeta potential measurement cell.
-
Place the cell in the instrument.
-
Apply an electric field and measure the electrophoretic mobility of the particles.
-
The instrument software will calculate the zeta potential.
-
Perform measurements for each N/P ratio in triplicate.
-
Protocol 4: In Vitro Transfection and Gene Expression Analysis
This protocol describes the transfection of mammalian cells with this compound/pDNA complexes and subsequent analysis of reporter gene expression.
Materials:
-
Mammalian cells (e.g., HeLa, A549, HEK293)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Plasmid DNA encoding a reporter gene (e.g., pEGFP-N1 for fluorescence microscopy, pGL3 for luciferase assay)
-
This compound/pDNA complexes
-
96-well or 24-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Luciferase assay reagent (if using a luciferase reporter)
-
Luminometer or fluorescence microscope
Procedure:
-
Cell Seeding: One day before transfection, seed cells in a culture plate at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection:
-
On the day of transfection, remove the culture medium from the cells and wash once with PBS.
-
Add fresh, serum-free medium to each well.
-
Add the pre-formed this compound/pDNA complex solution dropwise to the cells.
-
Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.
-
After the incubation period, remove the transfection medium and replace it with complete culture medium.
-
-
Gene Expression Analysis:
-
Incubate the cells for an additional 24-48 hours to allow for gene expression.
-
For GFP expression: Visualize the cells under a fluorescence microscope and quantify the percentage of GFP-positive cells.
-
For luciferase expression:
-
Wash the cells with PBS.
-
Lyse the cells using a lysis buffer.
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase assay reagent and measure the luminescence using a luminometer.
-
-
Cellular Uptake and Signaling Pathways
The cellular uptake of this compound/pDNA complexes is a multi-step process involving initial electrostatic interactions with the cell surface, followed by internalization through various endocytic pathways or direct translocation across the plasma membrane. The predominant pathway can depend on the cell type, complex characteristics, and experimental conditions.
Caption: General overview of the cellular uptake and intracellular trafficking of this compound/pDNA complexes.
Clathrin-Mediated Endocytosis
This is a common pathway for the uptake of CPP-cargo complexes. The process is initiated by the binding of the complexes to the cell surface, which triggers the assembly of clathrin coats and the formation of clathrin-coated pits.
Caption: Signaling pathway of clathrin-mediated endocytosis for this compound/pDNA complex uptake.
Caveolae-Mediated Endocytosis
This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and sphingolipids. The protein caveolin-1 is a key component of this process.
Caption: Signaling pathway of caveolae-mediated endocytosis for this compound/pDNA complex uptake.
Macropinocytosis
This is a large-scale, actin-dependent endocytic process that results in the formation of large vesicles called macropinosomes. It is often induced by growth factors and can be exploited by CPPs.
Caption: Signaling pathway of macropinocytosis for this compound/pDNA complex uptake.
Conclusion
This compound is a highly effective and versatile tool for the non-viral delivery of plasmid DNA. The formation of stable, positively charged nanocomplexes is crucial for successful transfection. By following the detailed protocols provided in these application notes, researchers can reliably prepare and characterize this compound/pDNA complexes and achieve efficient gene delivery in a variety of cell types. Understanding the underlying cellular uptake mechanisms will further aid in the optimization of experimental conditions and the development of novel gene delivery strategies.
Application Notes and Protocols for Nona-arginine-Mediated Quantum Dot Delivery into Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantum dots (QDs) are semiconductor nanocrystals with unique photophysical properties, making them powerful tools for biomedical imaging and therapeutic delivery. However, their intrinsic inability to efficiently cross the plasma membrane of living cells limits their application. Cell-penetrating peptides (CPPs), such as nona-arginine (R9), are short, positively charged peptides that can traverse cellular membranes and deliver a variety of cargo molecules, including nanoparticles like QDs.[1][2] This document provides detailed methodologies for the use of this compound to facilitate the delivery of quantum dots into cells, based on established protocols and experimental data.
The delivery of QDs into cells using R9 is a simple and efficient process that relies on the formation of non-covalent complexes between the positively charged R9 peptide and the often negatively charged surface of QDs.[2][3] This interaction neutralizes the surface charge and promotes cellular uptake through various endocytic pathways.[2][3][4]
Core Principles and Mechanisms
The cellular uptake of R9-QD complexes is an energy-dependent process, as evidenced by the significant inhibition of internalization at low temperatures and in the presence of metabolic inhibitors.[2][3] The primary mechanism of uptake is believed to be macropinocytosis, a lipid raft-dependent process.[2][3][4] However, other endocytic pathways, such as those involving clathrin and caveolin-1, may also play a role.[3][4] Once internalized, the R9-QD complexes are often found within endosomal vesicles.[5][6] Some studies suggest that certain CPPs can facilitate endosomal escape, releasing the cargo into the cytoplasm.[6]
Cellular Uptake Pathway for R9-QD Complexes
References
- 1. Cell-Penetrating Peptide-Functionized Quantum Dots for Intracellular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound facilitates delivery of quantum dots into cells via multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways | Semantic Scholar [semanticscholar.org]
- 5. Self-Assembled Quantum Dot-Peptide Bioconjugates for Selective Intracellular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell penetrating peptide mediated quantum dot delivery and release in live mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Administration of Nona-Arginine (R9) Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nona-arginine (R9), a cell-penetrating peptide (CPP), has emerged as a powerful tool for the intracellular delivery of a wide array of therapeutic and diagnostic agents, including small molecules, peptides, proteins, and nucleic acids.[1][2] Its high cationic charge facilitates interaction with the negatively charged cell membrane, enabling cellular uptake through various mechanisms.[3] Understanding the appropriate in vivo administration protocol is critical for the successful translation of R9-conjugated therapeutics from bench to bedside. These application notes provide a comprehensive overview of the formulation, administration routes, dosage considerations, and experimental protocols for the in vivo use of this compound conjugates.
The primary mechanism of cellular entry for R9 conjugates is endocytosis, particularly macropinocytosis, which is an energy-dependent process.[4] However, at higher concentrations, direct membrane translocation can also occur.[5] The choice of cargo conjugated to R9 can influence the uptake pathway.
Formulation and Preparation of this compound Conjugates for In Vivo Administration
Proper formulation is crucial to ensure the stability, sterility, and bioavailability of R9 conjugates for in vivo studies.
Key Formulation Considerations:
-
Solubility and Stability: this compound itself is water-soluble. However, the solubility of the conjugate will depend on the physicochemical properties of the cargo. It is essential to determine the optimal solvent and pH for the final conjugate. Lyophilization of the purified conjugate is a common practice to improve long-term stability.
-
Sterility: All solutions for in vivo administration must be sterile to prevent infection. Filtration through a 0.22 µm filter is a standard method for sterilizing peptide solutions.
-
Vehicle/Buffer: The choice of vehicle is critical for maintaining the stability and solubility of the conjugate during administration. Phosphate-buffered saline (PBS) at a physiological pH of 7.4 is a commonly used vehicle. The use of excipients such as sugars (e.g., mannitol, sucrose) or non-ionic surfactants (e.g., Polysorbate 80) can help to stabilize the formulation, especially for parenteral administration.
General Preparation Protocol:
-
Reconstitution: Aseptically reconstitute the lyophilized this compound conjugate in a sterile vehicle (e.g., sterile PBS, pH 7.4) to the desired stock concentration.
-
Dilution: On the day of the experiment, dilute the stock solution to the final administration concentration using the same sterile vehicle.
-
Visual Inspection: Before administration, visually inspect the solution for any particulate matter or signs of precipitation. The solution should be clear and colorless.
-
Storage: Store the reconstituted stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. Short-term storage of the diluted solution should be at 4°C.
In Vivo Administration Routes
The choice of administration route depends on the target organ, the desired pharmacokinetic profile, and the nature of the R9 conjugate. The most common routes for preclinical studies in rodent models are intravenous, intraperitoneal, and subcutaneous injections.
Experimental Workflow for In Vivo Administration
Caption: Generalized experimental workflow for the in vivo administration and evaluation of this compound conjugates.
Detailed Experimental Protocols
Intravenous (IV) Tail Vein Injection in Mice
This route provides rapid systemic distribution and 100% bioavailability.
Materials:
-
Sterile this compound conjugate solution
-
Sterile 1 mL syringe with a 27-30 gauge needle
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol or isopropanol wipes
Protocol:
-
Animal Preparation: Place the mouse in a restrainer. To dilate the tail veins, warm the tail using a heat lamp or a warming pad for a few minutes.
-
Site Preparation: Disinfect the tail with a 70% ethanol wipe.
-
Injection: Identify one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle.
-
Administration: Slowly inject the solution (typically 100-200 µL for a 20-25 g mouse). Successful injection is indicated by the absence of resistance and no bleb formation.
-
Post-injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any immediate adverse reactions.
Intraperitoneal (IP) Injection in Mice
This route allows for systemic delivery with slower absorption compared to IV injection.
Materials:
-
Sterile this compound conjugate solution
-
Sterile 1 mL syringe with a 25-27 gauge needle
-
70% ethanol or isopropanol wipes
Protocol:
-
Animal Restraint: Manually restrain the mouse by grasping the loose skin over the neck and back, and secure the tail.
-
Injection Site: Tilt the mouse's head downwards and locate the injection site in the lower right or left abdominal quadrant to avoid the bladder and cecum.
-
Administration: Insert the needle at a 30-45 degree angle and inject the solution (up to 500 µL for a 20-25 g mouse).
-
Post-injection: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Subcutaneous (SC) Injection in Mice
This route is often used for sustained release of therapeutics.
Materials:
-
Sterile this compound conjugate solution
-
Sterile 1 mL syringe with a 25-27 gauge needle
-
70% ethanol or isopropanol wipes
Protocol:
-
Animal Restraint: Gently grasp the loose skin over the scruff of the neck to form a "tent."
-
Site Preparation: Wipe the injection site with a 70% ethanol wipe.
-
Administration: Insert the needle into the base of the tented skin, parallel to the animal's back. Inject the solution (typically 100-200 µL), which will form a small bleb under the skin.
-
Post-injection: Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution. Return the mouse to its cage and monitor.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving arginine-rich peptides. It is important to note that optimal dosage and pharmacokinetic parameters can vary significantly depending on the conjugated cargo, the animal model, and the disease state.
Table 1: In Vivo Dosage and Toxicity of Arginine-Rich Peptides in Mice
| Peptide (Number of Arginine Residues) | Administration Route | Dose Range (mmol/kg) | Animal Model | Observed Effects & Toxicity |
| R1-AANCK | Intravenous | 0.0125 - 0.4 | Mice | No observable toxicity at all doses tested.[3] |
| R2-R6-AANCK | Intravenous | 0.0125 - 0.4 | Mice | Dose-dependent toxicity. Immediate mortality at 0.4 mmol/kg. Symptoms included jumping, hind-limb kicking, bulging eyes, and abnormal respiration.[3] |
| (Arg)9 | Intravenous | 0.001 (1 µM/kg) | Rat (Stroke Model) | Neuroprotective effects, reduced infarct volume.[6] |
Table 2: Pharmacokinetic Parameters of L-Arginine in Humans (for reference)
| Administration Route | Dose | Half-life (t1/2) | Clearance | Cmax |
| Intravenous | 30 g | 41.6 ± 2.3 min | 544 ± 24 ml/min | 6223 ± 407 µmol/l |
| Intravenous | 6 g | 59.6 ± 9.1 min | 894 ± 164 ml/min | 822 ± 59 µmol/l |
| Oral | 6 g | 79.5 ± 9.3 min | 1018 ± 230 ml/min | 310 ± 152 µmol/l |
Data from a study in healthy human volunteers and may not be directly comparable to R9 conjugates in animal models.[7]
Table 3: Biodistribution of an 18-Residue Arginine Peptide (R18D) in Rats
| Organ | % Injected Dose per Gram of Tissue (%ID/g) at 60 min |
| Kidney | 6 - 7 |
| Brain | 0.115 - 0.123 |
Data obtained via PET imaging after intravenous administration of [18F]-R18D.[8]
Signaling Pathways and Cellular Uptake
The cellular uptake of this compound conjugates is a complex process involving interactions with the cell surface and subsequent internalization. The primary pathway is endocytosis, with macropinocytosis being a key mechanism.
Cellular Uptake and Intracellular Trafficking of R9 Conjugates
Caption: Cellular uptake and intracellular trafficking pathways of this compound (R9) conjugates.
Conclusion
The in vivo administration of this compound conjugates is a promising strategy for targeted drug delivery. The protocols and data presented in these application notes provide a foundation for researchers to design and execute preclinical studies. It is crucial to carefully consider the formulation, administration route, and dosage to optimize the therapeutic efficacy and minimize potential toxicity of R9-conjugated agents. Further studies are warranted to establish comprehensive pharmacokinetic and biodistribution profiles for a wider range of R9 conjugates to facilitate their clinical translation.
References
- 1. The Different Cellular Entry Routes for Drug Delivery Using Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. L-arginine-induced vasodilation in healthy humans: pharmacokinetic-pharmacodynamic relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preparation of Nona-Arginine Complexes with shRNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of short hairpin RNA (shRNA) into cells is a cornerstone of gene silencing research and therapeutic development. A significant challenge in this field is the efficient and safe transport of negatively charged shRNA molecules across the cell membrane. Nona-arginine (R9), a cell-penetrating peptide (CPP), has emerged as a promising non-viral vector for shRNA delivery. Its cationic nature allows for electrostatic interaction with shRNA, forming stable nanocomplexes that can effectively traverse the cell membrane. This document provides detailed application notes and protocols for the preparation, characterization, and application of this compound complexes with shRNA.
Formation of this compound-shRNA (R9-shRNA) Complexes
The formation of stable R9-shRNA nanocomplexes is primarily driven by the electrostatic interaction between the positively charged guanidinium groups of the this compound peptide and the negatively charged phosphate backbone of the shRNA. The key parameter to optimize in this process is the nitrogen-to-phosphate (N/P) ratio, which represents the molar ratio of the nitrogen atoms in the R9 peptide to the phosphate groups in the shRNA.
Protocol: Preparation of R9-shRNA Nanocomplexes
This protocol is optimized for the formation of R9-shRNA complexes for in vitro studies.
Materials:
-
This compound (R9) peptide (lyophilized)
-
shRNA plasmid DNA (pDNA) or synthetic shRNA
-
Nuclease-free water
-
Tris-EDTA (TE) buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Microcentrifuge tubes
Procedure:
-
shRNA Preparation:
-
Resuspend the lyophilized shRNA (if applicable) in nuclease-free water or TE buffer to a stock concentration of 0.1 µg/µL.
-
Store the shRNA solution at -20°C or -80°C for long-term storage.
-
-
This compound (R9) Preparation:
-
Dissolve the lyophilized R9 peptide in nuclease-free water to prepare a stock solution (e.g., 1 mg/mL).
-
To calculate the molar concentration, use the molecular weight of R9 (approx. 1315.6 g/mol ).
-
Store the R9 stock solution at -20°C.
-
-
Complex Formation:
-
Determine the desired N/P ratio for complex formation. Ratios are typically explored in the range of 5 to 60.[1]
-
Calculation of N/P Ratio:
-
Moles of shRNA phosphate = (mass of shRNA in g / average molecular weight of a nucleotide phosphate, ~330 g/mol )
-
Moles of R9 nitrogen = (moles of R9 * 9)
-
N/P ratio = Moles of R9 nitrogen / Moles of shRNA phosphate
-
-
In a sterile microcentrifuge tube, dilute the required amount of R9 peptide stock solution in nuclease-free water.
-
In a separate sterile microcentrifuge tube, dilute the shRNA to the desired final concentration in TE buffer.
-
Gently add the diluted R9 solution to the diluted shRNA solution while vortexing or pipetting gently. Note: Adding the peptide to the nucleic acid is crucial for optimal complex formation.
-
Incubate the mixture at room temperature for 20-30 minutes or at 4°C for 25 minutes to allow for stable complex formation.[1][2]
-
Characterization of R9-shRNA Nanocomplexes
Proper characterization of the formed nanocomplexes is essential to ensure their suitability for delivery experiments. Key parameters to assess include complex formation, size, and surface charge (zeta potential).
Gel Retardation Assay
This assay confirms the formation of R9-shRNA complexes. The migration of shRNA through an agarose gel is retarded or completely inhibited when it is bound to the cationic R9 peptide.
Protocol: Gel Retardation Assay
Materials:
-
R9-shRNA complexes at various N/P ratios
-
Naked shRNA (control)
-
1% (w/v) agarose gel in 1x TAE or TBE buffer
-
Gel loading dye (6x)
-
DNA ladder
-
Gel electrophoresis system and power supply
-
UV transilluminator
Procedure:
-
Prepare a 1% agarose gel.
-
Mix 5 µL of each R9-shRNA complex and the naked shRNA control with 1 µL of 6x loading dye.
-
Load the samples and a DNA ladder into the wells of the agarose gel.
-
Run the gel at 100 V for 30-45 minutes.
-
Visualize the gel under a UV transilluminator. Complete retardation of the shRNA band indicates stable complex formation. Stable nanocomplex formation is often observed at N/P ratios of 15 and higher.[2]
Dynamic Light Scattering (DLS)
DLS is used to determine the hydrodynamic diameter (size) and zeta potential (surface charge) of the nanocomplexes. Ideally, nanocomplexes for cellular delivery should have a size below 200 nm to facilitate endocytic uptake.[2] A positive zeta potential confirms the condensation of the negatively charged shRNA by the cationic peptide.
Protocol: DLS Measurement
Materials:
-
R9-shRNA complexes
-
Nuclease-free water or appropriate buffer (e.g., 10 mM NaCl)
-
DLS instrument (e.g., Zetasizer)
Procedure:
-
Dilute the R9-shRNA complexes in nuclease-free water or a low-salt buffer to an appropriate concentration for the DLS instrument.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and zeta potential according to the instrument's instructions.
-
Perform measurements in triplicate for each sample.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of R9-shRNA complexes.
| N/P Ratio | Complex Size (nm) | Zeta Potential (mV) | Reference |
| 15 | ~250 | Not Reported | [2] |
| 30 | ~80 | Positive | [2] |
| 45 | ~40 | Positive | [2] |
Table 1: Physicochemical properties of R9-pDNA nanocomplexes at different N/P ratios.
| N/P Ratio | Gene Suppression Efficiency (%) | Reference |
| >30 | ~28.76% (R9) vs 52.39% (PEI) | [2] |
Table 2: In vitro gene silencing efficiency of R9-shRNA complexes.
Cellular Delivery and Gene Silencing
Once characterized, the R9-shRNA nanocomplexes can be used for in vitro and in vivo delivery to achieve gene silencing.
Protocol: In Vitro Transfection of R9-shRNA Complexes
Materials:
-
Cultured cells (e.g., HeLa)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
R9-shRNA nanocomplexes
-
96-well or 24-well plates
Procedure:
-
Seed cells in a multi-well plate and grow to 50-70% confluency.
-
On the day of transfection, replace the culture medium with serum-free medium.
-
Add the R9-shRNA nanocomplexes dropwise to the cells.
-
Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.
-
After incubation, add complete medium containing serum. Alternatively, replace the transfection medium with fresh complete medium.
-
Incubate the cells for 48-72 hours before assessing gene knockdown.
Protocol: Quantification of Gene Knockdown by qRT-PCR
Materials:
-
Transfected and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers for the target gene and a housekeeping gene
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from transfected and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to a housekeeping gene (e.g., GAPDH, β-actin).[3][4][5]
Cellular Uptake and Endosomal Escape Pathways
Understanding the mechanisms by which R9-shRNA complexes enter cells and reach the cytoplasm is crucial for optimizing delivery efficiency.
Cellular Uptake Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling Pathways that Regulate Macropinocytosis in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. news-medical.net [news-medical.net]
- 5. portlandpress.com [portlandpress.com]
- 6. Unlocking endosomal entrapment with supercharged arginine-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 8. scholars.library.tamu.edu [scholars.library.tamu.edu]
Application Notes and Protocols for Optimal Nona-Arginine (R9) Mediated Transfection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nona-arginine (R9), a cell-penetrating peptide (CPP), has emerged as a promising non-viral vector for the intracellular delivery of various cargo molecules, including plasmid DNA, siRNA, and therapeutic proteins. Its high cationic charge facilitates interaction with the negatively charged cell membrane, enabling entry into the cytoplasm and nucleus. Optimizing cell culture conditions is paramount for achieving high transfection efficiency with R9. These application notes provide detailed protocols and guidance on the key parameters influencing the success of R9-mediated transfection.
Key Factors Influencing this compound Transfection Efficiency
The successful delivery of cargo into cells using this compound is dependent on several critical factors that must be carefully controlled and optimized. These include the concentration of the R9 peptide, the ratio of the peptide to the nucleic acid cargo (N:P ratio), the cell density at the time of transfection, and the presence or absence of serum in the culture medium.
This compound Concentration
The concentration of R9 significantly impacts the mechanism and efficiency of cellular uptake. At lower concentrations (e.g., 1-2 µM), R9-mediated entry is often dependent on endocytosis. However, at higher concentrations (≥10 µM), a more efficient, non-endocytic pathway can be induced, leading to direct translocation into the cytosol and nucleus. This high-concentration entry is often associated with a transient increase in intracellular calcium.
Temperature
Temperature plays a crucial role in the entry mechanism of R9. A rapid decrease in temperature from 37°C to 15°C can induce efficient, non-endocytic uptake of R9 even at low peptide concentrations (e.g., 2 µM). This temperature-drop-induced entry is a powerful tool for enhancing delivery efficiency.
Cell Confluency
The density of the cell culture at the time of transfection is a critical parameter. Generally, a cell confluency of 70-90% is recommended for optimal results with cationic transfection reagents.[1] Actively dividing cells are more receptive to the uptake of foreign nucleic acids. Overly confluent cultures can exhibit contact inhibition, reducing transfection efficiency, while sparse cultures may not be healthy enough for robust transfection.
Serum
Serum can have a dual effect on transfection. While it is essential for cell health and viability, serum proteins can interfere with the formation of R9-nucleic acid complexes. Therefore, it is often recommended to form the complexes in a serum-free medium. However, the transfection itself can be performed in the presence of serum, which can help mitigate cytotoxicity. The optimal serum concentration should be determined empirically for each cell line and application.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of various parameters on this compound uptake and transfection efficiency.
Table 1: Effect of this compound (R9) Concentration and Temperature on Nuclear Uptake in HeLa Cells
| R9-TAMRA Concentration (µM) | Incubation Temperature (°C) | Incubation Time (min) | Fraction of R9-Positive Nuclei |
| 2 | 37 | 30 | Low |
| 10 | 37 | 30 | Moderate |
| 20 | 37 | 30 | High |
| 2 | 15 (rapid drop from 37) | 30 | High |
Data adapted from Melikov, K., et al. (2015). Efficient entry of cell-penetrating peptide this compound into adherent cells involves a transient increase in intracellular calcium. Biochemical Journal.[2]
Table 2: General Recommendations for Optimizing this compound Transfection
| Parameter | Recommended Range | Notes |
| Cell Confluency | 70-90% | Optimal density promotes active cell division and uptake. |
| Serum Concentration | Form complexes in serum-free media. Transfect in complete or reduced-serum media. | Serum can interfere with complex formation but may enhance cell viability post-transfection. |
| N:P Ratio | 5:1 to 20:1 (molar ratio) | This ratio of R9 nitrogen to nucleic acid phosphate needs to be optimized for each cargo and cell type. |
| Incubation Time | 4 - 24 hours | The optimal duration of cell exposure to R9-cargo complexes should be determined experimentally. |
Experimental Protocols
Protocol 1: this compound Mediated Plasmid DNA Transfection
This protocol provides a general framework for transfecting plasmid DNA into adherent mammalian cells using this compound. Optimization of reagent quantities and incubation times is recommended for each specific cell line and plasmid.
Materials:
-
Adherent mammalian cells
-
Complete cell culture medium (with serum)
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
This compound (R9) peptide (stock solution, e.g., 1 mM in sterile water)
-
Plasmid DNA (high purity, 1 µg/µL in TE buffer or sterile water)
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Incubate cells overnight at 37°C in a 5% CO₂ incubator.
-
-
Preparation of R9/DNA Complexes (to be performed in a sterile environment):
-
For each well to be transfected, prepare two sterile microcentrifuge tubes.
-
Tube A (DNA): Dilute 2 µg of plasmid DNA in 100 µL of serum-free medium. Mix gently by flicking the tube.
-
Tube B (R9): Dilute the required amount of R9 stock solution in 100 µL of serum-free medium to achieve the desired N:P ratio (e.g., for a 10:1 ratio with 2 µg of a 5kb plasmid, you would need approximately 4.8 µg of R9). Mix gently.
-
Add the diluted R9 solution (Tube B) to the diluted DNA solution (Tube A) and mix immediately by gentle pipetting.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.
-
-
Transfection:
-
Gently aspirate the culture medium from the cells.
-
Wash the cells once with serum-free medium.
-
Add 800 µL of serum-free or complete culture medium to the R9/DNA complex solution (total volume will be 1 mL).
-
Add the 1 mL of the R9/DNA complex mixture dropwise to the cells in the well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.
-
Return the plate to the incubator and culture for 24-72 hours before assessing transgene expression.
-
Protocol 2: Temperature-Drop Induced this compound Uptake
This protocol is designed to enhance the delivery of R9 and its cargo into cells by leveraging the temperature-drop induced entry mechanism.
Materials:
-
Adherent mammalian cells cultured on glass-bottom dishes
-
Complete cell culture medium
-
Pre-warmed (37°C) and pre-cooled (15°C) imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
This compound (R9) conjugated to a fluorescent probe (e.g., R9-TAMRA)
Procedure:
-
Cell Preparation:
-
Culture cells on glass-bottom dishes to allow for live-cell imaging. Ensure the cells are at a healthy confluency.
-
Wash the cells twice with pre-warmed (37°C) imaging buffer.
-
-
Temperature-Drop Induction:
-
Rapidly replace the warm imaging buffer with pre-cooled (15°C) imaging buffer containing 2 µM of fluorescently labeled R9.
-
Immediately begin imaging the cells using a fluorescence microscope.
-
-
Incubation and Imaging:
-
Incubate the cells at 15°C for 15-40 minutes.
-
Acquire images at different time points to observe the kinetics of R9 uptake into the cytosol and nucleus.
-
-
Post-Incubation Wash:
-
After the desired incubation time, wash the cells three times with imaging buffer to remove extracellular R9.
-
Image the cells to quantify the amount of internalized R9.
-
Visualizations
Signaling Pathway of this compound Induced Non-Endocytic Entry
Caption: R9-induced signaling for non-endocytic entry.
Experimental Workflow for this compound Transfection
Caption: Workflow for R9-mediated plasmid DNA transfection.
References
Troubleshooting & Optimization
Troubleshooting low efficiency of nona-arginine mediated delivery
Welcome to the technical support center for nona-arginine (R9) mediated cargo delivery. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experiments for maximum efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cellular uptake efficiency is very low. What are the common causes and how can I improve it?
Low cellular uptake is a frequent issue that can stem from several factors, ranging from the characteristics of the R9-cargo complex to the experimental conditions. The primary uptake mechanism for R9 is endocytosis, an energy-dependent process.[1]
Initial Troubleshooting Steps:
-
Verify Complex Formation: Ensure your cargo is properly conjugated or complexed with the R9 peptide. For non-covalent complexes, perform a gel retardation assay to confirm association.[2]
-
Optimize R9:Cargo Ratio: The molecular ratio of R9 to your cargo is critical. A higher ratio can improve uptake but may also increase cytotoxicity. It is recommended to test a range of ratios (e.g., 10:1, 20:1, 30:1) to find the optimal balance for your specific cargo and cell type.[1][2]
-
Check for Aggregation: R9-cargo complexes can sometimes form large aggregates that are not efficiently internalized by cells. Visually inspect your solution for any precipitation. Dynamic light scattering (DLS) can be used to analyze the size distribution of your complexes.
Below is a troubleshooting workflow to diagnose and address low uptake:
Caption: Troubleshooting workflow for low R9-mediated delivery efficiency.
Q2: My cargo appears to enter the cell but shows no biological activity. What is the problem?
This is a classic sign of endosomal entrapment. While R9 is efficient at getting cargo into the cell via endocytosis, the subsequent escape of the cargo from endosomes into the cytoplasm can be a major rate-limiting step.[3] Cargo that remains trapped in endosomes is often degraded by lysosomal enzymes.[4]
Solutions to Enhance Endosomal Escape:
-
Co-administration of Endosomolytic Agents: Use agents like chloroquine, which inhibits endosomal acidification, to help disrupt the vesicles.[4][5]
-
Incorporate Fusogenic Peptides: Attach a pH-sensitive fusogenic peptide (like HA2) to your R9-cargo complex. These peptides change conformation in the acidic environment of the endosome and disrupt the vesicle membrane.[6]
-
Use Penetration Accelerating Sequences (Pas): A Pas is a synthetic peptide sequence that can be added to R9 to promote endosomal escape.[4][5]
The diagram below illustrates the challenge of endosomal entrapment and the points of intervention.
Caption: Cellular uptake pathway highlighting the endosomal escape bottleneck.
Q3: I am observing significant cell death in my experiments. How can I reduce the cytotoxicity of this compound?
While generally considered biocompatible, arginine-rich peptides can cause cytotoxicity, especially at higher concentrations.[7] This is often due to interactions with the cell membrane, leading to destabilization and lysis.[7]
Strategies to Minimize Cytotoxicity:
-
Determine the Optimal Concentration: Perform a dose-response experiment to find the lowest effective concentration of your R9-cargo complex.
-
Reduce Incubation Time: Limit the exposure of cells to the complex. Test shorter incubation times (e.g., 30 minutes to 2 hours) to see if uptake can be achieved with less toxicity.
-
Assess Cell Viability: Always run a parallel cytotoxicity assay (e.g., MTT or LDH assay) to quantify cell death across different concentrations and conditions.
-
Consider Peptide Purity: Impurities from peptide synthesis can sometimes contribute to toxicity. Ensure you are using a high-purity R9 peptide.[8]
| Concentration of R6-AANCK Peptide | Incubation Time | Cell Viability (DU145 cells) |
| 50 µM | 2 hours | ~100% |
| 100 µM | 2 hours | ~85% |
| 50 µM | 48 hours | ~60% |
| 100 µM | 48 hours | ~40% |
| Note: Data adapted from a study on hexa-arginine peptides, illustrating the general principle that toxicity is dependent on both concentration and incubation time.[7] |
Q4: How do experimental conditions like temperature and serum affect delivery efficiency?
Both temperature and the presence of serum proteins can significantly impact the efficiency of R9-mediated delivery.
-
Temperature: Cellular uptake via endocytosis is an energy-dependent process and is heavily inhibited at low temperatures (e.g., 4°C).[1] Performing experiments at 4°C is a standard negative control to confirm endocytic uptake. Conversely, some studies show that a rapid temperature drop (from 37°C to 15°C) can trigger a transient, non-endocytic entry pathway for R9.[9][10]
-
Serum: The presence of serum in the culture medium can reduce the efficiency of R9 delivery.[4][5] The negatively charged serum proteins can interact with the cationic R9 peptide, leading to aggregation or preventing its interaction with the cell surface. It is often recommended to perform incubations in serum-free or low-serum (e.g., 1%) medium.[5]
| Condition | Effect on R9 Uptake | Rationale |
| Incubation at 4°C | Significant Reduction | Endocytosis is an energy-dependent process that is inhibited at low temperatures.[1] |
| Presence of 10% Serum | Reduction | Serum proteins can bind to the cationic R9-cargo complex, hindering its interaction with the cell membrane.[4] |
| High R9 Concentration (≥10 µM) | Potential Shift in Mechanism | May induce a more effective, non-endocytic entry pathway, but can also increase cytotoxicity.[9][10] |
Key Experimental Protocols
Protocol 1: Quantification of Cellular Uptake by Flow Cytometry
This protocol is used to quantify the percentage of cells that have internalized a fluorescently-labeled R9-cargo complex and the mean fluorescence intensity per cell.
-
Cell Preparation: Seed cells in a 24-well plate and grow to 70-80% confluency.
-
Complex Formation: Prepare the R9-cargo complex (e.g., with a fluorescent tag like TAMRA) at the desired concentration and ratio in serum-free medium. Incubate at room temperature for 20-30 minutes to allow complexation.
-
Incubation: Aspirate the growth medium from the cells and wash once with PBS. Add the medium containing the R9-cargo complex to the cells.
-
Treatment: Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C. A negative control group should be incubated at 4°C.[1]
-
Harvesting: Wash the cells thoroughly (3-5 times) with cold PBS to remove any membrane-bound complexes. Detach the cells using trypsin.
-
Sample Preparation: Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Data Acquisition: Analyze the samples on a flow cytometer, using untreated cells to set the baseline fluorescence. Record the percentage of positive cells and the mean fluorescence intensity.[8]
Protocol 2: Assessment of Subcellular Localization by Confocal Microscopy
This method helps visualize where the cargo is located within the cell, specifically to determine if it is trapped in endosomes.
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere.
-
Peptide Treatment: Prepare and add the fluorescently-labeled R9-cargo complex as described in the flow cytometry protocol. Incubate for the desired time.
-
Staining (Optional): To visualize endosomes, co-incubate with a marker like LysoTracker Red. To visualize the nucleus, use a counterstain like DAPI after fixation.
-
Washing and Fixation: Wash the cells twice with PBS. Fix the cells by incubating with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Mounting: Wash the coverslips again with PBS and mount them onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the samples using a confocal microscope. A punctate (spotted) fluorescence pattern typically indicates endosomal entrapment, while a diffuse signal throughout the cytoplasm suggests successful endosomal escape.[8]
Protocol 3: Cytotoxicity Assessment using MTT Assay
This colorimetric assay measures cell metabolic activity, which is used as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Expose the cells to various concentrations of the R9-cargo complex for a specified duration (e.g., 24 hours). Include untreated cells as a negative control and a lysis agent (e.g., Triton X-100) as a positive control for 100% cytotoxicity.[7]
-
MTT Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Caption: General workflow for assessing R9-mediated cargo delivery.
References
- 1. This compound Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Delivery of Macromolecules Using Arginine-Rich Cell-Penetrating Peptides: Ways to Overcome Endosomal Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of this compound and a Penetration Accelerating Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of this compound and a Penetration Accelerating Sequence | PLOS One [journals.plos.org]
- 6. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Efficient entry of cell-penetrating peptide this compound into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient entry of cell-penetrating peptide this compound into adherent cells involves a transient increase in intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nona-Arginine (R9) Cell-Penetrating Peptide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxicity of nona-arginine (R9) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (R9) and why is it used in cell culture?
A1: this compound (R9) is a cell-penetrating peptide (CPP) composed of nine consecutive arginine residues. Its high positive charge facilitates the translocation of various cargo molecules, such as proteins, nucleic acids, and nanoparticles, across the cell membrane, which are otherwise impermeable. This property makes it a valuable tool for intracellular delivery in research and therapeutic development.[1][2][3]
Q2: What are the primary mechanisms of R9 entry into cells?
A2: R9 utilizes multiple pathways for cellular entry, which are often concentration-dependent. At lower concentrations (typically < 10 µM), R9-mediated delivery primarily occurs through endocytosis, including macropinocytosis, clathrin-mediated, and caveolae/lipid-raft-mediated pathways.[4][5] At higher concentrations (≥ 10 µM), R9 can induce a non-endocytic entry pathway that allows direct translocation into the cytosol.[5] This direct penetration is thought to involve interactions with the plasma membrane, potentially causing transient membrane perturbations.[6]
Q3: What causes the cytotoxicity associated with R9?
A3: The cytotoxicity of R9 is linked to its highly cationic nature. The strong positive charge can lead to nonspecific interactions with the negatively charged cell membrane, causing membrane destabilization, loss of integrity, and subsequent cell lysis.[7] At higher concentrations, R9 can trigger an increase in intracellular calcium levels and induce apoptosis through the intrinsic mitochondrial pathway.[5]
Q4: How does the length of the polyarginine peptide affect its cytotoxicity?
A4: The number of arginine residues directly influences both cell penetration efficiency and cytotoxicity. While increasing the arginine chain length from five to nine residues can enhance cellular uptake, it can also lead to increased cytotoxicity.[7][8][9][10] Finding the optimal balance between efficient delivery and minimal toxicity is crucial for successful experiments.
Q5: Does conjugating a cargo molecule to R9 alter its cytotoxicity?
A5: Yes, the nature of the cargo can significantly impact the cytotoxicity of the R9-cargo complex. The size, charge, and chemical properties of the cargo can influence the overall charge and conformation of the complex, altering its interaction with the cell membrane.[11][12] In some cases, the cargo can reduce the cytotoxicity of R9, while in others, it may be exacerbated. Therefore, it is essential to evaluate the cytotoxicity of each specific R9-cargo conjugate.
Troubleshooting Guide
Problem 1: High levels of cell death observed after treatment with R9.
-
Possible Cause: The concentration of R9 is too high.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of R9 for your specific cell line and experimental duration. Start with a low concentration (e.g., 1-5 µM) and titrate upwards.
-
-
Possible Cause: The incubation time is too long.
-
Solution: Conduct a time-course experiment to identify the shortest incubation time required for efficient cargo delivery. For some applications, a few hours of incubation may be sufficient.
-
-
Possible Cause: Your cell line is particularly sensitive to R9.
-
Solution: If possible, test R9 on a less sensitive cell line to confirm that the observed toxicity is cell-type specific. If you must use a sensitive cell line, consider the mitigation strategies outlined below.
-
-
Possible Cause: The R9 peptide has impurities.
-
Solution: Ensure you are using a high-purity grade of R9 (e.g., >95%). Impurities from peptide synthesis can contribute to cytotoxicity.
-
Problem 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause: The chosen cytotoxicity assay is not appropriate for your experimental setup.
-
Solution: Different cytotoxicity assays measure different cellular parameters. For example, the MTT assay measures metabolic activity, which can be confounded by factors other than cell death, while the LDH assay measures membrane integrity. It is often advisable to use two different assays to confirm your results.
-
-
Possible Cause: Interference of R9 with the assay reagents.
-
Solution: Run a cell-free control with R9 and the assay reagents to check for any direct chemical interactions that might lead to a false signal.
-
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform cell number is seeded across all wells of your microplate, as cell density can influence susceptibility to cytotoxic agents.
-
Problem 3: Low cargo delivery efficiency at non-toxic R9 concentrations.
-
Possible Cause: The R9 concentration is below the threshold for efficient uptake in your cell line.
-
Solution: Consider modifying the R9 peptide or the formulation to enhance delivery efficiency without increasing toxicity. Strategies include peptide modifications or co-incubation with endosomolytic agents.
-
-
Possible Cause: The cargo is being trapped in endosomes.
Data Presentation
Table 1: Cytotoxicity of Polyarginine Peptides of Different Lengths
| Peptide | Cell Line | Assay | Incubation Time (h) | IC50 / % Cytotoxicity |
| R5 | SK-OV-3 | MTT | 24 | > 100 µM (less than 20% toxicity at 100 µM) |
| R6 | DU145 | LDH | 48 | ~25% cytotoxicity at 100 µM |
| R9 | A549 | MTT | 24 | > 100 µM |
| R11 | NSC34 | LDH | 24 | ~5 µM |
| R12 | NSC34 | LDH | 24 | ~5 µM |
Data compiled from multiple sources for illustrative purposes. Actual values may vary depending on experimental conditions.
Table 2: Cytotoxicity of Modified this compound (R9) Peptides
| Peptide Modification | Cell Line | Assay | Incubation Time (h) | Observed Effect on Cytotoxicity |
| Histidine-rich (HR9) | - | - | - | Decreased cytotoxicity compared to R9 |
| Fatty Acylation (e.g., Octanoyl) | SK-OV-3 | MTT | 24 | Increased cytotoxicity with longer fatty acid chains |
| Pas sequence fusion (PR9) | A549 | MTT | 24 | No significant cytotoxicity observed with the complex |
This table summarizes qualitative trends observed in the literature.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
Cells in culture
-
96-well plates
-
This compound (R9) or R9-cargo complex
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of R9 or the R9-cargo complex in culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a negative control and a vehicle control if a solvent is used.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[9]
Protocol 2: LDH Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
Materials:
-
Cells in culture
-
96-well plates
-
This compound (R9) or R9-cargo complex
-
Serum-free culture medium
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided with the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate as described in the MTT assay protocol.
-
Controls: Prepare wells for three types of controls:
-
Spontaneous LDH release: Cells treated with serum-free medium only.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the experiment.
-
Background control: Wells with medium but no cells.
-
-
Treatment: Treat the cells with serial dilutions of R9 or the R9-cargo complex in serum-free medium.
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15][16][17]
Calculation: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Mandatory Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting high this compound cytotoxicity.
Caption: R9-induced intrinsic apoptosis signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for Redox Regulation of Cytochrome c Release during Programmed Neuronal Death: Antioxidant Effects of Protein Synthesis and Caspase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of this compound and a Penetration Accelerating Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient entry of cell-penetrating peptide this compound into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Polyarginine Molecular Weight Determines Transfection Efficiency of Calcium Condensed Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 17. Regulation of apoptosis by Bcl‐2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nona-arginine (R9) Mediated Cargo Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing the nona-arginine (R9) to cargo ratio for efficient cellular uptake.
Troubleshooting Guide
This guide addresses common issues encountered during R9-mediated cargo delivery experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Cellular Uptake of R9-Cargo Complex | Inappropriate R9:Cargo Ratio: The molar ratio is critical for the formation of stable, efficiently internalized nanoparticles. An incorrect ratio can lead to large aggregates or unstable complexes. | Systematically optimize the R9 to cargo molar ratio. Start with a range of ratios (e.g., 5:1, 10:1, 20:1, 40:1) and assess uptake for each.[1][2] For siRNA, N/P (nitrogen/phosphate) ratios of 12:1 have been used, while for quantum dots, molar ratios of 20:1 to 60:1 have been explored.[1][3][4] |
| Poor Complex Formation: Insufficient incubation time or inappropriate buffer conditions can hinder the self-assembly of R9 and cargo. | Ensure adequate incubation of the R9 and cargo mixture (e.g., 20-30 minutes at room temperature) to allow for complex formation.[4] Use a serum-free medium or a low-salt buffer like PBS for complexation, as high salt or serum proteins can interfere with the electrostatic interactions. | |
| Low Peptide Concentration: The concentration of the R9-cargo complex in the cell culture medium may be too low for efficient uptake. | Increase the final concentration of the R9-cargo complex. Note that at concentrations ≥10 μM, R9 can induce a more effective non-endocytic entry pathway.[5] | |
| Cell Type Variability: Different cell lines exhibit varying efficiencies of endocytosis and membrane translocation. | Test the R9-cargo complex on different cell lines to find a suitable model. Some cell types are inherently more resistant to transfection. | |
| High Cellular Toxicity or Cell Death | Excessive R9 Concentration: High concentrations of cationic peptides like R9 can be cytotoxic due to membrane disruption. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the R9-cargo complex for your specific cell line. An MTT assay or similar cytotoxicity assay is recommended. |
| Contaminants in Peptide Preparation: Impurities from peptide synthesis (e.g., TFA) or endotoxins can cause cell death. | Use highly purified R9 peptide (>95% purity). Ensure all reagents and buffers are sterile and endotoxin-free. | |
| Cargo-Dependent Toxicity: The cargo itself may be toxic to the cells, and its efficient delivery by R9 enhances this effect. | Include a control where cells are treated with the cargo alone to assess its intrinsic toxicity. | |
| Punctate Intracellular Fluorescence (Endosomal Entrapment) | Inefficient Endosomal Escape: A common challenge with CPP-mediated delivery is the entrapment of the cargo within endosomes, preventing it from reaching its cytosolic or nuclear target.[6] | Co-administer an endosomolytic agent like chloroquine or use a modified R9 peptide that includes a fusogenic peptide (e.g., HA2) to promote endosomal escape.[6] |
| Cargo Properties: The size and charge of the cargo can influence its ability to escape the endosome. | Consider modifying the cargo to improve its endosomal escape properties, if possible. | |
| Inconsistent or Non-Reproducible Results | Variability in Complex Formation: Minor variations in pipetting, mixing, or incubation times can lead to differences in nanoparticle size and charge. | Prepare a master mix of the R9-cargo complex for all replicates to minimize pipetting errors. Adhere strictly to the optimized protocol for complex formation. |
| Cell Health and Confluency: The physiological state of the cells can significantly impact uptake efficiency. | Use healthy, low-passage number cells. Ensure consistent cell confluency (typically 70-80%) at the time of the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal this compound (R9) to cargo ratio?
A1: The optimal ratio is highly dependent on the physicochemical properties of the cargo (size, charge, hydrophobicity) and the cell type being used. There is no universal ratio. It is essential to experimentally determine the optimal ratio for each specific cargo and cell line combination. However, published studies can provide a starting point.
Q2: How does the R9:cargo ratio affect nanoparticle formation and uptake?
A2: The molar ratio of R9 to its cargo directly influences the formation of stable nanoparticles. An appropriate ratio ensures the condensation of the cargo and results in nanoparticles with a net positive charge, which facilitates interaction with the negatively charged cell membrane. An improper ratio can lead to the formation of large, heterogeneous aggregates that are inefficiently internalized or may even be toxic. Optimal nanoparticle sizes for efficient uptake are typically in the range of 50-200 nm.
Q3: What are the primary mechanisms of R9-mediated cellular uptake?
A3: R9 utilizes multiple pathways for cellular entry. At lower concentrations, the primary mechanism is endocytosis, which can include macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis.[7] At higher concentrations (typically ≥10 µM), R9 can also enter cells via direct membrane translocation.[5]
Q4: My cargo is entrapped in endosomes. How can I improve its release into the cytoplasm?
A4: Endosomal entrapment is a significant barrier to the efficacy of CPP-delivered cargo.[6] To enhance endosomal escape, you can:
-
Co-treatment with endosomolytic agents: Chloroquine can be used to disrupt endosomal acidification and promote vesicle swelling and rupture.
-
Incorporate fusogenic peptides: Conjugating a pH-sensitive fusogenic peptide, such as the influenza virus hemagglutinin subunit HA2, to the R9 or cargo can facilitate membrane fusion and release from the endosome.[6]
-
Use photo-inducible methods: If the cargo is fluorescently labeled, light-induced disruption of the endosomal membrane can be a strategy.
Q5: Is this compound toxic to cells?
A5: At high concentrations, this compound can exhibit cytotoxicity due to its cationic nature, which can disrupt cell membranes. It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal working concentration of your R9-cargo complex that does not compromise cell viability.
Quantitative Data Summary
The following table summarizes experimentally determined this compound (R9) to cargo ratios from various studies. Note that these ratios should be used as a starting point for optimization in your specific experimental system.
| Cargo Type | Cargo Example | R9:Cargo Ratio (Molar or N/P) | Cell Line | Key Findings & Comments | Reference(s) |
| Quantum Dots (QDs) | Streptavidin-coated QDs | 20:1 to 60:1 (Molar) | A549 | Uptake increased with ratios from 10:1 to 30:1, with no further increase above 30:1. A 60:1 ratio was also shown to be effective.[1][4] | [1][4] |
| siRNA | Anti-luciferase siRNA | 12:1 (N/P ratio) | Neuro2A | This ratio was required for efficient siRNA condensation and delivery. | |
| Plasmid DNA (pDNA) | pEGFP-N1 | N/P ratio > 30 | HeLa | R9 efficiently binds and transfects shRNA complexes at N/P ratios of 30 or higher, with minimal toxicity.[2] | [2] |
| Proteins | BSA (Bovine Serum Albumin) | Not specified, but uptake is concentration-dependent | HeLa | At R9 concentrations of 10-20 µM, efficient cytosolic and nuclear delivery was observed.[5] | [5] |
| Peptides | KLA (pro-apoptotic peptide) | Not specified, co-incubation | MCF-7, Cos-7, RAW 264.7 | The chemical nature of the C-terminus of the CPP was found to be crucial for effective delivery. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound (R9)-Cargo Complexes
This protocol describes the formation of R9-cargo complexes through non-covalent self-assembly.
Materials:
-
This compound (R9) peptide (lyophilized, high purity >95%)
-
Cargo molecule (e.g., protein, siRNA, fluorescently labeled dextran)
-
Nuclease-free water or appropriate sterile buffer for reconstitution
-
Serum-free cell culture medium (e.g., Opti-MEM) or PBS
Procedure:
-
Reconstitute R9 Peptide: Dissolve the lyophilized R9 peptide in nuclease-free water or a suitable buffer to a stock concentration of 1 mM. Aliquot and store at -20°C or -80°C.
-
Prepare Cargo Solution: Dissolve or dilute the cargo molecule in a compatible buffer to a known stock concentration.
-
Complex Formation: a. In a sterile microcentrifuge tube, add the calculated volume of the cargo solution. b. Add the corresponding volume of the R9 stock solution to achieve the desired molar ratio (or N/P ratio for nucleic acids). c. Gently mix by pipetting up and down. Avoid vortexing. d. Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable complexes.
-
Application to Cells: Dilute the R9-cargo complexes in serum-free medium to the final desired concentration before adding to the cells.
Protocol 2: Quantification of Cellular Uptake by Flow Cytometry
This protocol is for quantifying the uptake of fluorescently labeled R9-cargo complexes.
Materials:
-
Cells seeded in a 24-well plate
-
Fluorescently labeled R9-cargo complexes
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Complete cell culture medium
-
FACS buffer (PBS with 1-2% FBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: The day before the experiment, seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment: a. Prepare R9-cargo complexes as described in Protocol 1. b. Remove the culture medium from the cells and wash once with PBS. c. Add the diluted R9-cargo complexes in serum-free medium to the cells. Include a control of untreated cells. d. Incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
Cell Harvesting: a. Remove the treatment medium and wash the cells three times with PBS to remove non-internalized complexes. b. Add Trypsin-EDTA to detach the cells. c. Neutralize the trypsin with complete culture medium.
-
Sample Preparation for FACS: a. Transfer the cell suspension to a FACS tube. b. Centrifuge the cells, discard the supernatant, and wash the cell pellet twice with cold PBS. c. Resuspend the final cell pellet in FACS buffer.
-
Flow Cytometry Analysis: a. Analyze the cell suspension using a flow cytometer. b. Use the appropriate laser and filter set for your fluorophore. c. Record the mean fluorescence intensity (MFI) of the cell population. Use the untreated cells to set the background fluorescence gate.
Protocol 3: Visualization of Cellular Uptake by Fluorescence Microscopy
This protocol allows for the visualization of the intracellular localization of fluorescently labeled R9-cargo complexes.
Materials:
-
Cells seeded on glass coverslips in a 24-well plate
-
Fluorescently labeled R9-cargo complexes
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 2, using cells grown on coverslips.
-
Cell Fixation: a. After incubation, remove the treatment medium and wash the cells three times with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash the cells three times with PBS.
-
Mounting: a. Carefully remove the coverslips from the wells. b. Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: a. Visualize the cells using a fluorescence or confocal microscope. b. Acquire images using the appropriate filter sets for your fluorophore and DAPI. c. Analyze the images to determine the intracellular distribution of the R9-cargo complexes (e.g., diffuse cytosolic, punctate endosomal, or nuclear).
Visualizations
Signaling Pathways and Workflows
Caption: Cellular uptake pathways of this compound (R9)-cargo complexes.
Caption: Experimental workflow for optimizing R9-cargo ratio for efficient uptake.
References
- 1. This compound Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Mediated Anti-E6 ShRNA Delivery Suppresses the Growth of Hela Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of this compound and a Penetration Accelerating Sequence | PLOS One [journals.plos.org]
- 4. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of this compound and a Penetration Accelerating Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient entry of cell-penetrating peptide this compound into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delivery of Macromolecules Using Arginine-Rich Cell-Penetrating Peptides: Ways to Overcome Endosomal Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Preventing Aggregation of Nona-Arginine (R9) Peptide-Cargo Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of aggregation when working with nona-arginine (R9) peptide-cargo complexes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (R9) and why is it used for cargo delivery?
A1: this compound (R9) is a cell-penetrating peptide (CPP) composed of nine consecutive arginine residues.[1][2] Its high positive charge, due to the guanidinium groups of the arginine residues, allows it to interact with negatively charged cell membranes and facilitate the intracellular delivery of various molecules (cargo) that are otherwise unable to cross the cell membrane.[1] This makes it a valuable tool in research and drug development for delivering therapeutic agents like proteins, peptides, and nucleic acids into cells.[1]
Q2: What causes aggregation of R9-cargo complexes?
A2: Aggregation of R9-cargo complexes is a multifaceted issue influenced by several factors:
-
Electrostatic Interactions: The strong positive charge of R9 can lead to electrostatic interactions with negatively charged cargo (like nucleic acids) or with other components in the solution, leading to the formation of large, insoluble aggregates.
-
Hydrophobic Interactions: Although arginine is a charged amino acid, the hydrocarbon portion of its side chain can participate in hydrophobic interactions, especially at high concentrations or under certain buffer conditions, contributing to aggregation.[3]
-
High Concentrations: High concentrations of either the R9 peptide or the cargo can increase the likelihood of intermolecular interactions and aggregation.[4]
-
pH and Buffer Composition: The pH of the solution can influence the charge of both the R9 peptide and the cargo molecule, affecting their interaction and solubility. Certain buffer components can either stabilize or destabilize the complexes.
-
Peptide-to-Cargo Ratio: An inappropriate molar ratio of R9 to cargo can result in incompletely neutralized complexes or an excess of unbound peptide, both of which can lead to aggregation.
Q3: How can I detect aggregation in my R9-cargo complex solution?
A3: Aggregation can be detected through several methods:
-
Visual Inspection: The simplest method is to visually inspect the solution for any signs of turbidity, precipitation, or cloudiness.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of light-scattering aggregates.
-
Dynamic Light Scattering (DLS): DLS is a powerful technique to measure the size distribution of particles in a solution. The presence of large aggregates will be evident as a population of particles with a significantly larger hydrodynamic radius.[5][6][7]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the desired monomeric complexes.[8][9][10][11]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Visible precipitation or turbidity immediately after mixing R9 and cargo.
Click to expand troubleshooting steps
Possible Cause 1: Inappropriate Peptide-to-Cargo Ratio.
-
Solution: Optimize the molar ratio of R9 to your cargo. For negatively charged cargo like siRNA, an excess of R9 is often required to ensure complexation and a net positive charge for cell entry.[12] However, an excessive amount can also lead to aggregation. Start with a range of ratios and assess complex formation and stability.
Possible Cause 2: High Concentration of Reactants.
-
Solution: Prepare the complexes at a lower concentration. High concentrations of either R9 or the cargo increase the probability of aggregation.[4] You can perform the complexation in a larger volume and then concentrate the sample if necessary, though this should be done with caution.
Possible Cause 3: Suboptimal Buffer Conditions.
-
Solution:
-
pH: Ensure the pH of your buffer is at least one unit away from the isoelectric point (pI) of your cargo protein to maintain its solubility. The highly basic nature of R9 means it will be positively charged over a wide pH range.
-
Ionic Strength: The effect of salt concentration can be complex. Low salt concentrations may be necessary to facilitate the initial electrostatic interaction between R9 and a negatively charged cargo. However, for some protein cargoes, moderate salt concentrations (e.g., 150 mM NaCl) can help to screen surface charges and prevent non-specific aggregation.[4] The impact of salt concentration can be complex, with high concentrations sometimes leading to a "salting out" effect for arginine-rich proteins.[3]
-
Problem 2: My R9-cargo complex solution is initially clear but becomes cloudy over time or after a freeze-thaw cycle.
Click to expand troubleshooting steps
Possible Cause 1: Instability of the Complex.
-
Solution: The formulation may not be stable for long-term storage. Consider the following:
-
Addition of Excipients: Include stabilizing excipients in your formulation.
-
Arginine: Surprisingly, L-arginine itself can act as a stabilizing agent by suppressing protein-protein interactions and preventing aggregation.[13][14][15][16][17][18][19] Adding a low concentration of free L-arginine (e.g., 50-200 mM) to your buffer can be beneficial.
-
Sugars/Polyols: Sugars like sucrose or trehalose, and polyols like mannitol, are commonly used as cryoprotectants and can help maintain the stability of protein and peptide formulations during freeze-thawing and long-term storage.[14]
-
-
Storage Temperature: Store your complexes at an appropriate temperature. For short-term storage, 4°C may be sufficient, but for longer periods, freezing at -80°C is recommended. Always aliquot your samples to avoid multiple freeze-thaw cycles.[4]
-
Possible Cause 2: Inappropriate Buffer.
-
Solution: Screen different buffer systems. The choice of buffer can significantly impact the stability of your complex. Buffers like HEPES, Tris, and phosphate are commonly used. The optimal buffer will depend on your specific cargo.
Problem 3: My DLS results show a high Polydispersity Index (PDI) and multiple peaks, indicating a heterogeneous sample.
Click to expand troubleshooting steps
Possible Cause 1: Presence of Aggregates.
-
Solution: This confirms that your sample contains a mixture of desired complexes and larger aggregates.
-
Review Formulation: Revisit the troubleshooting steps in Problem 1 and 2 to optimize your formulation and minimize aggregate formation from the outset.
-
Purification: If aggregates are still present, you may need to purify your complexes. Size exclusion chromatography (SEC) can be used to separate the monomeric complexes from larger aggregates.[8][9][10][11]
-
Possible Cause 2: Non-Optimal DLS Measurement Parameters.
-
Solution: Ensure your DLS measurements are being performed correctly.
-
Sample Preparation: Filter your sample through an appropriate syringe filter (e.g., 0.22 µm) before measurement to remove dust and very large aggregates that can interfere with the analysis.[7]
-
Concentration: The sample concentration should be within the optimal range for the DLS instrument. Very high concentrations can lead to multiple scattering events, while very low concentrations may not produce a strong enough signal.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the factors influencing R9-cargo complex formation and stability.
Table 1: Effect of R9:siRNA Molar Ratio on Complex Size
| R9:siRNA Molar Ratio | Average Hydrodynamic Diameter (nm) | Reference |
| 10.3:1 | ~1000 | [12] |
| 39.1:1 | ~1000 (at saturation) | [12] |
Note: The large size indicates significant aggregation at these ratios under the tested conditions.
Table 2: Influence of Excipients on Protein Aggregation
| Protein | Excipient | Concentration | Observation | Reference |
| Alcohol Dehydrogenase | L-arginine | 1-10 mM | Concentration-dependent suppression of heat-induced aggregation | [17] |
| Insulin | L-arginine | 1-10 mM | Concentration-dependent suppression of DTT-induced aggregation | [17] |
| Various Proteins | L-arginine | 0.05 - 0.4 M | Suppression of aggregation during refolding | [19] |
Experimental Protocols
Protocol 1: Preparation of R9-siRNA Complexes
-
Reagent Preparation:
-
Dissolve lyophilized R9 peptide in nuclease-free water to prepare a stock solution (e.g., 1 mM).
-
Dilute siRNA stock solution in nuclease-free buffer (e.g., 10 mM HEPES, pH 7.4) to the desired final concentration.
-
-
Complex Formation:
-
In a sterile, nuclease-free microcentrifuge tube, add the required volume of siRNA solution.
-
While gently vortexing, add the calculated volume of R9 peptide solution to achieve the desired molar ratio.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
-
Characterization (Optional but Recommended):
-
Analyze the size and zeta potential of the complexes using Dynamic Light Scattering (DLS).
-
Confirm complex formation using a gel retardation assay.
-
Protocol 2: Monitoring Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Prepare the R9-cargo complex solution as described in the relevant protocol.
-
If necessary, filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) into a clean DLS cuvette.[7]
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature for your experiment.
-
Ensure the laser is aligned and the instrument is calibrated according to the manufacturer's instructions.
-
-
Measurement:
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
-
Perform the measurement, collecting data for a sufficient duration to obtain a stable correlation function.
-
-
Data Analysis:
-
Analyze the data to obtain the size distribution (hydrodynamic radius) and the Polydispersity Index (PDI). A low PDI (<0.2) indicates a monodisperse sample, while a high PDI suggests the presence of aggregates.[6]
-
Visualizations
Caption: Troubleshooting workflow for R9-cargo complex aggregation.
Caption: Simplified cellular uptake pathway of R9-cargo complexes.
References
- 1. lifetein.com [lifetein.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hydrophobicity of arginine leads to reentrant liquid-liquid phase separation behaviors of arginine-rich proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key | PLOS One [journals.plos.org]
- 6. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Mobile phase containing arginine provides more reliable SEC condition for aggregation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of small protein aggregates and oligomers using size exclusion chromatography with online detection by native electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Physicochemical characterization of siRNA-peptide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Arginine on the Aggregation of Protein in Freeze-Dried Formulations Containing Sugars and Polyol: 1-Formulation Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. uwo.scholaris.ca [uwo.scholaris.ca]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Serum Stability of Nona-Arginine (R9) Delivery Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the serum stability of nona-arginine (R9) delivery systems.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (R9) delivery system showing low efficacy in vivo or in the presence of serum?
This compound, like other L-amino acid peptides, is susceptible to rapid degradation by proteases and peptidases present in serum.[1] This enzymatic degradation leads to a short in-vivo half-life, which can significantly reduce the concentration of the active R9-cargo complex reaching the target cells and thus lower its therapeutic or delivery efficacy.[2] The primary sites of cleavage are typically at the C-terminal side of the arginine residues by trypsin-like proteases.[3]
Q2: What are the primary mechanisms of R9 degradation in serum?
The main cause of R9 instability in serum is enzymatic degradation by proteases.[3] These enzymes cleave the peptide bonds within the R9 sequence. Arginine-rich sequences are particularly susceptible to trypsin-like proteases, which specifically cleave at the carboxyl side of arginine and lysine residues.[3] This proteolysis results in smaller, inactive peptide fragments.
Q3: What are the most effective strategies to improve the serum stability of R9 delivery systems?
Several chemical modification strategies can significantly enhance R9's resistance to proteolytic degradation:
-
D-Amino Acid Substitution: Replacing the natural L-arginine residues with their D-enantiomers (D-arginine) makes the peptide unrecognizable to most proteases, dramatically increasing its stability and cellular uptake.[4][5]
-
Peptide Cyclization: Connecting the N- and C-termini of the peptide (backbone cyclization) can make it more resistant to exopeptidases, which degrade peptides from the ends.[6]
-
Terminal Modifications:
-
Incorporation of Non-natural Amino Acids: Introducing non-natural amino acids, such as beta-alanines, into the peptide backbone can increase both serum and intracellular stability.[5]
Q4: Will modifying R9 to increase stability negatively affect its cell-penetrating ability or toxicity?
Modifications can potentially impact the biological activity and toxicity of R9. However, many stability-enhancing modifications have been shown to maintain or even improve its function:
-
D-amino acid substitution (e.g., D-R9) has been reported to have even higher cellular uptake rates than the L-form, without a significant increase in toxicity.[4]
-
Cyclization has been shown to be highly effective for improving both serum stability and antimicrobial activity in similar peptides.[6]
It is crucial to empirically test the efficacy and toxicity of any modified R9 construct.
Q5: How does R9 interact with serum proteins, and does this affect its function?
Arginine-rich cell-penetrating peptides (CPPs) can bind to serum proteins like albumin and hemopexin.[7] This interaction can have a dual effect: it might reduce the immediate availability of the CPP for cellular uptake to some extent, but it can also prolong the circulation half-life of the peptide in vivo by protecting it from degradation and renal clearance.[7]
Troubleshooting Guide
Problem 1: My R9-cargo complex aggregates in the presence of serum.
-
Question: I'm observing precipitation or aggregation when I mix my R9-conjugated cargo with serum-containing media. What could be the cause, and how can I fix it?
-
Answer: Arginine-rich peptides can be prone to aggregation, which can be influenced by factors such as pH, temperature, and peptide concentration.[3] The highly cationic nature of R9 can lead to electrostatic interactions with negatively charged components in the serum, causing aggregation.
Troubleshooting Steps:
-
Optimize Peptide Concentration: High concentrations of R9 can promote aggregation.[4][8] Try reducing the concentration of your R9-cargo complex to the lowest effective concentration.
-
Modify Incubation Conditions: Incubate your complex with serum at 4°C before adding it to cells. Low temperatures can sometimes reduce the rate of aggregation.
-
Check the Formulation Buffer: Ensure the pH and ionic strength of your buffer are optimal. Deviations from physiological pH can sometimes contribute to peptide aggregation.
-
Consider Peptide Modifications: Certain modifications, like replacing some arginine residues with tryptophan, have been shown to reduce the tendency of peptides to form aggregates.[8]
-
Problem 2: Inconsistent results in my serum stability assay.
-
Question: My serum stability assay is giving me variable results. What are the common pitfalls?
-
Answer: Inconsistent results in peptide stability assays can arise from several factors related to the experimental protocol. The methods for incubation, protein precipitation, and detection can all introduce variability.[2][9][10]
Troubleshooting Steps:
-
Standardize Serum Source: Use a consistent source of serum (e.g., pooled human serum from a single lot) for all experiments, as proteolytic activity can vary between batches and species.
-
Optimize Protein Precipitation: The method used to stop the enzymatic reaction and precipitate serum proteins is critical. Precipitation with strong acids can lead to co-precipitation and loss of the peptide analyte.[9][10] Using mixtures of organic solvents (e.g., acetonitrile, ethanol) is often more suitable for preserving the peptide for analysis.[9][10]
-
Control Incubation Conditions: Ensure the incubation temperature (typically 37°C) and mixing are consistent across all samples.[11]
-
Use an Internal Standard: If using HPLC or mass spectrometry for detection, including an internal standard can help to account for variations in sample processing and injection volume.
-
Validate the Detection Method: Ensure your detection method (e.g., fluorescence, UV absorbance) is linear in the concentration range of your samples and that serum components do not interfere with the signal.
-
Problem 3: Low cellular uptake of R9-cargo in the presence of serum.
-
Question: The cellular uptake of my R9-cargo complex is significantly lower in serum-containing media compared to serum-free media. How can I improve this?
-
Answer: A decrease in uptake in the presence of serum is a common observation. This can be due to both enzymatic degradation of the R9 peptide and interactions with serum proteins that may mask the peptide, reducing its ability to interact with the cell membrane.[7]
Troubleshooting Steps:
-
Enhance Peptide Stability: The most effective approach is to use a stabilized form of R9. Substituting L-arginine with D-arginine is a highly effective strategy to prevent degradation and maintain high uptake efficiency.[5]
-
Increase Concentration: You may need to use a higher concentration of the R9-cargo complex in serum-containing media to compensate for the inhibitory effects, although this should be balanced against potential toxicity.[4]
-
Optimize Incubation Time: Investigate the kinetics of uptake in the presence of serum. It might be necessary to increase the incubation time to achieve the desired level of intracellular delivery.
-
Pre-incubation: While counterintuitive, in some systems, pre-incubating the R9-cargo complex with serum for a short period might lead to the formation of a protein "corona" that can influence the uptake pathway. This is highly system-dependent and would require empirical testing.
-
Data on Stability of Arginine-Rich Peptides
The stability of arginine-rich peptides can be significantly improved through chemical modifications. The table below summarizes data on the half-life of modified peptides in serum, providing a comparison of different stabilization strategies.
| Peptide Type | Modification(s) | Matrix | Half-Life (t½) | Reference |
| L-Arginine Peptide | Unmodified | Human Serum / Cells | Degraded | [5] |
| D-Arginine Peptide | D-amino acid substitution | Human Serum / Cells | Completely Stable | [5] |
| L-Peptide with β-alanines | Incorporation of non-alpha-amino acids | Human Serum & Cells | Increased Stability | [5] |
| Hexameric Peptide | N-terminal Acetylation | Human Serum | Significantly Increased Protease Resistance | [6] |
| Hexameric Peptide | Backbone Cyclization | Human Serum | More Proteolytically Stable | [6] |
Experimental Protocols
Protocol: Serum Stability Assay using RP-HPLC
This protocol provides a method for assessing the stability of a this compound peptide in serum by monitoring its degradation over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][11]
Materials:
-
Purified this compound (or modified analog)
-
Pooled human serum (or other serum of choice)
-
Incubator or water bath at 37°C
-
Precipitation agent: Acetonitrile (ACN) or a 3% (w/v) solution of trichloroacetic acid (TCA)
-
Microcentrifuge
-
RP-HPLC system with a C18 column and UV detector (214 nm or 220 nm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Preparation:
-
Prepare a stock solution of the R9 peptide (e.g., 1 mg/mL) in sterile water or a suitable buffer.
-
Thaw the serum on ice and centrifuge at high speed (e.g., 12,000 x g for 5 min) to remove any precipitates. Use the clear supernatant.[11]
-
-
Incubation:
-
In a microcentrifuge tube, add serum to pre-warm to 37°C for 5 minutes.
-
Add the peptide stock solution to the serum to achieve the desired final peptide concentration (e.g., 50-150 µg/mL) and serum concentration (e.g., 25-50% v/v).
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture (e.g., 50 µL).
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the precipitation agent. For example, add 50 µL of the sample to 100 µL of cold acetonitrile.
-
The t=0 sample should be prepared by adding the precipitation agent before adding the peptide to the serum.
-
-
Protein Precipitation:
-
Vortex the quenched samples thoroughly.
-
Incubate on ice for 10-20 minutes to allow for complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis by RP-HPLC:
-
Carefully collect the supernatant, which contains the remaining intact peptide and any degradation fragments.
-
Inject a fixed volume of the supernatant into the RP-HPLC system.
-
Run a suitable gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to elute the peptide.
-
Monitor the elution profile at 214 nm or 220 nm. The intact peptide should have a characteristic retention time, which can be determined by running a standard of the peptide alone.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact peptide for each time point.
-
Calculate the percentage of peptide remaining at each time point relative to the peak area of the t=0 sample (which is considered 100%).
-
Plot the percentage of intact peptide versus time.
-
Determine the half-life (t½) by fitting the data to a one-phase exponential decay curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Collection - Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - ACS Pharmacology and Translational Science - Figshare [figshare.com]
- 3. benchchem.com [benchchem.com]
- 4. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of cell-penetrating peptide-morpholino oligomer conjugates in human serum and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Endosomal Escape of Nona-Arginine (R9) Delivered Cargo
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the enhancement of endosomal escape for cargo delivered via the cell-penetrating peptide nona-arginine (R9). Efficient delivery of cargo into the cytoplasm is often hindered by its entrapment within endosomes.[1][2][3] This guide outlines strategies and protocols to overcome this critical barrier.
Frequently Asked Questions (FAQs)
Q1: My this compound conjugated cargo enters the cells, but I don't see the expected biological effect. What is the likely problem?
A1: A common issue is the entrapment of the R9-cargo conjugate within endocytic vesicles following cellular uptake.[1][2] While R9 efficiently facilitates internalization, the subsequent escape of the cargo from endosomes into the cytosol is often inefficient, which is a major limitation for the cytosolic delivery of bulky cargos.[1][4] This entrapment prevents the cargo from reaching its intracellular target, thus diminishing or nullifying its biological activity.
Q2: How can I confirm if my R9-cargo is trapped in endosomes?
A2: Co-localization studies using fluorescence microscopy are a standard method. You can label your cargo with a fluorescent dye (e.g., FITC, Rhodamine) and co-stain the cells with markers for endo-lysosomal compartments, such as LysoTracker or antibodies against endosomal proteins (e.g., EEA1 for early endosomes, Rab7 for late endosomes). A high degree of overlap between the cargo's fluorescence signal and the endosomal marker indicates endosomal entrapment.[2]
Q3: What are the primary strategies to enhance the endosomal escape of my R9-delivered cargo?
A3: Several strategies can be employed:
-
Chemical Enhancers: Using agents like chloroquine, which disrupts endosomal acidification and integrity.[5][6][7]
-
Photochemical Internalization (PCI): A light-inducible method that uses a photosensitizer to selectively rupture endosomal membranes.[2][8][9]
-
Co-delivery with Fusogenic Peptides: Incorporating peptides like INF7 (derived from influenza virus hemagglutinin) that undergo conformational changes at low pH, leading to membrane disruption.[4][10]
-
Proton Sponge Effect: Utilizing molecules that buffer the endosomal pH, leading to osmotic swelling and rupture of the vesicle.
-
Modifying the CPP: Adding sequences like the Penetration Accelerating Sequence (Pas) to R9 can facilitate escape from endocytic lysosomes.[10][11][12]
Troubleshooting Guides
Problem 1: Low efficiency of endosomal escape with chloroquine treatment.
-
Possible Cause 1: Suboptimal Chloroquine Concentration.
-
Solution: Titrate the concentration of chloroquine to find the optimal balance between endosomal disruption and cell toxicity. High concentrations can be toxic to cells.[1] A typical starting range is 50-100 µM, but this may need to be optimized for your specific cell line.
-
-
Possible Cause 2: Incorrect Incubation Time.
-
Solution: Optimize the timing of chloroquine treatment. It can be added as a pre-treatment before adding the R9-cargo, or co-incubated with the cargo.[5] The duration of treatment is also critical and should be optimized (e.g., 2-4 hours).
-
-
Possible Cause 3: Cell Line Sensitivity.
-
Solution: Different cell lines exhibit varying sensitivities to chloroquine. It's essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration for your specific cell line.
-
Problem 2: Inconsistent results with Photochemical Internalization (PCI).
-
Possible Cause 1: Insufficient Photosensitizer Uptake.
-
Solution: Ensure adequate incubation time for the photosensitizer to be taken up by the cells and localize to endosomal membranes.[2] This can range from 4 to 18 hours depending on the photosensitizer and cell type.
-
-
Possible Cause 2: Inappropriate Light Source or Dose.
-
Solution: The wavelength of the light must match the activation spectrum of the photosensitizer.[2] The light dose (fluence rate and exposure time) is a critical parameter that needs to be carefully calibrated. Insufficient light will not trigger efficient endosomal rupture, while excessive light can lead to phototoxicity.
-
-
Possible Cause 3: Photosensitizer is not co-localized with the cargo.
-
Solution: For effective PCI, the photosensitizer and the R9-cargo must reside in the same endosomal vesicles.[9] Consider conjugating the photosensitizer directly to the R9 peptide or cargo to ensure co-localization.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on enhancing endosomal escape.
Table 1: Effect of Chloroquine on Transfection Efficiency
| Cell Line | Delivery Vector | Treatment | Enhancement of Gene Expression | Reference |
| Various | Cationic Polymers | Chloroquine | Varies by cell type and vector | [13] |
| SK-BR3 | AuPAMAM | 1000 µM Chloroquine (3h) | Visible increase in GFP expression | [13] |
| CT26 | AuPAMAM | 1000 µM Chloroquine (3h) | Visible increase in GFP expression | [13] |
Table 2: Cellular Uptake of R9-Quantum Dot (QD) Complexes
| Time | Uptake of QD alone (Normalized Fluorescence) | Uptake of R9-QD (Normalized Fluorescence) | Fold Increase | Reference |
| 5 min | ~100 | ~300-800 | 3-8 fold | [14] |
| 20 min | ~150 | ~1000 | ~6.7 fold | [14] |
| 40 min | ~200 | ~1500 | ~7.5 fold | [14] |
| 60 min | ~250 | ~2000 | ~8 fold | [14] |
Key Experimental Protocols
Protocol 1: Chloroquine-mediated Enhancement of Endosomal Escape
-
Cell Seeding: Plate cells in a suitable format (e.g., 24-well plate) and allow them to adhere overnight.
-
Preparation of Complexes: Prepare the this compound-cargo complexes in serum-free media.
-
Chloroquine Treatment (Co-incubation method): a. Prepare a stock solution of chloroquine (e.g., 10 mM in water). b. Dilute the chloroquine stock to the desired final concentration (e.g., 100 µM) in the media containing the R9-cargo complexes. c. Remove the old media from the cells and add the media containing the R9-cargo and chloroquine.
-
Incubation: Incubate the cells for a predetermined optimal time (e.g., 4 hours) at 37°C.
-
Wash and Replace Media: After incubation, remove the treatment media, wash the cells gently with PBS, and add fresh complete media.
-
Assay: Incubate the cells for a further 24-48 hours before assessing the biological effect of the delivered cargo (e.g., gene expression, cell viability).
Protocol 2: Photochemical Internalization (PCI) for Endosomal Escape
-
Photosensitizer Incubation: Incubate the cells with a photosensitizer (e.g., TPPS2a) in complete medium for 18 hours to allow for its uptake and localization to endo-lysosomal membranes.
-
Wash: Wash the cells twice with PBS to remove any excess photosensitizer from the medium.
-
Cargo Delivery: Add the this compound-cargo complexes to the cells and incubate for a period that allows for endocytic uptake (e.g., 4 hours).
-
Light Exposure: Expose the cells to light of a specific wavelength that activates the photosensitizer (e.g., blue light for TPPS2a). The duration and intensity of the light exposure must be optimized.
-
Post-Illumination Incubation: After light exposure, return the cells to the incubator for a desired period (e.g., 24-48 hours) before analysis.
Protocol 3: Flow Cytometry-Based Quantification of Endosomal Escape
This protocol utilizes a pH-sensitive dye (like Naphthofluorescein, NF) and a pH-insensitive dye (like TMR) to quantify endosomal escape.[15]
-
Cargo Labeling: Label your cargo with both a pH-sensitive dye (fluorescent at neutral pH, quenched at acidic pH) and a pH-insensitive dye.
-
Cell Treatment: Treat cells with the dual-labeled R9-cargo.
-
Cell Harvesting: After incubation, wash the cells, detach them (e.g., with trypsin), and resuspend in PBS.
-
Flow Cytometry Analysis: a. Measure the fluorescence of the pH-insensitive dye to determine the total cellular uptake. b. Measure the fluorescence of the pH-sensitive dye to quantify the amount of cargo that has escaped into the neutral pH of the cytosol.
-
Data Analysis: The ratio of the mean fluorescence intensity of the pH-sensitive dye to the pH-insensitive dye provides a quantitative measure of endosomal escape efficiency.[15]
Diagrams
Caption: Strategies to enhance endosomal escape of R9-cargo.
Caption: Experimental workflow for Photochemical Internalization (PCI).
Caption: Troubleshooting logic for R9-cargo delivery failure.
References
- 1. Delivery of Macromolecules Using Arginine-Rich Cell-Penetrating Peptides: Ways to Overcome Endosomal Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Endosomal Escape of Transduced Proteins by Photochemical Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 4. mdpi.com [mdpi.com]
- 5. Application of chloroquine as an endosomal escape enhancing agent: new frontiers for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application of chloroquine as an endosomal escape enhancing agent: new frontiers for an old drug | Semantic Scholar [semanticscholar.org]
- 8. Photoinduced Endosomal Escape Mechanism: A View from Photochemical Internalization Mediated by CPP-Photosensitizer Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of this compound and a Penetration Accelerating Sequence | PLOS One [journals.plos.org]
- 12. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of this compound and a Penetration Accelerating Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Intracellular Biologics - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in nona-arginine experiments and how to avoid them
Welcome to the technical support center for nona-arginine (R9) mediated cargo delivery. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (R9) entry into cells?
A1: The entry mechanism of this compound (R9) is highly dependent on its concentration and experimental conditions. At low micromolar concentrations (typically <10 µM) and at physiological temperature (37°C), the primary pathway is endocytosis.[1][2] However, at higher concentrations (≥10 µM), R9 can induce a more direct, non-endocytic entry into the cytosol and nucleus.[1][2] It's important to note that even with endocytic uptake, a significant portion of the R9 and its cargo may remain trapped within endosomal compartments.[3]
Q2: How does temperature affect R9-mediated delivery?
A2: Temperature plays a critical role in the cellular uptake of R9. Lowering the temperature to 4°C can significantly inhibit energy-dependent processes like endocytosis, which is a common control to study uptake mechanisms.[4][5] Interestingly, a rapid decrease in temperature from 37°C to 15°C has been shown to induce efficient, non-endocytic entry of R9 into some adherent cells at lower concentrations (1-2 µM) than typically required at 37°C.[1][2]
Q3: Can R9 be toxic to cells?
A3: Yes, at higher concentrations, arginine-rich cell-penetrating peptides (CPPs) like this compound can cause cytotoxicity.[6][7] The high positive charge of these peptides can lead to non-specific interactions with the negatively charged cell membrane, causing membrane destabilization, lysis, and ultimately cell death.[6] It is crucial to determine the optimal, non-toxic concentration of R9 for your specific cell type and experimental setup.
Q4: What is endosomal escape, and why is it a challenge for R9-cargo delivery?
A4: Endosomal escape is the process by which internalized substances are released from endosomes into the cytoplasm. For R9-mediated delivery, where endocytosis is a major uptake pathway, the efficiency of endosomal escape is often low.[3] This results in the R9-cargo conjugate being trapped and potentially degraded in endosomes and lysosomes, preventing the cargo from reaching its intracellular target.[3][8]
Troubleshooting Guides
Problem 1: Low Cellular Uptake of R9-Cargo Conjugate
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal R9:Cargo Ratio | Empirically determine the optimal molar ratio of R9 to your cargo. This can be assessed using techniques like gel retardation assays to confirm complex formation.[9][10] For quantum dots, ratios from 1:10 to 1:60 (QD:R9) have been tested, with higher ratios generally showing increased uptake.[9][10] |
| Inappropriate R9 Concentration | Titrate the concentration of the R9-cargo complex. While higher concentrations might increase uptake, they can also lead to toxicity.[1][6] Start with a low micromolar range and increase gradually, monitoring both uptake efficiency and cell viability. |
| Interference from Serum | Serum proteins can interact with R9 and inhibit its function.[8] If possible, perform experiments in serum-free or low-serum media. If serum is required, you may need to increase the R9-cargo concentration, but be mindful of potential toxicity. |
| Cargo Properties | The net charge and size of the cargo can influence uptake. Highly negative cargo can neutralize the positive charge of R9, potentially reducing interaction with the cell membrane.[11] Consider modifying the cargo or the linker to optimize the overall charge of the conjugate. Larger cargoes may also be more difficult to internalize.[1] |
| Cell Type Variability | Different cell lines can exhibit vastly different uptake efficiencies for CPPs.[8] Ensure the chosen cell line is suitable for R9-mediated delivery or consider testing multiple cell lines. |
Problem 2: High Cytotoxicity Observed
Possible Causes & Solutions
| Cause | Recommended Solution |
| Excessive R9 Concentration | This is the most common cause of toxicity. Reduce the concentration of the R9-cargo complex. Perform a dose-response experiment to determine the maximum non-toxic concentration using a cell viability assay (e.g., MTT, LDH).[6][8] |
| Prolonged Incubation Time | Long exposure times can lead to increased toxicity. Optimize the incubation time to achieve sufficient uptake with minimal cell death. Time-course experiments can help identify the optimal window. |
| Membrane Destabilization | The cationic nature of R9 can disrupt the cell membrane.[6] Ensure that proper controls are in place, such as treating cells with R9 alone, to distinguish between the toxicity of the peptide and the cargo. |
| Contaminants in Peptide Synthesis | Impurities from peptide synthesis can be toxic. Ensure you are using high-purity, properly synthesized and stored R9 peptide. |
Problem 3: Cargo is Internalized but Shows No Biological Activity (Endosomal Entrapment)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inefficient Endosomal Escape | This is a major bottleneck for CPP-mediated delivery.[3] Co-administer endosome-disrupting agents like chloroquine or use CPPs fused with penetration accelerating sequences (Pas) to enhance endosomal release.[8][12] |
| Cargo Degradation | The cargo may be degraded by enzymes within the endo-lysosomal pathway.[8] Strategies to protect the cargo, such as encapsulation or chemical modification, may be necessary. |
| Incorrect Subcellular Localization | Even after escape, the cargo may not reach its target organelle. Confirm the subcellular localization of your cargo using fluorescence microscopy. |
| Fluorescent Tag Issues | If using a fluorescently-labeled R9, be aware that the tag itself can influence uptake and localization.[1] It is also important to confirm that the observed fluorescence corresponds to the intact R9-cargo conjugate and not just the free tag. |
Experimental Protocols & Visualizations
Protocol: Assessing Cellular Uptake using Flow Cytometry
-
Cell Preparation: Seed cells in a 24-well plate at a density that allows for 70-80% confluency on the day of the experiment.
-
Complex Formation: Prepare the R9-cargo (with a fluorescent label) complex at the desired molar ratio in serum-free media. Allow the complex to form for 20-30 minutes at room temperature.
-
Treatment: Wash the cells with PBS and add the R9-cargo complex to the wells. Incubate for the desired time (e.g., 1-4 hours) at 37°C. Include a negative control (untreated cells) and a control with the labeled cargo alone.
-
Washing: After incubation, wash the cells thoroughly with ice-cold PBS (at least 3 times) to remove any surface-bound complexes.
-
Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Flow Cytometry Analysis: Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA). Analyze the fluorescence intensity of the cell population using a flow cytometer. The geometric mean fluorescence intensity can be used to quantify uptake.
Caption: Workflow for assessing R9-cargo uptake via flow cytometry.
Signaling Pathway: Major Cellular Uptake Routes of this compound
The cellular uptake of this compound is a complex process involving multiple pathways. At lower concentrations, it primarily relies on endocytosis, which can be further categorized into clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[8][9] These pathways are energy-dependent and can be inhibited at low temperatures.[9][10] At higher concentrations, R9 can directly translocate across the plasma membrane in an energy-independent manner.
References
- 1. Efficient entry of cell-penetrating peptide this compound into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Delivery of Macromolecules Using Arginine-Rich Cell-Penetrating Peptides: Ways to Overcome Endosomal Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transient Focal Membrane Deformation Induced by Arginine-rich Peptides Leads to Their Direct Penetration into Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of this compound and a Penetration Accelerating Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How Cargo Identity Alters the Uptake of Cell-Penetrating Peptide (CPP)/Cargo Complexes: A Study on the Effect of Net Cargo Charge and Length - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Nona-arginine (R9) Concentration Optimization: A Technical Support Guide for Minimal Cell Death
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of nona-arginine (R9) as a cell-penetrating peptide (CPP) while minimizing associated cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (R9) and how does it enter cells?
This compound (R9) is a cell-penetrating peptide composed of nine consecutive arginine residues. Its high positive charge facilitates interaction with negatively charged components of the cell membrane, such as phospholipids and heparan sulfates, enabling the peptide and its conjugated cargo to enter the cell. The primary mechanisms of entry include:
-
Direct Membrane Translocation: At higher concentrations (≥10 μM), R9 can directly penetrate the plasma membrane, a process that is often rapid and bypasses the endocytic pathway.[1][2] This process can involve the formation of transient pores or membrane destabilization.[3]
-
Endocytosis: At lower concentrations (nanomolar to low micromolar), R9 and its cargo are primarily taken up through various endocytic pathways.[1] These can include macropinocytosis, clathrin-mediated endocytosis, and caveolae/lipid-raft-mediated endocytosis.[4][5][6]
Q2: What is the optimal concentration of R9 for cargo delivery?
The optimal concentration of R9 is highly dependent on the specific cell type, the nature of the cargo being delivered, and the experimental conditions. Generally, a concentration range of 1-10 µM is a good starting point for in vitro experiments. It is crucial to perform a dose-response experiment to determine the ideal concentration that maximizes cargo delivery while minimizing cell death for your specific system. For some applications, concentrations as low as 0.3 µM have been shown to be effective.[7]
Q3: What are the primary causes of R9-induced cell death?
High concentrations of R9 can lead to cell toxicity through several mechanisms:
-
Membrane Disruption: The strong interaction of the highly cationic R9 with the cell membrane can lead to membrane destabilization and increased permeability, ultimately causing cell lysis. Multivalent presentation of R9 can exacerbate this effect.[8]
-
Induction of Apoptosis: R9 can trigger programmed cell death pathways.
-
Displacement of DNA/RNA-Binding Factors: The positive charge of arginine-rich peptides can lead to widespread coating of nucleic acids, displacing essential DNA- and RNA-binding proteins and thereby impairing critical cellular processes like transcription, translation, and DNA replication.[9]
-
Mitochondrial Dysfunction: Some studies suggest that arginine-rich peptides can impact mitochondrial function, contributing to cytotoxicity.[10]
Q4: How can I minimize R9-associated cytotoxicity?
Minimizing cell death is critical for obtaining reliable experimental results. Here are some strategies:
-
Concentration Optimization: The most crucial step is to determine the lowest effective concentration of R9 for your specific application through careful titration.
-
Incubation Time: Limit the exposure time of cells to the R9-cargo complex. Time-course experiments can help identify the optimal incubation period.
-
Serum Concentration: The presence of serum in the culture medium can influence the uptake and toxicity of R9. It's important to be consistent with serum concentrations in your experiments.[4]
-
Chemical Modifications: Modifying R9, for instance with a penetration accelerating peptide sequence (Pas), can enhance endosomal escape and potentially allow for the use of lower, less toxic concentrations.[4][6]
-
pH Considerations: The pH of the experimental environment can affect the charge and conformation of R9, potentially influencing its interaction with the cell membrane.[11]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Cargo Delivery Efficiency | - Suboptimal R9 concentration.- Inefficient complex formation with cargo.- Inappropriate incubation time or temperature.- Cell type is resistant to R9 transduction. | - Perform a dose-response curve to find the optimal R9 concentration (e.g., 1-20 µM).- Optimize the ratio of R9 to cargo.- Increase incubation time (e.g., from 1 to 4 hours) or ensure experiments are conducted at 37°C.[12]- Test alternative CPPs if R9 is not effective for your cell line. |
| High Cell Death/Cytotoxicity | - R9 concentration is too high.- Prolonged incubation time.- R9 is not properly dissolved or has aggregated.- The cargo itself is toxic. | - Titrate down the R9 concentration.[7]- Reduce the incubation time.- Ensure R9 is fully dissolved. Sonication or gentle warming can help.[11]- Test the toxicity of the cargo alone. |
| Inconsistent Results | - Variation in cell density.- Inconsistent R9-cargo complex preparation.- Variability in incubation conditions. | - Ensure consistent cell seeding density for all experiments.- Prepare fresh R9-cargo complexes for each experiment and use a consistent protocol.- Maintain consistent temperature, CO₂, and humidity levels. |
| Difficulty Dissolving R9 Peptide | - Inappropriate solvent.- Peptide aggregation. | - Start by dissolving in sterile, deionized water. If unsuccessful, try a small amount of DMSO followed by dilution in your aqueous buffer.[13]- Use sonication or gentle warming to aid dissolution.[11] |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to guide experimental design.
Table 1: Reported this compound (R9) Concentrations and Effects
| Concentration Range | Observed Effect | Cell Type(s) | Reference |
| 0.3 µM | CP50 for cytosolic localization (4h incubation) | - | [7] |
| 1-2 µM | Efficient non-endocytic entry with rapid temperature drop | HeLa, IC-21, CHO-K1, CV-1 | [1] |
| 2-5 µM | Endocytic uptake pathway is predominant | Adherent cells | [1] |
| 5-10 µM | Significant neuroprotection | Primary cortical neurons | [13] |
| ≥10 µM | Induction of effective non-endocytic entry | HeLa | [1][14] |
| 10 µM | Increased membrane disturbance and cellular toxicity | - | [8] |
| 50-100 µM | Significant cytotoxicity observed with longer arginine peptides (R5, R6) | DU145, LNCaP | [7] |
Table 2: Cytotoxicity of Arginine-Rich Peptides
| Peptide | Concentration | Incubation Time | Cytotoxicity (% of control) | Cell Line | Reference |
| R5-AANCK | 100 µM | 2 h | ~20% | DU145 | [7] |
| R6-AANCK | 50 µM | 2 h | ~15% | DU145 | [7] |
| R6-AANCK | 100 µM | 2 h | ~30% | DU145 | [7] |
| R2-R6AANCK | 100 µM | 48 h | 25-85% | DU145 | [7] |
Experimental Protocols
Protocol 1: Determining Optimal R9 Concentration using a Cell Viability Assay (MTT Assay)
This protocol helps to identify the highest concentration of R9 that can be used without causing significant cell death.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound (R9) peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15]
-
R9 Treatment: Prepare serial dilutions of R9 in culture medium (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 20, 50 µM). Remove the medium from the wells and add 100 µL of the R9 dilutions. Include a vehicle control (medium without R9) and a positive control for cell death (e.g., 100% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 4, 24, or 48 hours).
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability versus R9 concentration to determine the concentration at which viability begins to significantly decrease.
Protocol 2: Assessing Cell Membrane Integrity using a Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells, providing an indicator of cytotoxicity.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound (R9) peptide
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 2 or 48 hours).[7]
-
Sample Collection: After incubation, collect the culture medium from each well. Centrifuge at 10,000 x g for 10 minutes to remove cellular debris.[7]
-
LDH Measurement: Quantify the LDH activity in the collected medium using an LDH assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer provided in the kit).
Visualizations
Caption: Workflow for optimizing R9 concentration.
Caption: Cellular uptake pathways of R9.
References
- 1. Efficient entry of cell-penetrating peptide this compound into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Improved Intracellular Delivery of Polyarginine Peptides with Cargoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of this compound and a Penetration Accelerating Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Widespread displacement of DNA‐ and RNA‐binding factors underlies toxicity of arginine‐rich cell‐penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential toxicity and localization of arginine-rich C9ORF72 dipeptide repeat proteins depend on de-clustering of positive charges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Surface density of polyarginine influence the size, zeta potential, cellular uptake and tissue distribution of the nanostructured lipid carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Nona-Arginine Transfection and the Effect of Serum
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum on nona-arginine (R9) mediated transfection efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for transfection?
This compound (R9) is a cell-penetrating peptide (CPP) consisting of nine arginine residues.[1] Its high positive charge allows it to form complexes with negatively charged cargo molecules like plasmid DNA and siRNA through electrostatic interactions.[2][3] These complexes can then penetrate cell membranes and deliver the cargo into the cytoplasm, making R9 a potent non-viral vector for gene delivery.[1][4]
Q2: Does the presence of serum in the cell culture medium affect this compound transfection efficiency?
Yes, the presence of serum can significantly impact the efficiency of this compound mediated transfection.[5] While some protocols utilize low concentrations of serum, it is generally observed that serum components can interfere with the transfection process.[6]
Q3: How does serum interfere with this compound transfection?
Serum contains a variety of proteins, with albumin being one of the most abundant. These proteins are often negatively charged and can interact with the positively charged this compound/cargo complexes.[5] This interaction can lead to the formation of larger aggregates that are less efficient at entering cells or can mask the positive charge of the complexes, reducing their affinity for the negatively charged cell membrane.
Q4: Is it possible to perform this compound transfection in the presence of serum?
While it is possible, especially at low serum concentrations (e.g., 1%), it often leads to reduced efficiency compared to serum-free conditions. For optimal results, it is highly recommended to form the this compound/cargo complexes in a serum-free medium before adding them to cells cultured in serum-containing medium.[2] If transfection in the presence of serum is necessary, optimization of the protocol is crucial.
Q5: What are the main challenges when using this compound for transfection in serum-containing media?
The primary challenges include:
-
Reduced Transfection Efficiency: Due to the inhibitory effects of serum proteins.[5]
-
Increased Cytotoxicity: At higher concentrations of this compound, which might be used to counteract the effects of serum, cytotoxicity can become a concern.[7][8]
-
Lack of Reproducibility: The composition of serum can vary between batches, leading to inconsistent results.
Troubleshooting Guide
Low Transfection Efficiency in the Presence of Serum
Problem: My transfection efficiency with this compound is significantly lower when I use serum-containing medium compared to serum-free conditions.
| Possible Cause | Suggested Solution |
| Interference of Serum Proteins with Complex Formation | Always form the this compound/cargo complexes in a serum-free medium before adding them to your cells.[2][9] This prevents the immediate interaction of serum proteins with the complexes at their most critical stage of formation. |
| Incorrect this compound to Cargo Ratio | The optimal ratio of this compound to your cargo (e.g., plasmid DNA) is crucial and can be affected by serum. Perform a titration experiment to determine the best ratio in your specific cell type and serum concentration. Increasing the charge ratio may help overcome the inhibitory effects of serum.[5] |
| Suboptimal Cell Confluency | Ensure your cells are in the logarithmic growth phase and are at the optimal confluency for your cell type at the time of transfection (typically 70-90%).[10] |
| Low Quality or Quantity of Cargo | Verify the integrity and concentration of your plasmid DNA or siRNA. Ensure the A260/A280 ratio is between 1.8 and 2.0.[2] |
High Cell Death (Cytotoxicity) After Transfection
Problem: I am observing a high level of cell death after transfecting with this compound in my serum-containing medium.
| Possible Cause | Suggested Solution |
| Excessive Concentration of this compound | High concentrations of arginine-rich peptides can be cytotoxic.[7][8] Reduce the concentration of this compound used. It is better to optimize the ratio and incubation time rather than excessively increasing the peptide concentration. |
| Prolonged Exposure to Transfection Complexes | The optimal incubation time for the transfection complexes with the cells can vary. Try reducing the exposure time. For sensitive cells, a 4-6 hour incubation followed by a medium change can be beneficial.[10] |
| Unhealthy Cells Pre-transfection | Ensure your cells are healthy, have a low passage number, and are free from contamination before starting the experiment. |
Quantitative Data
While direct, peer-reviewed quantitative data on the effect of varying serum concentrations specifically on this compound transfection efficiency is not extensively available, the general trend observed with cationic delivery vectors is a dose-dependent inhibition by serum. The following table provides an illustrative example of this expected trend.
Table 1: Illustrative Example of the Effect of Serum Concentration on this compound Transfection Efficiency
| Serum Concentration (%) | Relative Transfection Efficiency (%) | Notes |
| 0 | 100 | Baseline efficiency in serum-free conditions. |
| 1 | 85-95 | A slight decrease in efficiency is often observed.[6] |
| 5 | 50-70 | A significant reduction in transfection efficiency is expected. |
| 10 | 20-40 | A dramatic decrease in efficiency is common at standard serum concentrations. |
| 20 | <10 | Transfection is likely to be strongly inhibited. |
Note: The values presented are illustrative and the actual efficiency will vary depending on the cell type, cargo, and specific experimental conditions.
Experimental Protocols
Protocol for this compound Mediated Plasmid DNA Transfection
This protocol provides a general guideline. Optimization is recommended for each cell type and plasmid.
Materials:
-
This compound (R9) peptide
-
Plasmid DNA (pDNA) of high purity
-
Serum-free medium (e.g., Opti-MEM® or DMEM)
-
Complete culture medium with serum
-
Cells plated in a 24-well plate
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate so that they are 70-90% confluent at the time of transfection.
-
Preparation of this compound/pDNA Complexes (in Serum-Free Medium): a. For each well to be transfected, dilute 1 µg of pDNA in 50 µL of serum-free medium in a microcentrifuge tube. b. In a separate tube, dilute the required amount of this compound in 50 µL of serum-free medium. The optimal N/P ratio (the ratio of nitrogen atoms in the peptide to phosphate groups in the DNA) should be determined empirically, but a starting point of 10:1 to 30:1 is common.[3] c. Add the diluted this compound solution to the diluted pDNA solution and mix gently by pipetting. d. Incubate the mixture for 15-30 minutes at room temperature to allow for complex formation.
-
Transfection: a. Gently add the 100 µL of this compound/pDNA complexes to each well. b. Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.
-
Post-Transfection: a. After the incubation period, you can either add 400 µL of complete medium with serum directly to the wells or replace the transfection medium with 500 µL of fresh, pre-warmed complete medium. b. Culture the cells for 24-72 hours before assaying for gene expression.
Visualizations
Caption: Experimental workflow for this compound mediated transfection.
Caption: Troubleshooting flowchart for low transfection efficiency with serum.
Caption: Potential mechanism of serum interference with this compound uptake.
References
- 1. This compound Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. This compound Mediated Anti-E6 ShRNA Delivery Suppresses the Growth of Hela Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. Overcoming the inhibitory effect of serum on lipofection by increasing the charge ratio of cationic liposome to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of this compound and a Penetration Accelerating Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyarginine Molecular Weight Determines Transfection Efficiency of Calcium Condensed Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 10. yeasenbio.com [yeasenbio.com]
How to assess and minimize off-target effects of R9 delivery
Welcome to the technical support center for the R9 delivery system. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using the R9 cell-penetrating peptide for intracellular cargo delivery. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you assess and minimize off-target effects, ensuring the success and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the R9 peptide and how does it work?
A1: The R9 peptide is a cell-penetrating peptide (CPP) composed of nine consecutive arginine residues (RRRRRRRRR). Its high positive charge at physiological pH allows it to interact with the negatively charged cell membrane, facilitating its entry into the cell. R9 can be used to deliver a wide range of molecular cargo, from small molecules to large proteins and nucleic acids, into cells.
Q2: What are the primary off-target effects associated with R9 delivery?
A2: The main off-target effects of R9 and other arginine-rich CPPs are cytotoxicity and immunogenicity. Cytotoxicity can arise from the peptide's interaction with the cell membrane, potentially leading to membrane disruption and cell death, especially at higher concentrations. Immunogenicity is the potential of the peptide to trigger an unwanted immune response, which can be a concern for in vivo applications.
Q3: How can I assess the cytotoxicity of my R9-cargo conjugate?
A3: Cytotoxicity can be assessed using various cell viability assays. The most common are the MTT and LDH assays. The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies the release of lactate dehydrogenase from damaged cells. Detailed protocols for these assays are provided in the "Experimental Protocols" section of this guide.
Q4: What are the signs of an immunogenic response to R9?
A4: An in vitro immunogenic response can be indicated by the release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), from immune cells (e.g., PBMCs or macrophage cell lines like RAW 264.7) upon treatment with the R9 peptide or its conjugate.
Q5: How can I minimize the off-target effects of R9 delivery?
A5: Minimizing off-target effects involves careful optimization of your experimental parameters. Key strategies include:
-
Dose Optimization: Use the lowest effective concentration of the R9-cargo complex.
-
Incubation Time: Limit the exposure of cells to the R9-cargo complex to the shortest time necessary for efficient uptake.
-
Formulation: Co-incubation with poly-anionic molecules like poly-glutamate has been shown to reduce the cytotoxicity of R9.
-
Purity: Ensure the high purity of your R9 peptide and cargo to avoid off-target effects from contaminants.
Troubleshooting Guide
This guide addresses common issues encountered during R9-mediated delivery experiments.
Problem 1: Low Delivery Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal R9-to-Cargo Ratio | Empirically determine the optimal molar ratio of R9 to your cargo. This can be done by testing a range of ratios and assessing uptake efficiency via flow cytometry or fluorescence microscopy. |
| Peptide Aggregation | R9 peptides can be prone to aggregation. Prepare fresh solutions and consider using peptide solubility enhancers or modifying the buffer conditions (see "Problem 3: Peptide Aggregation"). |
| Presence of Serum | Serum proteins can interfere with R9-mediated delivery. For initial optimization, perform experiments in serum-free media. If serum is required, you may need to increase the R9-cargo concentration or incubation time. |
| Inefficient Endosomal Escape | A significant portion of R9-delivered cargo can become trapped in endosomes. Consider co-administering endosomal escape-enhancing agents like chloroquine or incorporating pH-responsive fusogenic peptides into your delivery system. |
| Incorrect Cell Density | Ensure cells are in a logarithmic growth phase and at an optimal confluency (typically 70-80%) at the time of treatment. |
Problem 2: High Cytotoxicity
| Possible Cause | Recommended Solution |
| High R9 Concentration | Perform a dose-response experiment to determine the IC50 value of your R9-cargo complex in your specific cell line. Use a concentration well below the IC50 for your delivery experiments. |
| Prolonged Incubation Time | Reduce the incubation time. A time-course experiment can help identify the shortest duration required for sufficient cargo delivery. |
| Peptide Impurities | Ensure the purity of your synthesized R9 peptide. Contaminants from the synthesis process can contribute to cytotoxicity. |
| Intrinsic Toxicity of Cargo | Assess the toxicity of the cargo molecule alone to distinguish it from the toxicity induced by the R9 delivery vector. |
| Membrane Disruption | At high concentrations, R9 can disrupt cell membranes. Consider strategies to reduce cytotoxicity, such as complexing with poly-glutamate. |
Problem 3: Peptide Aggregation
| Possible Cause | Recommended Solution |
| Hydrophobic Interactions | While R9 is highly charged, aggregation can still occur. Dissolve the lyophilized peptide in a small amount of sterile, high-purity water or a buffer with a pH at least one unit away from the peptide's isoelectric point (pI). |
| Improper Storage | Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C. |
| High Concentration | Prepare and use peptide solutions at the lowest effective concentration. If a high concentration is necessary, consider using additives like arginine or mild detergents to improve solubility. |
| Buffer Composition | Certain salts can promote aggregation. If you suspect buffer incompatibility, try dissolving the peptide in a different buffer system. |
Data Presentation: Quantitative Assessment of R9 Off-Target Effects
Table 1: Cytotoxicity of R9 Peptide in Various Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| A549 (Human Lung Carcinoma) | MTT | 72 | 66 | |
| HEK293T (Human Embryonic Kidney) | MTT | 48 | >50 (non-toxic at tested concentrations) | |
| HeLa, Jurkat, other cell lines | MTT/LDH | User-defined | Requires empirical determination |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and purity of the peptide. It is crucial to determine the IC50 for your specific experimental setup.
Table 2: Immunogenic Potential of R9 Peptide
| Cell Type | Cytokine | Treatment Condition | Fold Increase over Control | Reference |
| Raji (Human B-cell lymphoma) | IL-6 | 5 µM R9 for 48h | No significant increase | |
| Raji (Human B-cell lymphoma) | TNF-α | 5 µM R9 for 48h | No significant increase | |
| PBMCs, Macrophages | IL-6, TNF-α | User-defined R9 concentration | Requires empirical determination |
Note: The immunogenic response can be highly dependent on the cell type, peptide concentration, and the presence of any cargo. It is recommended to perform an in vitro immunogenicity assessment for your specific R9-cargo conjugate.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
Objective: To determine the effect of R9 or R9-cargo complexes on cell viability by measuring mitochondrial metabolic activity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
R9 peptide or R9-cargo complex
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
Treatment: Prepare serial dilutions of the R9 peptide or R9-cargo complex in complete culture medium. Remove the old medium from the cells and replace it with 100 µL of the treatment solutions. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Gently pipette to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the concentration to determine the IC50 value.
Protocol 2: LDH Assay for Cytotoxicity Assessment
Objective: To quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
R9 peptide or R9-cargo complex
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the kit's protocol.
-
Incubation: Incubate the reaction plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental wells relative to the spontaneous and maximum release controls.
Protocol 3: ELISA for IL-6 and TNF-α Quantification
Objective: To measure the concentration of pro-inflammatory cytokines (IL-6 and TNF-α) in cell culture supernatants following treatment with R9 or R9-cargo complexes.
Materials:
-
Immune cells (e.g., human PBMCs or a macrophage cell line like RAW 264.7)
-
24-well or 48-well cell culture plates
-
Complete culture medium
-
R9 peptide or R9-cargo complex
-
LPS (lipopolysaccharide) as a positive control for cytokine induction
-
Commercially available ELISA kits for human or mouse IL-6 and TNF-α
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the immune cells in a culture plate at the recommended density.
-
Treatment: Treat the cells with various concentrations of the R9 peptide or R9-cargo complex. Include untreated cells as a negative control and cells treated with LPS as a positive control.
-
Incubation: Incubate the cells for a suitable period to allow for cytokine production (e.g., 24 or 48 hours).
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris. Store the supernatants at -80°C if not used immediately.
-
ELISA: Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions provided with the kits. This typically involves the following steps:
-
Coating the plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution and stopping the reaction.
-
-
Absorbance Measurement: Measure the absorbance at the specified wavelength.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of IL-6 and TNF-α in your samples.
Visualizations
Navigating the Scale-Up of Nona-Arginine Mediated Delivery: A Technical Support Center
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with nona-arginine (R9) mediated delivery. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental and developmental stages of scaling up this promising delivery technology.
I. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis, formulation, and application of this compound based delivery systems.
Synthesis and Purification
Problem: Low yield and purity of synthetic this compound.
-
Question: My solid-phase peptide synthesis (SPPS) of this compound results in low yield and the final product shows multiple impurities on HPLC analysis. What are the likely causes and how can I improve the outcome?
-
Answer: Low yield and purity in the SPPS of arginine-rich peptides like this compound are common challenges, often stemming from the unique properties of the arginine side chain. Here’s a breakdown of potential issues and troubleshooting strategies:
-
Side Reactions: The guanidinium group of arginine is prone to side reactions.
-
δ-Lactam Formation: This is a major side reaction during the coupling of an activated arginine residue, leading to chain termination.[1] To mitigate this, use of the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group is common, though it can still present challenges.[1] Revisiting the NO2 protecting group has shown to prevent δ-lactam formation.[1]
-
Acetylation: Acetylation of the protecting group on the arginine resin can occur during capping steps.[2]
-
O-sulfonation: During the final cleavage from the resin with trifluoroacetic acid (TFA), O-sulfonation of serine or threonine residues can occur if they are present in the sequence along with arginine protected by Pmc or Mtr groups.[3]
-
-
Aggregation: Arginine-rich peptides have a tendency to aggregate on the solid support due to interchain hydrogen bonding, which can lead to incomplete reactions.[4]
-
Steric Hindrance: The bulky guanidinium side chain and its protecting group can physically block the coupling reaction, resulting in incomplete incorporation of arginine residues.[4]
Troubleshooting Table:
-
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete coupling reactions due to steric hindrance or aggregation. | - Use a higher excess of the protected arginine amino acid and coupling reagents.- Increase coupling time.- Employ stronger activation reagents like HBTU/HOBt or HATU.- Use a resin with a lower substitution level to reduce steric hindrance. |
| Multiple Impurity Peaks on HPLC | Side reactions during synthesis (e.g., δ-lactam formation, acetylation). | - Optimize the protecting group strategy for arginine (e.g., consider using NO2 instead of Pbf).[1]- For capping steps, use less reactive acetylating agents if acetylation of the arginine protecting group is observed.[2]- Ensure efficient removal of the Fmoc protecting group at each step to prevent deletion sequences. |
| Aggregation on the resin. | - Use chaotropic salts (e.g., guanidinium chloride) in the coupling and deprotection steps to disrupt aggregation.- Perform synthesis at a slightly elevated temperature (e.g., 30-35°C). | |
| Broad or Tailing HPLC Peaks | On-column aggregation during purification. | - Optimize the HPLC mobile phase. Adding a small percentage of a chaotropic agent or using a higher column temperature can improve peak shape.- Use a column with a larger pore size. |
Workflow for GMP Purification of this compound:
Caption: GMP purification workflow for synthetic this compound.
Formulation and Stability
Problem: Aggregation and instability of this compound formulations.
-
Question: My formulated this compound conjugate shows signs of aggregation (cloudiness, precipitation) upon storage or during process steps like sterile filtration. How can I improve its stability?
-
Answer: The high positive charge of this compound can lead to electrostatic interactions with negatively charged surfaces or components of the formulation, causing aggregation and instability. Here are key factors and troubleshooting strategies:
-
pH and Buffer Selection: The pH of the formulation is critical. At a pH close to the isoelectric point (pI) of the conjugate, solubility is at its minimum. For this compound, which is highly basic, maintaining a pH well below its pI is generally advisable.
-
Excipient Choice: Certain excipients can either stabilize or destabilize the formulation.
-
Sugars and Polyols: Sugars like sucrose and trehalose, and polyols like mannitol, are often used as cryoprotectants and lyoprotectants to stabilize peptides during freeze-drying and storage.
-
Amino Acids: Arginine itself is sometimes used as an excipient to suppress protein aggregation.[5][6] However, at certain concentrations, arginine can also induce aggregation of some proteins.[7]
-
-
Lyophilization: Freeze-drying can be an effective way to improve long-term stability. However, the lyophilization cycle needs to be carefully developed to avoid collapse of the cake and degradation of the product.[8][9]
Troubleshooting Table:
-
| Problem | Potential Cause | Recommended Solution |
| Visible Aggregates in Solution | Unfavorable pH, leading to reduced electrostatic repulsion. | - Adjust the pH of the formulation to be at least 1-2 units away from the isoelectric point (pI) of the conjugate.- Screen different buffer systems (e.g., citrate, phosphate, acetate) to find the optimal one for stability. |
| Hydrophobic interactions between peptide chains or with the cargo. | - Add non-ionic surfactants (e.g., Polysorbate 20 or 80) at low concentrations to reduce surface tension and hydrophobic interactions.- Include stabilizing excipients like sucrose or trehalose. | |
| Clogging of Sterile Filters | Presence of large aggregates. | - Optimize the formulation to reduce aggregation before filtration (see above).- Consider a pre-filtration step with a larger pore size filter.- Evaluate the compatibility of the formulation with different filter membrane materials. |
| Poor Cake Appearance after Lyophilization | Inappropriate lyophilization cycle or formulation. | - Develop a robust lyophilization cycle with optimized freezing, primary drying, and secondary drying phases.[9]- Screen for suitable cryoprotectants and bulking agents (e.g., mannitol, sucrose) to ensure a stable and elegant cake structure.[8] |
Logical Flow for Formulation Development:
Caption: Formulation development workflow for this compound conjugates.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the efficiency, safety, and regulatory aspects of scaling up this compound mediated delivery.
In Vitro & In Vivo Delivery Efficiency
-
Q1: What are the key factors that influence the in vitro delivery efficiency of this compound?
-
A1: Several factors can significantly impact the efficiency of this compound mediated delivery in vitro:
-
Concentration: The uptake of this compound and its cargo is concentration-dependent.
-
N/P Ratio: When delivering nucleic acids, the ratio of the nitrogen atoms in this compound to the phosphate groups in the nucleic acid (N/P ratio) is crucial for complex formation and cellular uptake.
-
Temperature: Cellular uptake is an energy-dependent process and is significantly reduced at lower temperatures (e.g., 4°C).[10]
-
Cell Type: Different cell lines can exhibit varying uptake efficiencies due to differences in their membrane composition and endocytic capacities.
-
Cargo: The size, charge, and chemical nature of the cargo molecule can influence the formation of the complex with this compound and its subsequent cellular internalization.
-
-
-
Q2: What are the main challenges in translating high in vitro efficiency to in vivo models?
-
A2: Translating in vitro success to in vivo models presents several hurdles:
-
Biodistribution and Off-Target Effects: After systemic administration, this compound conjugates can distribute to non-target tissues, potentially causing side effects. Strategies to mitigate off-target effects, such as targeted delivery systems, may be necessary.[11][12][13][14]
-
Serum Stability: The peptides and their cargo can be degraded by proteases and nucleases in the bloodstream.
-
Immunogenicity: As with any peptide, there is a risk of an immune response, especially with repeated administration.
-
-
Signaling Pathway for this compound Uptake:
Caption: Cellular uptake pathways of this compound-cargo complexes.
Toxicity and Immunogenicity
-
Q3: Is this compound toxic? What are the dose-limiting toxicities?
-
A3: Arginine-rich peptides can exhibit dose-dependent toxicity.[15] Studies have shown that peptides with a higher number of arginine residues can lead to greater cytotoxicity.[15] In vivo studies with arginine-rich peptides have reported adverse effects at high doses, including impairment of bone marrow, liver, and kidney function.[15] One study reported that for peptides with 2 to 6 arginine residues, the highest dose of 0.4 mmol/kg induced immediate animal death.[15] The LD50 of some arginine-rich peptides falls within the range of highly toxic chemicals.[16]
-
-
Q4: What are the immunogenicity risks associated with this compound, and how can they be assessed?
-
A4: All peptide drug products should undergo an immunogenicity risk assessment.[17] The FDA recommends a multi-tiered approach for clinical immunogenicity assessment, similar to that for therapeutic proteins.[17] This involves:
-
In silico and in vitro assays: To predict and assess the potential for T-cell epitope formation.
-
Anti-drug antibody (ADA) detection: Developing and validating assays to detect binding and neutralizing antibodies against the peptide in clinical samples.
-
Clinical monitoring: Evaluating the impact of ADAs on the pharmacokinetics, pharmacodynamics, safety, and efficacy of the product.[17]
-
-
Regulatory and Manufacturing (CMC)
-
Q5: What are the key Chemistry, Manufacturing, and Controls (CMC) considerations when scaling up this compound production for clinical trials?
-
A5: A robust CMC strategy is essential for regulatory approval. Key considerations include:
-
Manufacturing Process: The manufacturing process, whether solid-phase or liquid-phase synthesis, must be well-defined, controlled, and validated to ensure batch-to-batch consistency.
-
Control of Materials: Specifications for all raw materials, including amino acids, resins, and solvents, must be established.[18]
-
Characterization: The final peptide product must be thoroughly characterized for its identity, purity, structure, and potency.
-
Impurity Profiling: All impurities above a certain threshold (e.g., 0.10% according to USFDA guidelines) should be identified and characterized.[4] New impurities in a generic peptide compared to a reference product may not be acceptable above 0.5%.[19]
-
Stability Studies: Comprehensive stability studies must be conducted under various conditions to establish the shelf-life and storage conditions of the drug substance and drug product.
-
-
-
Q6: Are there specific regulatory guidelines for synthetic peptides like this compound?
-
A6: Yes, regulatory agencies like the FDA and EMA have specific guidelines for synthetic peptides.
-
FDA: The FDA has published guidance on the development and manufacture of synthetic peptides, including recommendations for quality attributes of starting materials and the drug substance.[15]
-
EMA: The European Medicines Agency has also issued draft guidance on the development and manufacture of synthetic peptides.[18][20]
-
ICH Guidelines: Several ICH guidelines, such as Q6B (Specifications) and Q11 (Development and Manufacture of Drug Substances), are also relevant.[18]
-
-
III. Experimental Protocols
Protocol for Assessing In Vitro Delivery Efficiency using Flow Cytometry
Objective: To quantify the cellular uptake of a fluorescently labeled this compound conjugate.
Materials:
-
Fluorescently labeled this compound-cargo conjugate.
-
Target cell line (e.g., HeLa, A549).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Flow cytometer.
Procedure:
-
Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Prepare different concentrations of the fluorescently labeled this compound-cargo conjugate in serum-free or complete cell culture medium.
-
Remove the medium from the cells and wash once with PBS.
-
Add the prepared conjugate solutions to the cells and incubate for a defined period (e.g., 1, 2, or 4 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the treatment solution and wash the cells three times with cold PBS to remove any surface-bound conjugate.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in cold PBS or a suitable flow cytometry buffer.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Gate on the live cell population and quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
Protocol for Gel Retardation Assay to Assess Complex Formation
Objective: To determine the optimal N/P ratio for the complexation of this compound with a nucleic acid cargo (e.g., plasmid DNA, siRNA).
Materials:
-
This compound solution of known concentration.
-
Nucleic acid solution of known concentration.
-
Nuclease-free water.
-
Agarose gel (1%).
-
Gel loading dye.
-
Gel electrophoresis system and power supply.
-
UV transilluminator.
Procedure:
-
Prepare a series of this compound/nucleic acid complexes at different N/P ratios (e.g., 0, 1, 2, 5, 10, 20).
-
For each ratio, dilute the required amount of nucleic acid in nuclease-free water.
-
Add the corresponding amount of this compound solution to the diluted nucleic acid.
-
Mix gently by pipetting and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
Add gel loading dye to each complex solution.
-
Load the samples into the wells of a 1% agarose gel. Include a lane with the nucleic acid alone as a control.
-
Run the gel at a constant voltage (e.g., 100 V) until the dye front has migrated approximately two-thirds of the way down the gel.
-
Visualize the gel under a UV transilluminator. The N/P ratio at which the nucleic acid migration is completely retarded (i.e., remains in the well) indicates efficient complexation.
IV. Quantitative Data Summary
Table 1: In Vitro Delivery Efficiency of this compound with Quantum Dots (QDs)
| Parameter | Condition | Result | Reference |
| Optimal QD:R9 Ratio | 150 nM QDs with varying R9 ratios | Uptake increased up to a 1:30 ratio. | [10] |
| Time-dependent Uptake | 150 nM QD/R9 (1:20) | Significant uptake observed within 5 minutes. | [10] |
| Effect of Temperature | 150 nM QD/R9 (1:20) at 4°C vs 37°C | Fluorescence intensity was 73% lower at 4°C. | [10] |
Table 2: Dose-Dependent Toxicity of Arginine-Rich Peptides in Mice
| Peptide | Dose (mmol/kg) | Survival Rate | Reference |
| R1AANCK | 0.4 | 100% | [15] |
| R2AANCK | 0.4 | 0% | [15] |
| R4AANCK | 0.4 | 0% | [15] |
| R6AANCK | 0.4 | 0% | [15] |
| R6AANCK | 0.1 | 100% | [15] |
This technical support center provides a starting point for addressing the multifaceted challenges of scaling up this compound mediated delivery. As research progresses, this resource will be updated with the latest findings and best practices.
References
- 1. mdpi.com [mdpi.com]
- 2. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. L-arginine induces protein aggregation and transformation of supramolecular structures of the aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein & Peptide Lyophilization Formulation Development - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. pci.com [pci.com]
- 10. This compound Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 15. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Arginine‐rich membrane‐permeable peptides are seriously toxic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FDA issues draft guidance of clinical pharmacology, labeling considerations for peptide drug products | RAPS [raps.org]
- 18. ema.europa.eu [ema.europa.eu]
- 19. complexgenerics.org [complexgenerics.org]
- 20. ema.europa.eu [ema.europa.eu]
Nona-arginine purification and quality control issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nona-arginine (R9). The information is designed to address common issues encountered during the purification and quality control of this cell-penetrating peptide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying synthetic this compound?
A1: The most prevalent and effective method for purifying this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique separates the peptide from impurities based on its hydrophobicity. A C18 column is frequently used, with a mobile phase consisting of water and acetonitrile (ACN) containing an ion-pairing agent like trifluoroacetic acid (TFA).[3]
Q2: My this compound peptide is showing poor solubility. What can I do?
A2: this compound is generally soluble in aqueous solutions, particularly under acidic conditions. If you encounter solubility issues, try dissolving the peptide in a small amount of 0.1% aqueous trifluoroacetic acid (TFA) or 1% acetic acid.[3] For highly aggregated peptides, a chaotropic agent like guanidinium hydrochloride may be used for initial solubilization, but ensure its compatibility with your downstream applications and chromatography system.[3]
Q3: Why is my this compound aggregating, and how can I prevent it?
A3: Arginine-rich peptides like this compound have a natural tendency to aggregate due to strong intermolecular electrostatic and hydrophobic interactions.[3][4] To mitigate aggregation during purification and handling, consider the following strategies:
-
Work at low concentrations: Dilute the peptide sample before loading it onto the chromatography column.[3]
-
Optimize the mobile phase: The addition of organic solvents can sometimes disrupt aggregates.[3]
-
Adjust the pH: Maintaining a pH away from the peptide's isoelectric point (pI) can increase its net charge and reduce aggregation through electrostatic repulsion.[3]
-
Use of additives: L-arginine itself can act as an aggregation suppressor.[5][6][7][8]
Q4: What are the typical purity levels I should expect for this compound after purification?
A4: For most research applications, a purity of >95% as determined by analytical RP-HPLC is recommended. For more sensitive applications, such as cell-based assays or in vivo studies, a purity of >98% or even >99% may be required.[1][2] Commercial suppliers often provide peptides with purity levels exceeding 90%.[9]
Troubleshooting Guides
Poor Peak Shape in RP-HPLC (Tailing or Broadening)
| Possible Cause | Suggested Solution |
| Secondary Interactions with Column Silanols | The basic guanidinium groups of arginine can interact with residual silanol groups on the silica-based column, leading to peak tailing. Ensure a low pH mobile phase (e.g., with 0.1% TFA) to protonate the silanols and minimize these interactions.[3] |
| Peptide Aggregation on the Column | Aggregation can lead to broad peaks. Try reducing the sample load on the column or adding a small amount of organic solvent (like acetonitrile) to your sample diluent.[3] |
| Column Overload | Injecting too much peptide can lead to peak distortion. Reduce the amount of sample injected onto the column.[3] |
| Inappropriate Mobile Phase pH | The charge state of the peptide is pH-dependent. Ensure the mobile phase pH is appropriate to maintain a consistent and desirable charge state for optimal interaction with the stationary phase. |
Low Yield After Purification
| Possible Cause | Suggested Solution |
| Incomplete Cleavage from Synthesis Resin | If the peptide was synthesized via solid-phase peptide synthesis (SPPS), incomplete cleavage from the resin will result in a lower amount of crude material to purify. Review and optimize the cleavage protocol. |
| Peptide Precipitation/Aggregation During Purification | This compound may precipitate if the concentration is too high or if the buffer conditions are not optimal. Refer to the aggregation prevention strategies in the FAQs. |
| Suboptimal HPLC Conditions | An unoptimized gradient may not effectively separate the target peptide from impurities, leading to the collection of mixed fractions and a lower yield of the pure product. A shallower gradient during the elution of the main peak can improve separation.[3] |
| Adsorption to Vials and Tubing | Peptides can adsorb to glass and plastic surfaces. Using low-adsorption vials and minimizing transfer steps can help. |
Quality Control Experimental Protocols
Purity and Identity Confirmation by RP-HPLC and Mass Spectrometry
Objective: To determine the purity of the this compound sample and confirm its molecular weight.
Methodology:
-
RP-HPLC:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).[3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[3]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[3]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. This may need to be optimized for better resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210-220 nm.[10]
-
Purity Calculation: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
-
-
Mass Spectrometry (MS):
Endotoxin Testing
Objective: To quantify the level of endotoxins (lipopolysaccharides) in the purified this compound sample, which is critical for in vivo and cell culture applications.[13][14]
Methodology (Limulus Amebocyte Lysate - LAL - Assay):
-
The LAL assay is the industry standard for endotoxin detection.[14] It is based on the reaction of endotoxin with the lysate from the amebocytes of the horseshoe crab.
-
Several variations of the LAL test exist, including the gel-clot, turbidimetric, and chromogenic methods.
-
Procedure Outline (Chromogenic Method):
-
Reconstitute the LAL reagent and chromogenic substrate according to the manufacturer's instructions.
-
Prepare a standard curve of known endotoxin concentrations.
-
Add the this compound sample and standards to a microplate.
-
Add the LAL reagent to each well and incubate.
-
Add the chromogenic substrate and incubate.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
Calculate the endotoxin concentration in the sample based on the standard curve.
-
-
Acceptable Limit: For many cellular assays, the endotoxin level should be ≤0.01 EU/µg.[13][15] For injectable drugs, the FDA has set maximum permissible levels (e.g., 5 EU/kg for non-intrathecal injectables).[16]
Visual Guides
Caption: Workflow for this compound Purification and Quality Control.
Caption: Troubleshooting Logic for Poor HPLC Peak Shape.
References
- 1. This compound Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key | PLOS One [journals.plos.org]
- 5. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Protein Aggregation Inhibition by Arginine: Blockage of Anionic Side Chains Favors Unproductive Encounter Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jpt.com [jpt.com]
- 10. bachem.com [bachem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | C54H110N36O10 | CID 25077438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
- 14. Endotoxin Testing Analysis and Removal - Bio-Synthesis, Inc. [biosyn.com]
- 15. Biological Testing Services for Peptide Characterization - Creative Peptides [creative-peptides.com]
- 16. rdworldonline.com [rdworldonline.com]
Impact of cargo size and charge on R9 peptide delivery
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nona-arginine (R9) cell-penetrating peptides (CPPs). This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you overcome common challenges related to cargo size and charge in your R9-mediated delivery experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of R9 peptide cellular uptake?
The cellular uptake of R9 and its cargo is complex and can occur through multiple pathways. The initial step involves electrostatic interactions between the positively charged guanidinium groups of the R9 peptide and negatively charged heparan sulfate proteoglycans on the cell surface.[1] Following this binding, internalization primarily occurs via energy-dependent endocytosis.[1][2] Studies have shown that multiple endocytic pathways, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis, can be simultaneously involved.[1][3] Direct translocation across the membrane has also been proposed, particularly at higher peptide concentrations, but endocytosis is considered the main route for R9-cargo complexes.[4]
Q2: How does the net charge of my cargo affect R9 delivery efficiency?
The net charge of the cargo significantly influences the overall uptake of the R9-cargo complex.
-
Positively Charged Cargo: Generally enhances cellular uptake. The added positive charge can strengthen the electrostatic interactions with the negatively charged cell membrane, promoting internalization.[5]
-
Neutral & Negatively Charged Cargo: Tends to diminish uptake efficiency compared to the R9 peptide alone.[5] For negatively charged cargo like siRNA or plasmid DNA, it is crucial to optimize the ratio of R9 to cargo to ensure the resulting complex has a net positive charge, which is essential for binding to the cell surface.[6][7]
Q3: Is there a size limit for cargo that can be delivered by R9?
While there's no absolute defined limit, the size of the cargo is a critical factor. R9 has been used to deliver a wide range of molecules, from small peptides to larger entities like proteins, nucleic acids, and nanoparticles up to 200 nm in diameter.[6][8] However, the internalization pathway can be influenced by cargo size. For instance, clathrin-mediated endocytosis is typically limited to cargo sizes around 100 nm.[9] For larger cargo, macropinocytosis may be a more dominant pathway.[9] It is important to note that delivery efficiency may decrease as cargo size increases.
Q4: My R9-cargo complex is precipitating out of solution. What could be the cause?
Precipitation is a common issue, often arising from uncontrolled aggregation due to charge neutralization. This typically happens when mixing a highly positive R9 peptide with a highly negative cargo (like nucleic acids). The key is to control the mixing ratio (N/P ratio: the ratio of nitrogen atoms in the CPP to phosphate groups in the nucleic acid) and the final net charge of the complex. A large, neutrally charged aggregate is more likely to precipitate. Ensure thorough mixing and consider optimizing buffer conditions (pH, salt concentration) to maintain solubility.
Q5: I'm observing high cytotoxicity. How can I mitigate this?
While R9 is generally considered to have low toxicity at effective concentrations, cytotoxicity can occur.[7]
-
Concentration: The most common cause is high concentrations of the R9 peptide or the complex. Perform a dose-response experiment to find the optimal concentration that balances delivery efficiency and cell viability.[6]
-
Cargo Toxicity: Ensure the cargo itself is not inherently toxic. Run controls with the cargo alone.
-
Purity: Impurities from peptide synthesis (e.g., residual trifluoroacetic acid) can be toxic. Ensure your R9 peptide is of high purity (>95%).
-
Incubation Time: Reduce the incubation time of the complex with the cells. A 1-4 hour incubation is often sufficient for uptake.[6][10]
Data Summary Tables
Table 1: Impact of Cargo Charge on R9 Delivery
| Cargo Type | Net Charge | Impact on Uptake Efficiency | Key Considerations | Reference |
| Peptide | Positive | Enhances uptake | Can increase overall positive charge of the complex, boosting membrane interaction. | [5] |
| Peptide | Neutral | Diminishes uptake | Reduces the overall positive charge of the complex. | [5] |
| Peptide | Negative | Diminishes uptake | Can neutralize the R9 charge, hindering membrane interaction. | [5] |
| Nucleic Acid | Negative | Requires optimization | The N/P ratio must be optimized to create a net positive complex for efficient delivery. | [7][11] |
| Quantum Dots | Negative | Requires optimization | Complex formation to achieve a net positive zeta potential is critical for uptake. | [6][7] |
Table 2: Impact of R9 Concentration and Incubation Time
| Parameter | Range | Effect on Delivery | Effect on Cytotoxicity | Reference |
| R9 Concentration | 1 µM - 10 µM | Uptake is concentration-dependent, generally increasing with concentration. | Generally low cytotoxicity in this range. | [6][12] |
| > 20 µM | Uptake may plateau or increase, but mechanism might shift to direct penetration. | Increased risk of cytotoxicity and membrane disruption. | [4][6] | |
| Incubation Time | 1 min - 60 min | Uptake is rapid and time-dependent, often reaching a plateau by 60 minutes. | Minimal cytotoxicity with short incubation times. | [6] |
| > 4 hours | Limited increase in uptake after the initial phase. | Increased risk of cytotoxicity due to prolonged exposure. | [10][12] |
Visualized Workflows and Mechanisms
Cellular Uptake and Trafficking Pathway
The following diagram illustrates the primary mechanism by which R9-cargo complexes enter the cell and the subsequent intracellular trafficking steps.
Caption: General mechanism for R9-mediated cargo delivery into cells.
Troubleshooting Low Delivery Efficiency
Use this flowchart to diagnose and resolve common issues leading to poor cargo internalization.
Caption: A logical workflow for troubleshooting poor R9-cargo delivery.
Experimental Protocols
Protocol 1: Cellular Uptake Assay via Flow Cytometry
This protocol quantifies the internalization of a fluorescently-labeled cargo delivered by R9.
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
R9 Peptide (high purity, >95%)
-
Fluorescently-labeled cargo (e.g., FITC-Dextran, Cy5-siRNA)
-
Trypsin-EDTA
-
Flow cytometry tubes and flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment (e.g., 2.5 x 10^5 cells/well).[6] Incubate overnight.
-
Complex Formation: a. On the day of the experiment, prepare the R9-cargo complexes. For a nucleic acid cargo, calculate the desired N/P ratio. b. Dilute the R9 peptide and the fluorescent cargo separately in serum-free medium or PBS. c. Add the R9 solution to the cargo solution (not the other way around), mix gently by pipetting, and incubate at room temperature for 30-60 minutes to allow complex formation.[11]
-
Peptide Treatment: a. Aspirate the culture medium from the cells and wash once with PBS. b. Add fresh serum-free medium containing the desired final concentration of the R9-cargo complex (e.g., 5-10 µM).[10] Include controls: untreated cells and cells treated with cargo alone. c. Incubate the cells for a specified time (e.g., 1-4 hours) at 37°C.[10]
-
Cell Harvesting: a. Remove the treatment medium and wash the cells three times with cold PBS to remove non-internalized complexes. b. Add trypsin for ~5 minutes to detach cells and quench any remaining surface-bound peptides.[12] c. Resuspend the cells in complete medium and transfer to flow cytometry tubes.
-
Flow Cytometry Analysis: a. Centrifuge the cells, discard the supernatant, and resuspend in cold PBS or FACS buffer. b. Analyze the fluorescence intensity of the cell population using a flow cytometer, acquiring at least 10,000 events per sample.[12] c. Use the mean fluorescence intensity (MFI) to quantify and compare uptake efficiency across different conditions.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
This protocol measures cell metabolic activity to assess viability after treatment with R9-cargo complexes.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
R9-cargo complexes (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[13][14]
-
Compound Treatment: a. Replace the medium with fresh medium containing various concentrations of the R9 peptide, cargo alone, and the R9-cargo complex. b. Include appropriate controls: untreated cells (100% viability) and cells treated with a known cytotoxic agent (e.g., Triton X-100) as a positive control.[15] c. Incubate for the desired exposure time (e.g., 24 hours).[15]
-
MTT Addition: a. Add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[14][15] b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: a. Carefully aspirate the medium from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution to each well to dissolve the crystals. Mix gently by pipetting.
-
Absorbance Measurement: a. Read the absorbance at a wavelength of 570 nm using a microplate reader. b. Calculate cell viability as a percentage relative to the untreated control cells.
References
- 1. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of this compound and a Penetration Accelerating Sequence | PLOS One [journals.plos.org]
- 4. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular Delivery of Nanoparticles and DNAs by IR9 Cell-penetrating Peptides | PLOS One [journals.plos.org]
- 7. HR9: An Important Cell Penetrating Peptide for Delivery of HCV NS3 DNA into HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. Cell-Penetrating Peptide-Based Delivery of Macromolecular Drugs: Development, Strategies, and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Enzymatic ligation of an antibody and arginine 9 peptide for efficient and cell-specific siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Nona-arginine Uptake
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with nona-arginine (R9) mediated cellular uptake.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound (R9) cellular uptake?
A1: this compound and other arginine-rich cell-penetrating peptides (CPPs) utilize two main entry pathways:
-
Direct Translocation: An energy-independent process where the peptide moves directly across the plasma membrane.
-
Endocytosis: An energy-dependent process involving the engulfment of the peptide into vesicles. The primary mode of endocytosis for R9 is macropinocytosis, though clathrin-mediated and caveolae-dependent pathways can also be involved.[1][2][3][4]
The predominant pathway is influenced by factors such as peptide concentration, cell type, and the nature of the cargo being delivered.[4] At lower concentrations, endocytosis is often the main route, while at higher concentrations, direct translocation may become more significant.[5]
Q2: Why is there variability in R9 uptake efficiency across different cell lines?
A2: The efficiency of R9 uptake can vary significantly between cell lines due to several factors:
-
Expression of Heparan Sulfate Proteoglycans (HSPGs): The initial interaction of R9 with the cell surface is often mediated by binding to negatively charged HSPGs, which act as primary receptors for macropinocytosis.[6] Cell lines with higher levels of surface HSPGs may exhibit enhanced R9 uptake.
-
Endocytic Capacity: The intrinsic rate of endocytosis, particularly macropinocytosis, differs among cell types.
-
Cationic Amino Acid Transporter Expression: The expression levels of cationic amino acid transporters (CATs), such as CAT-1, can influence the uptake of arginine and its analogs, potentially affecting R9 internalization.[7] For instance, MCF-7 and T47D breast cancer cell lines express CAT-1, which plays a role in arginine uptake for cell survival.[7]
-
Arginine Metabolism: The intracellular metabolism of arginine, influenced by enzymes like arginase and nitric oxide synthase (NOS), can vary between cell lines.[8] For example, MDA-MB-468 and BT-474 breast cancer cells have high arginase activity, while ZR-75-30 cells have high NOS activity.[8] While not directly about R9 uptake, this highlights cell-specific differences in handling arginine.
Q3: How does the length of the polyarginine chain affect uptake?
A3: The number of arginine residues is a critical factor for efficient cellular internalization. Generally, a minimum of six to eight arginine residues is required for effective cell penetration.[9] While increasing the number of arginines can enhance uptake, there is an optimal length, typically between 7 and 15 residues.[1] This suggests that this compound (R9) is generally more efficient than hexa-arginine (R6).[1]
Troubleshooting Guide: Low this compound Uptake
Problem 1: Low or no detectable uptake of R9-cargo conjugate.
| Possible Cause | Troubleshooting Suggestion | Experimental Protocol |
| Suboptimal Peptide Concentration | The concentration of the R9 conjugate may be too low for efficient uptake or too high, leading to cytotoxicity. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Interference from Serum | Components in serum can bind to the cationic R9 peptide, inhibiting its interaction with the cell membrane. | Compare uptake in the presence and absence of serum in your culture medium. If serum inhibits uptake, perform the incubation in serum-free media. |
| Low Incubation Temperature | Endocytosis is an energy-dependent process that is inhibited at low temperatures. | Ensure incubation is performed at 37°C. As a control, incubating at 4°C can confirm if the uptake is primarily endocytic.[4] |
| Incorrect Incubation Time | The uptake of R9 is time-dependent, and the optimal duration can vary. | Conduct a time-course experiment to identify the point of maximum uptake. |
| Cell Health and Confluency | Unhealthy or overly confluent cells may have altered membrane integrity and endocytic activity. | Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate confluency (e.g., 70-80%). |
Problem 2: High background or non-specific binding.
| Possible Cause | Troubleshooting Suggestion | Experimental Protocol |
| Insufficient Washing | Residual R9 conjugate bound to the cell surface can lead to an overestimation of uptake. | Wash cells thoroughly with cold PBS after incubation. A brief wash with a heparin solution or a mild acidic buffer can help remove surface-bound peptide. |
| Peptide Aggregation | R9 conjugates can aggregate, especially at high concentrations, leading to non-specific binding. | Prepare fresh peptide solutions and consider using an anti-aggregation agent if necessary. |
Strategies to Enhance this compound Uptake
If you are experiencing consistently low uptake, consider the following chemical modifications to your R9 peptide:
| Modification Strategy | Rationale | Reference |
| Fatty Acylation | Attaching a fatty acid (e.g., stearyl group) to the N-terminus increases the hydrophobicity of the peptide, promoting interaction with the cell membrane. | The addition of a stearyl group to a CPP has been shown to significantly improve cellular uptake efficiency and stability.[9] |
| Incorporation of Tryptophan | Adding tryptophan residues can enhance the hydrophobic interactions with the lipid bilayer of the cell membrane. | |
| Cyclization | A cyclic structure can rigidify the peptide, potentially increasing its interaction with the cell membrane and improving stability. | Cyclization of oligoarginine has been reported to result in higher uptake efficiency.[9] |
| Acid-Mediated Arginine Modification | Converting the guanidinium side chains into amino pyrimidine moieties can increase membrane permeability. | This modification has been shown to result in a 2-fold increase in membrane permeability.[10] |
Quantitative Data on this compound Uptake
The following tables summarize quantitative data on R9 uptake efficiency.
Table 1: Cellular Uptake Efficiency of this compound with Quantum Dots in A549 Cells
| Cargo | Cell Line | Concentration | Incubation Time | Fold Increase in Uptake (vs. Cargo Alone) | Reference |
| Quantum Dots | A549 | 150 nM | 5 min | 3 | [1] |
| Quantum Dots | A549 | 150 nM | 60 min | 8 | [1] |
Table 2: Time-Dependent Uptake of QD/SR9 (1:20 ratio) in A549 Cells
| Incubation Time | Normalized Fluorescence Intensity |
| 5 min | 1.00 |
| 20 min | 1.52 |
| 40 min | 2.15 |
| 60 min | 2.68 |
| 180 min | 3.85 |
| Data derived from a study by Xu et al. (2010) and normalized to the 5-minute time point.[11] |
Experimental Protocols
Protocol 1: Assessing Cellular Uptake of Fluorescently Labeled R9 by Flow Cytometry
This protocol provides a quantitative method to measure the internalization of a fluorescently labeled R9 conjugate.
Materials:
-
Fluorescently labeled R9 (e.g., FITC-R9)
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate to achieve 70-80% confluency on the day of the experiment.
-
Peptide Preparation: Prepare a working solution of fluorescently labeled R9 in serum-free medium at the desired concentration.
-
Incubation:
-
Wash the cells once with warm PBS.
-
Add the R9 solution to the cells.
-
Incubate at 37°C for the desired time (e.g., 1 hour). Include a no-peptide control.
-
-
Washing:
-
Aspirate the peptide solution.
-
Wash the cells three times with cold PBS to remove surface-bound peptide.
-
-
Cell Harvesting:
-
Add Trypsin-EDTA to each well and incubate until cells detach.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.
-
Centrifuge, discard the supernatant, and resuspend in cold PBS or FACS buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use untreated cells to set the baseline fluorescence.
-
Record the Mean Fluorescence Intensity (MFI) and the percentage of fluorescently positive cells.
-
Protocol 2: Investigating Uptake Mechanism using Endocytosis Inhibitors
This protocol helps to determine the contribution of different endocytic pathways to R9 uptake.
Materials:
-
Fluorescently labeled R9
-
Cell line of interest
-
Endocytosis inhibitors (e.g., 5-(N-ethyl-N-isopropyl)amiloride (EIPA) for macropinocytosis, chlorpromazine for clathrin-mediated endocytosis, filipin for caveolae-dependent endocytosis)
-
DMSO (vehicle for inhibitors)
-
Materials from Protocol 1
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Inhibitor Pre-treatment:
-
Prepare working solutions of each inhibitor in serum-free medium.
-
Wash cells with warm PBS.
-
Add the inhibitor solution to the cells and incubate for 30-60 minutes at 37°C. Include a vehicle-only control (DMSO).
-
-
Peptide Incubation:
-
Add the fluorescently labeled R9 directly to the inhibitor-containing medium.
-
Incubate at 37°C for the desired time.
-
-
Washing, Harvesting, and Analysis: Follow steps 4-6 from Protocol 1.
-
Data Analysis: Compare the MFI of cells treated with inhibitors to the vehicle control to determine the percentage of inhibition for each pathway.
Signaling Pathways and Visualizations
Heparan Sulfate Proteoglycan (HSPG)-Mediated Macropinocytosis of this compound
The uptake of this compound is often initiated by its electrostatic interaction with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface. This binding can trigger a signaling cascade that leads to actin cytoskeleton rearrangement, membrane ruffling, and the formation of macropinosomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient entry of cell-penetrating peptide this compound into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heparan sulfate proteoglycans mediate internalization and propagation of specific proteopathic seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAT-1-mediated arginine uptake and regulation of nitric oxide synthases for the survival of human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arginase activity in human breast cancer cell lines: N(omega)-hydroxy-L-arginine selectively inhibits cell proliferation and induces apoptosis in MDA-MB-468 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arginine-tagging of polymeric nanoparticles via histidine to improve cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expanding Peptide Chemical Space via Acid-Mediated Arginine Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating Nona-Arginine's In Vivo Journey: A Technical Support Guide
Welcome to the Technical Support Center for Nona-Arginine Biodistribution. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the in vivo delivery of this compound (R9) based therapeutics and imaging agents. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and key experimental protocols to enhance the efficacy and targeting of your this compound conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in drug delivery?
This compound (H-RRRRRRRRR-OH) is a cell-penetrating peptide (CPP) composed of nine consecutive L-arginine residues.[1] Its high positive charge, conferred by the guanidinium groups of the arginine residues, facilitates the translocation of a wide variety of cargo molecules across cellular membranes, including proteins, nucleic acids, and nanoparticles.[1][] This property makes it a valuable tool for improving the intracellular delivery of therapeutics that would otherwise have poor membrane permeability.
Q2: What are the primary mechanisms of cellular uptake for this compound?
This compound and other arginine-rich CPPs utilize multiple pathways for cellular entry, which can be broadly categorized as:
-
Direct Translocation: At higher concentrations (≥10 μM), this compound can induce a non-endocytic entry pathway, directly penetrating the plasma membrane.[3] This process is thought to involve interactions with membrane phospholipids.[4]
-
Endocytosis: At lower, more physiologically relevant concentrations, uptake is primarily energy-dependent and occurs through various endocytic pathways.[3][5] These can include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[4][6][7] Following endocytosis, the this compound conjugate must escape the endosome to reach the cytosol and its target.[3][5]
Q3: What are the major challenges associated with the in vivo biodistribution of this compound?
Despite its excellent cell-penetrating capabilities in vitro, the in vivo application of this compound faces several hurdles:
-
Poor in vivo stability: Like other peptides, this compound is susceptible to degradation by proteases in the bloodstream, leading to a short half-life.[8]
-
Non-specific uptake and rapid clearance: The highly cationic nature of this compound can lead to non-specific interactions with negatively charged components on cell surfaces and in the extracellular matrix, resulting in rapid clearance from circulation and accumulation in non-target organs, particularly the liver and kidneys.
-
Potential for toxicity: High concentrations of cationic peptides can lead to membrane disruption and cellular toxicity.
-
Limited tumor penetration: While this compound can enhance cellular uptake, achieving deep penetration into solid tumors remains a significant challenge.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound conjugates and provides strategies to overcome them.
Issue 1: Low Bioavailability and Short Half-Life of this compound Conjugate
Question: My this compound conjugate is rapidly cleared from circulation and shows low overall bioavailability. How can I improve its stability and circulation time?
Answer: Enhancing the in vivo stability of your this compound conjugate is crucial for improving its pharmacokinetic profile. Consider the following strategies:
| Strategy | Description | Key Considerations |
| PEGylation | Covalent attachment of polyethylene glycol (PEG) chains. | Can shield the peptide from proteases and reduce non-specific interactions, but may also hinder cellular uptake if the PEG chain is too long or dense. |
| Use of D-Amino Acids | Synthesize this compound using D-arginine instead of the natural L-arginine. | D-isomers are resistant to degradation by most endogenous proteases, significantly increasing peptide stability.[8] |
| Peptide Cyclization | Creating a cyclic version of the peptide. | Cyclization can enhance resistance to exopeptidases and may improve conformational rigidity, potentially increasing receptor binding affinity.[] |
| Stapled Peptides | Introducing a synthetic brace ("staple") to lock the peptide into an alpha-helical conformation. | This can improve proteolytic resistance and cell permeability.[] |
Issue 2: High Accumulation in Non-Target Organs (e.g., Liver, Spleen)
Question: My this compound conjugate is accumulating at high levels in the liver, reducing the dose available at the target site. How can I improve its targeting specificity?
Answer: Reducing off-target accumulation is key to improving both efficacy and safety. The following approaches can help redirect your conjugate to the desired tissue:
| Strategy | Description | Key Considerations |
| Addition of Targeting Ligands | Conjugate a targeting moiety (e.g., antibody, aptamer, small molecule) specific to a receptor overexpressed at the target site. | For example, RGD (arginine-glycine-aspartate) peptides can be used to target integrins that are often overexpressed on tumor cells and neovasculature.[9][10] |
| Charge Neutralization/Shielding | Formulate the this compound conjugate within a carrier system that masks its positive charge. | Liposomes or polymeric nanoparticles can encapsulate the conjugate, reducing non-specific electrostatic interactions. The surface of the carrier can then be functionalized with targeting ligands. |
| pH-Responsive Systems | Design a carrier system that exposes the this compound only in the acidic microenvironment of a tumor or within the endosome. | This can help to minimize non-specific binding in circulation. |
| Modulating Arginine Content | The number of arginine residues influences biodistribution. | Studies have shown that octa-arginine (R8) may exhibit higher tumor accumulation compared to longer oligoarginines.[11] |
Issue 3: Poor Penetration and Efficacy in Solid Tumors
Question: Although my this compound conjugate shows cellular uptake, it has limited efficacy in a solid tumor model. How can I enhance tumor penetration?
Answer: Improving the distribution of your therapeutic agent throughout the tumor mass is critical for a robust anti-tumor response.
| Strategy | Description | Key Considerations |
| Tumor-Penetrating Peptides | Utilize peptides like iRGD, which first binds to integrins on tumor endothelium and is then cleaved to expose a motif that binds to neuropilin-1, triggering a transport pathway into the tumor tissue.[10][12] | The payload does not need to be covalently linked to the iRGD peptide; co-administration can be effective.[12] |
| Enzyme-Responsive Linkers | Connect your therapeutic cargo to this compound via a linker that is cleaved by enzymes specifically present in the tumor microenvironment (e.g., matrix metalloproteinases). | This can release the drug specifically at the tumor site. |
| Combination Therapy | Co-administer agents that modify the tumor microenvironment, such as those that reduce interstitial fluid pressure or degrade the extracellular matrix. | This can improve the convection and diffusion of your conjugate within the tumor. |
Key Experimental Protocols
Protocol 1: Evaluation of In Vivo Biodistribution using Fluorescence Imaging
-
Preparation of Fluorescently Labeled Conjugate:
-
Synthesize the this compound peptide and the cargo molecule.
-
Covalently attach a near-infrared (NIR) fluorescent dye (e.g., Cy5.5, Alexa Fluor 680) to the N-terminus of the peptide or to the cargo.
-
Purify the labeled conjugate using HPLC.
-
-
Animal Model:
-
Use an appropriate animal model (e.g., tumor-xenografted nude mice).
-
-
Administration:
-
Administer the fluorescently labeled conjugate intravenously (i.v.) via the tail vein.
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 1, 4, 8, 24 hours), anesthetize the animals and perform whole-body fluorescence imaging using an in vivo imaging system (IVIS).
-
-
Ex Vivo Organ Imaging:
-
At the final time point, euthanize the animals and harvest major organs (tumor, liver, spleen, kidneys, lungs, heart, brain).
-
Image the excised organs to quantify the fluorescence signal in each tissue.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor and organs to quantify the average radiant efficiency.
-
Express the data as a percentage of the injected dose per gram of tissue (%ID/g).
-
Protocol 2: Assessing Cellular Uptake Mechanism
-
Cell Culture:
-
Plate the target cells (e.g., HeLa, A549) in glass-bottom dishes and allow them to adhere.
-
-
Inhibitor Treatment:
-
Pre-incubate the cells with various endocytic inhibitors for 30-60 minutes.
-
Chlorpromazine: Inhibits clathrin-mediated endocytosis.
-
Filipin or Nystatin: Inhibit caveolae-mediated endocytosis.
-
Amiloride or EIPA: Inhibit macropinocytosis.
-
Sodium Azide and 2-Deoxyglucose: Inhibit energy-dependent uptake.
-
-
-
Peptide Incubation:
-
Add the fluorescently labeled this compound conjugate to the media (with inhibitors) and incubate for a defined period (e.g., 1 hour).
-
-
Microscopy:
-
Wash the cells to remove excess peptide.
-
Image the cells using confocal microscopy to visualize intracellular localization.
-
-
Flow Cytometry:
-
For quantitative analysis, detach the cells and analyze the mean fluorescence intensity by flow cytometry.
-
-
Analysis:
-
Compare the uptake in inhibitor-treated cells to untreated controls to determine the relative contribution of each endocytic pathway. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that pathway.
-
Visualizing Workflows and Pathways
References
- 1. jpt.com [jpt.com]
- 3. Efficient entry of cell-penetrating peptide this compound into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-penetrating peptides improve pharmacokinetics and pharmacodynamics of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Methods and Design Principles for Cell-Penetrant Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Targeting of drugs and nanoparticles to tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accumulation of arginine-rich cell-penetrating peptides in tumors and the potential for anticancer drug delivery in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tumor penetrating peptides for improved drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Quantifying Nona-Arginine's Cellular Delivery: A Comparative Guide to Flow Cytometry and Alternative Methods
For researchers, scientists, and drug development professionals, accurately measuring the intracellular delivery of therapeutic proteins is paramount. Nona-arginine (R9), a cell-penetrating peptide (CPP), is a widely utilized vector for this purpose. This guide provides a comprehensive comparison of flow cytometry and alternative techniques for quantifying R9-mediated protein uptake, supported by experimental data and detailed protocols.
Flow cytometry stands out as a high-throughput method for the quantitative analysis of CPP-mediated delivery, enabling the rapid assessment of thousands of cells.[1][2] However, a multi-faceted approach employing alternative methods can provide a more complete picture of uptake efficiency and mechanism. This guide will delve into the nuances of these techniques, offering a framework for robust and reliable quantification.
Comparative Analysis of Quantification Methods
The choice of quantification method can significantly impact the interpretation of results. While flow cytometry provides robust statistical data on the percentage of cells internalizing the cargo and the relative amount of uptake, it is crucial to consider its limitations and supplement the findings with other techniques.
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Output |
| Flow Cytometry | Measures fluorescence of individual cells in suspension as they pass through a laser beam. | High-throughput, statistically robust, provides population-level data.[1][2] | Can be susceptible to artifacts from membrane-bound peptides, provides relative fluorescence units, not absolute quantification.[1][2] | Percentage of fluorescent cells, Median Fluorescence Intensity (MFI).[3] |
| Confocal Microscopy | Creates high-resolution optical images of a specimen, allowing for visualization of intracellular localization. | Provides spatial information on cargo localization (e.g., endosomes, cytosol, nucleus), helps to distinguish between membrane-bound and internalized cargo.[1] | Low-throughput, analysis can be subjective, challenging to quantify for a large number of cells.[1] | Visual confirmation of uptake, co-localization analysis with cellular compartments. |
| Fluorometry on Cell Lysates | Measures the total fluorescence in a lysed cell population. | Simple, does not require specialized equipment like a flow cytometer. | Averages the signal from the entire cell population, does not provide single-cell data, susceptible to quenching effects.[2][4] | Total fluorescence intensity, can be converted to molar amount with a standard curve.[4] |
| MALDI-TOF Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules, allowing for the quantification of intact peptides. | Provides absolute quantification of internalized and intact peptide, can identify potential intracellular degradation products.[5] | Requires specialized equipment and expertise, lower throughput than flow cytometry.[5] | Absolute amount of internalized peptide (e.g., pmol/mg of protein). |
Experimental Protocols
Detailed and consistent experimental protocols are critical for reproducible results. Below are representative protocols for quantifying this compound mediated protein uptake using flow cytometry and a common alternative, fluorometry on cell lysates.
Flow Cytometry Protocol for Quantifying this compound Mediated Protein Uptake
This protocol is a generalized procedure and may require optimization for specific cell types and protein cargo.
1. Cell Preparation:
-
Seed cells in a 24-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
2. Preparation of this compound-Protein Conjugate:
-
Label the protein of interest with a fluorescent dye (e.g., TAMRA, FITC) according to the manufacturer's instructions.
-
Conjugate the fluorescently labeled protein to this compound.
-
Purify the conjugate to remove any unconjugated protein and peptide.
3. Cell Treatment:
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Add the this compound-protein conjugate at the desired concentration to serum-free media.
-
Incubate the cells with the conjugate for a specified time (e.g., 1-4 hours) at 37°C.
-
Negative Control: Include cells treated with the fluorescently labeled protein alone (without this compound).
4. Cell Harvesting and Staining:
-
Wash the cells twice with cold PBS to remove any non-internalized conjugate.
-
To distinguish between membrane-bound and internalized peptide, an acid wash step (e.g., with a glycine-HCl buffer, pH 3.0) or a trypsin treatment can be included.[1]
-
Harvest the cells by trypsinization.
-
Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% fetal bovine serum).
-
(Optional) Add a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.
5. Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, collecting fluorescence data from a sufficient number of cells (e.g., 10,000-20,000 events).
-
Gate the live cell population based on forward and side scatter properties and viability dye exclusion.
-
Quantify the percentage of fluorescent cells and the median fluorescence intensity (MFI) of the positive population.
Fluorometry on Cell Lysates Protocol
1. Cell Preparation and Treatment:
-
Follow steps 1-3 from the flow cytometry protocol, typically using a larger format plate (e.g., 6-well plate) to obtain sufficient cell lysate.
2. Cell Harvesting and Lysis:
-
Wash the cells thoroughly with cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation to remove cellular debris.
3. Fluorometric Measurement:
-
Transfer the cell lysate to a microplate reader-compatible plate.
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Standard Curve: Prepare a standard curve using known concentrations of the fluorescently labeled protein to convert fluorescence intensity to the amount of protein.
4. Data Normalization:
-
Determine the total protein concentration in each lysate sample using a protein assay (e.g., BCA assay).
-
Normalize the fluorescence reading to the total protein concentration to account for variations in cell number. The final result can be expressed as fluorescence per milligram of protein.[4]
Mechanistic Insights: Signaling Pathways in this compound Uptake
The cellular uptake of this compound is a complex process that can occur through multiple pathways, depending on the concentration of the peptide and the cell type.
At lower concentrations (nanomolar to low micromolar), R9-mediated uptake primarily occurs through various forms of endocytosis .[6][7][8] This is an energy-dependent process.[9] The main endocytic pathways involved are:
-
Macropinocytosis: A process of non-specific bulk fluid uptake.[9]
-
Clathrin-mediated endocytosis: Involving the formation of clathrin-coated pits.[9]
-
Caveolae-mediated endocytosis: Utilizing flask-shaped invaginations of the plasma membrane.[9]
At higher concentrations (≥10 µM), a more efficient, non-endocytic pathway becomes prominent.[6][7][10] This pathway is characterized by a transient increase in intracellular calcium levels, which is a crucial preceding event for peptide entry.[6][7][10] This calcium signaling leads to the temporary exposure of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is thought to play a key role in facilitating the direct translocation of R9 and its cargo into the cytoplasm.[6][7][10]
Figure 1. A generalized workflow for the quantification of this compound mediated protein uptake.
Figure 2. Concentration-dependent uptake mechanisms of this compound.
By understanding the strengths and weaknesses of each quantification method and the underlying biological pathways, researchers can design more robust experiments and gain deeper insights into the efficacy of this compound as a protein delivery vehicle. The combination of high-throughput flow cytometry with detailed mechanistic studies using microscopy and other biochemical assays will pave the way for the development of more efficient and targeted protein-based therapeutics.
References
- 1. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Efficient entry of cell-penetrating peptide this compound into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient entry of cell-penetrating peptide this compound into adherent cells involves a transient increase in intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of this compound and a Penetration Accelerating Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Nona-Arginine Intracellular Localization: A Comparative Guide for Confocal Microscopy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of nona-arginine (R9) with other cell-penetrating peptides (CPPs) for intracellular delivery, supported by experimental data from confocal microscopy analysis. Detailed protocols and visual workflows are included to aid in the design and execution of similar experiments.
Comparative Performance of this compound
This compound is a highly efficient cell-penetrating peptide, demonstrating superior or comparable cell uptake to other popular CPPs such as TAT and penetratin.[1] The efficiency of arginine-rich CPPs is critically dependent on the number of arginine residues, with octa-arginine and this compound showing the highest translocation efficiencies.[2][3]
The intracellular delivery of cargo by this compound is a dynamic process influenced by concentration and incubation time. Studies have shown that R9 can facilitate the uptake of nanoparticles like quantum dots (QDs) into cells within minutes.[2] For instance, in A549 cells, R9 increased the uptake of QDs by 3- to 8-fold within 5 minutes compared to QDs alone.[2]
Quantitative Data Summary
The following table summarizes key quantitative data from comparative studies on the cellular uptake of this compound and other CPPs.
| Peptide/Complex | Cell Line | Concentration | Incubation Time | Method | Key Finding | Reference |
| This compound (R9) | DU145 | 50 µM | 30-180 min | Fluorescence Detection | Rate of penetration decreases with fewer arginine residues. | [1] |
| This compound (R9) | A549 | 150 nM (QDs) + R9 | 5-60 min | Epifluorescence Microscopy | 3-8 fold increase in QD uptake with R9 compared to QD alone at 5 min. | [2] |
| TAT (RKKRRQRRR) | - | - | 4 h | - | Cytosolic localization with a CP50 of 3.1 µM. | [1] |
| Penetratin | - | - | 4 h | - | Cytosolic localization with a CP50 of 0.82 µM. | [1] |
| This compound (R9) | - | - | 4 h | - | Cytosolic localization with a CP50 of 0.3 µM. | [1] |
| PR9/QD Complex | A549 | 100 nM (QDs) | 30 min | Flow Cytometry | Uptake reduced to 47.5% at 4°C, indicating energy-dependent uptake. | [4] |
Experimental Protocols
Reproducible and reliable data in confocal microscopy studies of CPPs depend on meticulous experimental protocols. Below is a detailed methodology for analyzing the intracellular localization of this compound.
Key Experiment: Confocal Microscopy Analysis of this compound-Mediated Quantum Dot Delivery
Objective: To visualize and quantify the intracellular uptake of this compound-conjugated quantum dots (R9-QDs) in mammalian cells.
Materials:
-
Human lung carcinoma cell line (A549)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (R9) peptide, custom synthesized
-
Fluorescent Quantum Dots (QDs) with carboxyl groups (e.g., Qdot™ 655 ITK™ Carboxyl Quantum Dots)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
Confocal Laser Scanning Microscope
Methodology:
-
Cell Culture:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells onto glass-bottom confocal dishes and allow them to adhere and grow to 70-80% confluency.
-
-
Preparation of R9-QD Conjugates:
-
Activate the carboxyl groups on the QDs by incubating them with EDC and NHS in PBS for 15-30 minutes at room temperature.
-
Add this compound peptide to the activated QD solution and incubate for 2 hours at room temperature with gentle shaking to form amide bonds.
-
Purify the R9-QD conjugates from unconjugated R9 and reagents using dialysis or size-exclusion chromatography.
-
-
Cellular Treatment:
-
Wash the A549 cells twice with pre-warmed PBS.
-
Treat the cells with the R9-QD conjugates at a final concentration of 150 nM (based on QD concentration) in serum-free DMEM.[2]
-
Incubate the cells for various time points (e.g., 5, 20, 40, 60 minutes) at 37°C.[2]
-
For control experiments, treat cells with unconjugated QDs.
-
-
Cell Fixation and Staining:
-
After incubation, wash the cells three times with PBS to remove extracellular R9-QD conjugates.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for intracellular antibody staining if needed).
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Confocal Microscopy and Image Analysis:
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Image the cells using a confocal laser scanning microscope.
-
Acquire z-stack images to analyze the three-dimensional intracellular distribution of the R9-QD conjugates.
-
Quantify the fluorescence intensity of internalized R9-QDs per cell using image analysis software (e.g., ImageJ, CellProfiler).
-
Visualizing the Process: Diagrams
To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for confocal analysis of R9-QD uptake.
Caption: Cellular uptake pathways of this compound.
Mechanisms of this compound Uptake
The intracellular entry of this compound is complex and appears to involve multiple pathways.[4] The primary mechanism is thought to be energy-dependent endocytosis.[2] Studies using metabolic inhibitors and low-temperature conditions have shown a significant reduction in R9-mediated uptake, supporting the role of active cellular processes.[2]
Several endocytic pathways have been implicated:
-
Macropinocytosis: This is suggested to be the predominant lipid raft-dependent pathway for the uptake of R9-cargo complexes.[2]
-
Clathrin-mediated endocytosis: The involvement of clathrin cannot be completely ruled out.[2]
-
Caveolae-mediated endocytosis: Similarly, this pathway may play a minor role.[2]
In addition to endocytosis, at higher concentrations (≥10 µM), this compound can also enter cells via a non-endocytic pathway known as direct translocation .[5][6] This process is thought to involve a transient permeabilization of the plasma membrane.[5]
Conclusion
This compound stands out as a highly effective cell-penetrating peptide for the intracellular delivery of a wide range of molecules. Its uptake is mediated by a combination of endocytic pathways and, under certain conditions, direct translocation. For researchers and drug development professionals, understanding these mechanisms and employing rigorous, well-defined experimental protocols for confocal microscopy analysis are crucial for accurately evaluating and optimizing R9-based delivery systems. The data and protocols presented in this guide offer a solid foundation for such investigations.
References
- 1. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of this compound and a Penetration Accelerating Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient entry of cell-penetrating peptide this compound into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating Gene Silencing: A Comparative Guide to Nona-Arginine siRNA Delivery and qPCR Analysis
For researchers, scientists, and drug development professionals, achieving efficient and reliable gene silencing is paramount. The delivery of small interfering RNA (siRNA) into cells to induce RNA interference (RNAi) is a powerful technique for studying gene function and has immense therapeutic potential. Among the various non-viral delivery vectors, cell-penetrating peptides (CPPs) like nona-arginine (R9) have gained attention for their ability to transport macromolecules across the cell membrane. This guide provides a comprehensive comparison of this compound-mediated siRNA delivery with other common methods, supported by experimental data and detailed protocols for validation using quantitative real-time PCR (qPCR).
This compound: A Peptide-Based siRNA Delivery System
This compound is a short, positively charged peptide that can form stable, non-covalent complexes with negatively charged siRNA molecules through electrostatic interactions.[1] This complexation neutralizes the charge of the siRNA and facilitates its entry into cells.[1] Studies have shown that this compound can effectively deliver siRNA to the perinuclear region of cells, where the RNA-induced silencing complex (RISC) is localized, leading to target gene silencing.[2][3]
Performance Comparison of siRNA Delivery Methods
The efficiency of gene silencing is highly dependent on the chosen delivery method. Below is a comparison of this compound with other commonly used siRNA delivery reagents, with gene silencing efficiency validated by qPCR. It is important to note that the efficiency of these methods can be cell-type dependent.
| Delivery Reagent | Target Gene | Cell Line | Gene Silencing Efficiency (% mRNA reduction) | Reference |
| This compound (R9) | E6 oncogene (shRNA) | HeLa | ~28.76% | [4][5] |
| Polyethylenimine (PEI) | E6 oncogene (shRNA) | HeLa | ~52.39% | [4][5] |
| Nanobody-R9 conjugate | Target Protein | EGFR-positive cells | ~58.6% (protein reduction) | [6][7] |
| Lipofectamine™ RNAiMAX | MEFV | bMDM | 87-66% | [8] |
| DharmaFECT 3 | MEFV | bMDM | 87-66% | [8] |
| Lipofectamine 2000 | MEFV | bMDM | 87-66% | [8] |
| INTERFERin | MEFV | bMDM | 87-66% | [8] |
| GenMute™ | GAPDH | HepG2 | Similar to Lipofectamine RNAiMAX | |
| mTat/PEI/INT | β-actin | HSC-3 | Nearly 100% |
Experimental Protocols
Accurate validation of gene silencing requires robust experimental protocols. The following sections detail the methodologies for siRNA delivery using this compound and subsequent validation by qPCR.
Protocol 1: this compound-siRNA Complex Formation and Transfection
This protocol describes the formation of this compound-siRNA complexes and their delivery into cultured cells.
Materials:
-
This compound (R9) peptide
-
siRNA targeting the gene of interest
-
Scrambled siRNA (negative control)
-
Opti-MEM® I Reduced Serum Medium
-
Cultured mammalian cells
-
6-well plates
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: Dilute the siRNA stock solution in Opti-MEM® to the desired final concentration (e.g., 100 nM).
-
This compound Preparation: Dilute the this compound stock solution in Opti-MEM®. The optimal nitrogen-to-phosphate (N/P) ratio of the R9/siRNA complex should be determined empirically, but a starting point of 12:1 can be used.[1]
-
Complex Formation: Mix the diluted siRNA and this compound solutions and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the this compound-siRNA complexes drop-wise to the cells in fresh, serum-free medium.
-
Incubation: Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.
-
Post-transfection: After the incubation period, replace the transfection medium with complete growth medium.
-
Analysis: Harvest the cells at 24-72 hours post-transfection for RNA extraction and qPCR analysis.
Protocol 2: Validation of Gene Silencing by Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps to quantify the reduction in target mRNA levels following siRNA delivery.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
Nuclease-free water
Procedure:
-
RNA Extraction: Isolate total RNA from both the siRNA-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
Reverse Transcription (cDNA Synthesis): Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the cDNA template, forward and reverse primers for the target gene and the housekeeping gene, qPCR master mix, and nuclease-free water. Include a no-template control (NTC) for each primer set.
-
qPCR Amplification: Perform the qPCR reaction using a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in target gene expression. The expression of the target gene is normalized to the expression of the housekeeping gene. The percentage of gene silencing can be calculated as: (1 - 2^(-ΔΔCt)) * 100%.
Visualizing the Workflow and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the targeted signaling pathway.
Caption: Experimental workflow for siRNA delivery and qPCR validation.
Caption: EGFR signaling pathway and the point of siRNA intervention.
References
- 1. Functional Peptides for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An intracellular delivery method for siRNA by an arginine-rich peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNA interference in vitro and in vivo using an arginine peptide/siRNA complex system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Mediated Anti-E6 ShRNA Delivery Suppresses the Growth of Hela Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Mediated Anti-E6 ShRNA Delivery Suppresses the Growth of Hela Cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic ligation of an antibody and arginine 9 peptide for efficient and cell-specific siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic ligation of an antibody and arginine 9 peptide for efficient and cell-specific siRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of small interfering RNA (siRNA) delivery into bovine monocyte-derived macrophages by transfection and electroporation - PMC [pmc.ncbi.nlm.nih.gov]
Nona-arginine vs. TAT Peptide: A Comparative Guide to Protein Delivery Efficiency
For Researchers, Scientists, and Drug Development Professionals
The effective intracellular delivery of therapeutic proteins and other macromolecules is a cornerstone of modern drug development. Cell-penetrating peptides (CPPs) have emerged as a powerful tool to overcome the cell membrane barrier. Among the most prominent cationic CPPs are nona-arginine (R9) and the TAT peptide, derived from the HIV-1 trans-activator of transcription protein. This guide provides an objective, data-driven comparison of their performance in protein delivery, drawing upon experimental evidence to inform the selection of the optimal CPP for your research needs.
At a Glance: Key Performance Differences
| Feature | This compound (R9) | TAT Peptide |
| Delivery Efficiency | High | Moderate |
| Cytotoxicity | Higher potential for toxicity | Generally lower toxicity |
| Primary Uptake Mechanism | Predominantly endocytosis (macropinocytosis) | Endocytosis (multiple pathways) and direct translocation |
Quantitative Comparison of Delivery Efficiency and Cytotoxicity
Direct quantitative comparisons in single studies are often focused on specific cargo and cell types. However, a synthesis of available data provides a clear performance trend.
Table 1: Relative Protein Delivery Efficiency
| Peptide | Relative Uptake Efficiency | Cell Lines Tested | Reference |
| Polyarginine (including R9) | 10-30 times greater than TAT | HeLa, A549, CHO | [1] |
| This compound (Arg-9) | More potent (lower IC50 for neuroprotection) | Primary cortical neurons | [2] |
| TAT Peptide | Baseline | HeLa, A549, CHO, Primary cortical neurons | [1][2] |
Table 2: Comparative Cytotoxicity
| Peptide | Relative Toxicity | EC50 (where available) | Cell Lines Tested | Reference |
| Polyarginine (including R9) | Higher | Not specified in direct comparison | HeLa, A549, CHO | [1] |
| TAT Peptide | Lower | >100 μM (unconjugated) | HeLa, A549, CHO | [1] |
Delving into the Mechanisms: How They Enter the Cell
Both this compound and the TAT peptide utilize multiple pathways to enter cells, with the predominant mechanism often depending on the CPP concentration, cargo, and cell type.
-
This compound (R9): Primarily enters cells through energy-dependent endocytosis, particularly macropinocytosis. This process involves the formation of large vesicles that engulf the CPP and its cargo.[3]
-
TAT Peptide: Employs a more varied approach, utilizing several endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[4] There is also evidence for a direct, energy-independent translocation across the plasma membrane, particularly at higher concentrations.[5]
The initial interaction for both peptides is typically with negatively charged proteoglycans on the cell surface, which facilitates their subsequent internalization.
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are crucial. Below are detailed methodologies for assessing protein delivery efficiency and cytotoxicity.
Protein Delivery Efficiency via Flow Cytometry
This protocol allows for the quantitative measurement of intracellular protein delivery.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, A549, or a cell line relevant to your research) in a 24-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment. Allow cells to adhere overnight.
-
Complex Formation: Prepare complexes of the CPP (this compound or TAT) and the fluorescently labeled cargo protein (e.g., GFP or a protein conjugated to a fluorescent dye like FITC) at various molar ratios in a serum-free medium. Incubate at room temperature for 30 minutes to allow for complex formation.
-
Cell Treatment: Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the CPP-protein complexes to the cells at the desired final concentration. Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing and Cell Detachment: After incubation, remove the treatment solution and wash the cells twice with PBS to remove non-internalized complexes. Detach the cells using trypsin-EDTA.
-
Flow Cytometry: Resuspend the cells in a suitable buffer (e.g., PBS with 2% fetal bovine serum) and analyze using a flow cytometer. Measure the percentage of fluorescently positive cells and the mean fluorescence intensity to quantify protein uptake.
Cytotoxicity Assessment using MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach and grow overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing various concentrations of this compound or TAT peptide. Include untreated cells as a negative control and cells treated with a lysis agent (e.g., Triton X-100) as a positive control for maximal cytotoxicity. Incubate for a period relevant to your delivery experiments (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value (the concentration at which 50% of cells are viable).
Conclusion and Recommendations
The choice between this compound and the TAT peptide for protein delivery is a trade-off between efficiency and toxicity.
-
This compound (R9) is the superior choice when high delivery efficiency is the primary concern, as it can be significantly more effective than the TAT peptide. However, researchers must be mindful of its potential for higher cytotoxicity and should carefully titrate the concentration to minimize adverse effects on the target cells.
-
The TAT peptide is preferable for applications where low cytotoxicity is critical, especially in sensitive cell types or for in vivo studies. While its delivery efficiency may be lower than that of R9, its favorable safety profile makes it a robust and widely used tool for intracellular delivery.
Ultimately, the optimal CPP will depend on the specific experimental context, including the nature of the cargo, the cell type being targeted, and the desired biological outcome. It is recommended to perform pilot studies to empirically determine the best-performing and least toxic CPP for your specific application.
References
- 1. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neuroprotective efficacy of cell-penetrating peptides TAT, penetratin, Arg-9, and Pep-1 in glutamic acid, kainic acid, and in vitro ischemia injury models using primary cortical neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive model for the cellular uptake of cationic cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The uptake of HIV Tat peptide proceeds via two pathways which differ from macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of nona-arginine and Lipofectamine for DNA transfection
For researchers, scientists, and drug development professionals, the efficient delivery of genetic material into cells is a cornerstone of modern molecular biology. This guide provides a comparative analysis of two prominent DNA transfection methods: the cell-penetrating peptide nona-arginine and the widely used cationic lipid reagent, Lipofectamine.
This objective comparison delves into the performance, mechanisms, and experimental protocols of both reagents, supported by available experimental data to aid in the selection of the most suitable method for your research needs.
Performance Comparison at a Glance
The selection of a transfection reagent is often a balance between achieving high transfection efficiency and maintaining cell viability. The following table summarizes quantitative data from various studies on the performance of poly-L-arginine (a close analogue of this compound) and Lipofectamine 2000. It is important to note that direct comparative studies under identical conditions are limited, and performance can vary significantly depending on the cell type, plasmid size, and experimental conditions.
| Parameter | Poly-L-Arginine (R9) | Lipofectamine 2000 | Cell Line(s) | Notes |
| Transfection Efficiency | Up to 60% | 28% - 98% | A549, HeLa, Pig Fetal Fibroblasts, Pig Tracheal Epithelial Cells, HEK 293 | Efficiency is highly cell-type dependent.[1][2][3] |
| Cell Viability | >85% | 67% - >95% | A549, HEK 293 | Cytotoxicity of Lipofectamine 2000 can be significant in some cell lines, such as HeLa.[1][3][4] |
Delving into the Mechanisms of Cellular Uptake
The pathways by which this compound and Lipofectamine deliver DNA into cells are fundamentally different, which can influence their efficiency and suitability for different applications.
This compound: As a cell-penetrating peptide (CPP), this compound utilizes its positive charge to interact with the negatively charged cell membrane.[5] The primary mechanism of entry for this compound and its cargo is thought to be endocytosis, including macropinocytosis.[6] Once inside the endosome, the peptide facilitates the release of the DNA into the cytoplasm. Some studies also suggest that at higher concentrations, arginine-rich CPPs may directly translocate across the plasma membrane.[7]
Lipofectamine: This cationic lipid formulation works by encapsulating the negatively charged DNA plasmid within a lipid bilayer, forming a complex known as a lipoplex. The overall positive charge of the lipoplex facilitates its interaction with the negatively charged cell surface. The primary route of entry into the cell is through endocytosis.[1][4] Lipofectamine is designed to promote the fusion of the lipoplex with the endosomal membrane, leading to the release of the DNA into the cytoplasm.
Experimental Protocols: A Step-by-Step Guide
Reproducibility in transfection experiments is highly dependent on a consistent and optimized protocol. Below are detailed methodologies for performing DNA transfection using this compound and Lipofectamine 2000.
This compound DNA Transfection Protocol (Adapted from Poly-L-Arginine studies)
This protocol is a general guideline and should be optimized for your specific cell line and plasmid.
Materials:
-
This compound (R9) peptide
-
Plasmid DNA (high purity)
-
Serum-free medium (e.g., Opti-MEM)
-
Complete cell culture medium
-
Cells plated in a multi-well plate (70-90% confluency)
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in sterile, nuclease-free water.
-
Complex Formation:
-
For each transfection, dilute the desired amount of plasmid DNA in serum-free medium.
-
In a separate tube, dilute the required amount of this compound in serum-free medium. The optimal ratio of this compound to DNA (N/P ratio, referring to the ratio of nitrogen atoms in the peptide to phosphate groups in the DNA) needs to be determined empirically but often ranges from 5 to 20.
-
Add the diluted this compound to the diluted DNA and mix gently by pipetting.
-
Incubate the mixture for 15-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells.
-
Add the this compound/DNA complexes to the cells.
-
Add fresh, complete culture medium to the wells.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before assaying for gene expression.
-
Lipofectamine 2000 DNA Transfection Protocol
This protocol is based on the manufacturer's recommendations and should be optimized for your specific cell type.
Materials:
-
Lipofectamine 2000 reagent
-
Plasmid DNA (high purity)
-
Serum-free medium (e.g., Opti-MEM)
-
Complete cell culture medium
-
Cells plated in a multi-well plate (90-95% confluency)
Procedure:
-
Preparation of DNA and Lipofectamine 2000 Solutions:
-
For each transfection, dilute the plasmid DNA in serum-free medium.
-
In a separate tube, gently mix the Lipofectamine 2000 reagent and then dilute the appropriate amount in serum-free medium. Incubate for 5 minutes at room temperature.
-
-
Complex Formation:
-
Combine the diluted DNA and the diluted Lipofectamine 2000.
-
Mix gently and incubate for 20 minutes at room temperature to allow the DNA-lipid complexes to form.
-
-
Transfection:
-
Add the DNA-Lipofectamine 2000 complexes to each well containing cells and medium.
-
Gently rock the plate back and forth to mix.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before assaying for transgene expression. The medium may be changed after 4-6 hours if cytotoxicity is a concern.
-
Conclusion
Both this compound and Lipofectamine are effective reagents for DNA transfection, each with its own set of advantages and disadvantages. Lipofectamine is a well-established and highly efficient reagent for a broad range of cell lines, though its use may be accompanied by significant cytotoxicity in some cases.[4] this compound, and its analogues like poly-L-arginine, represent a promising alternative with reports of high transfection efficiency and lower cytotoxicity.[2]
The optimal choice of transfection reagent will ultimately depend on the specific requirements of the experiment, including the cell type being used, the desired balance between transfection efficiency and cell viability, and the nature of the downstream applications. For sensitive or hard-to-transfect cells, the lower cytotoxicity profile of arginine-based peptides may be advantageous. For routine transfections where high efficiency is paramount, Lipofectamine remains a robust and reliable option. Careful optimization of the protocol for each reagent and cell line combination is crucial for achieving the best possible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative transfection of DNA into primary and transformed mammalian cells from different lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. mdpi.com [mdpi.com]
- 6. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient entry of cell-penetrating peptide this compound into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Intracellular Protein Delivery: Exploring Alternatives to Nona-Arginine
For Researchers, Scientists, and Drug Development Professionals
The delivery of proteins into living cells is a cornerstone of modern biological research and a critical hurdle in the development of novel therapeutics. While poly-arginine sequences, particularly nona-arginine (R9), have been widely utilized as cell-penetrating peptides (CPPs) for this purpose, a diverse landscape of alternative strategies has emerged, each with distinct advantages and limitations. This guide provides an objective comparison of prominent alternatives to this compound, focusing on their performance in intracellular protein delivery, supported by experimental data and detailed methodologies.
Peptidic Alternatives: A Comparative Analysis of Common Cell-Penetrating Peptides
Cell-penetrating peptides remain a popular choice for intracellular protein delivery due to their relatively small size, ease of synthesis, and diverse mechanisms of action. Beyond the widely used poly-arginine sequences, several other CPPs have demonstrated significant potential. Here, we compare the performance of three well-characterized CPPs: Tat, Penetratin, and Transportan 10.
Data Presentation: Performance of Cell-Penetrating Peptides
The following table summarizes the delivery efficiency and cytotoxicity of Tat, Penetratin, and Transportan 10 in various cell lines. It is important to note that efficiency and toxicity can be highly dependent on the specific cargo, cell type, and experimental conditions.
| Cell-Penetrating Peptide | Sequence | Typical Concentration | Delivery Efficiency (Cargo: Protein) | Cytotoxicity (Cell Viability) | Primary Uptake Mechanism(s) |
| This compound (R9) (Reference) | RRRRRRRRR | 5-20 µM | High | Moderate to High | Macropinocytosis, Direct Translocation |
| Tat | GRKKRRQRRRPPQ | 5-20 µM | High | Low to Moderate | Macropinocytosis |
| Penetratin | RQIKIWFQNRRMKWKK | 5-20 µM | Moderate to High | Low | Direct Translocation, Endocytosis |
| Transportan 10 (TP10) | AGYLLGKINLKALAALAKKIL | 5-15 µM | High | Moderate to High | Direct Translocation, Endocytosis |
Data compiled from multiple sources. Efficiency and cytotoxicity are qualitative summaries and can vary significantly.
Non-Peptidic Alternatives: Expanding the Delivery Toolkit
Beyond peptide-based strategies, several non-peptidic methods have been developed for intracellular protein delivery, offering alternative physicochemical properties and delivery mechanisms. These include lipid-based and polymer-based systems.
Data Presentation: Performance of Non-Peptidic Delivery Systems
This table provides a comparative overview of two common non-peptidic delivery systems: a cationic lipid-based reagent (similar to Lipofectamine) and a polymer-based reagent (Polyethyleneimine, PEI). While much of the available data focuses on nucleic acid transfection, the information presented here is relevant to their application in protein delivery.
| Delivery System | Composition | Typical Concentration | Protein Delivery Efficiency | Cytotoxicity | Primary Uptake Mechanism |
| Cationic Lipid-Based | Cationic lipids (e.g., DOTMA) + helper lipid (e.g., DOPE) | 1-5 µg/mL | Moderate to High | Moderate | Endocytosis |
| Polymer-Based (PEI) | Branched or linear Polyethyleneimine | 1-10 µg/mL | High | High | Endocytosis |
Performance is highly dependent on the specific formulation, protein cargo, and cell type.
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate evaluation and comparison of different intracellular delivery systems.
Protocol 1: Quantification of Intracellular Protein Delivery using Flow Cytometry
This protocol describes a method to quantify the intracellular delivery of a fluorescently labeled protein.
Materials:
-
Target cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescently labeled protein (e.g., GFP, or protein conjugated to a fluorescent dye)
-
Delivery reagent (CPP, lipid-based, or polymer-based)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed target cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions.
-
Complex Formation:
-
For CPPs: Prepare a stock solution of the CPP. On the day of the experiment, dilute the fluorescently labeled protein and the CPP separately in serum-free medium. Mix the two solutions at the desired molar ratio and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
For Lipid- and Polymer-Based Reagents: Follow the manufacturer's instructions for complex formation with the fluorescently labeled protein. Typically, this involves diluting the reagent and the protein in separate tubes of serum-free medium, then combining them and incubating for a specified time.
-
-
Cell Treatment:
-
Wash the cells once with pre-warmed PBS.
-
Replace the medium with fresh, serum-free medium.
-
Add the protein-delivery reagent complexes to the cells.
-
Incubate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Harvesting and Analysis:
-
Wash the cells twice with PBS to remove extracellular complexes.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a fluorescence-activated cell sorting (FACS) tube.
-
Centrifuge the cells, remove the supernatant, and resuspend in cold PBS.
-
Analyze the cells by flow cytometry to determine the percentage of fluorescent cells and the mean fluorescence intensity, which correspond to the delivery efficiency.
-
Protocol 2: Assessment of Cytotoxicity using LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells, an indicator of cell membrane damage and cytotoxicity.
Materials:
-
Target cells
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Delivery reagent
-
LDH cytotoxicity assay kit
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.
-
Cell Treatment:
-
Prepare serial dilutions of the delivery reagent in serum-free medium.
-
Remove the culture medium from the cells and replace it with the prepared dilutions of the delivery reagent.
-
Include a negative control (cells in serum-free medium only) and a positive control (cells treated with the lysis buffer provided in the LDH kit).
-
Incubate the plate for the same duration as the delivery experiment (e.g., 2-4 hours).
-
-
LDH Measurement:
-
Following incubation, carefully collect the supernatant from each well without disturbing the cells.
-
Follow the manufacturer's protocol for the LDH cytotoxicity assay kit to measure the amount of LDH in the supernatant.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration of the delivery reagent using the formula provided in the assay kit manual. This typically involves subtracting the background absorbance and normalizing to the positive control.
-
Protocol 3: Endosomal Escape Assay using Galectin-8 Staining
This protocol utilizes the recruitment of Galectin-8 to damaged endosomal membranes to visualize and quantify endosomal escape.
Materials:
-
Target cells stably expressing a fluorescently tagged Galectin-8 (e.g., Gal8-GFP)
-
Protein-delivery reagent complexes
-
Hoechst 33342 or other nuclear stain
-
High-content imaging system or confocal microscope
Procedure:
-
Cell Seeding: Seed the Galectin-8 reporter cell line in a glass-bottom imaging plate.
-
Cell Treatment: Prepare and add the protein-delivery reagent complexes to the cells as described in Protocol 1.
-
Live-Cell Imaging or Fixation:
-
Live-Cell Imaging: Image the cells at various time points after adding the complexes to observe the dynamic recruitment of Galectin-8 to endosomes.
-
Fixed-Cell Imaging: At the desired time point, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and stain the nuclei with Hoechst 33342.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system or a confocal microscope.
-
Quantify endosomal escape by counting the number of Galectin-8 puncta per cell. An increase in the number of puncta indicates endosomal membrane damage and subsequent release of the cargo into the cytosol.
-
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows involved in intracellular protein delivery, the following diagrams have been generated using the DOT language.
Caption: General mechanisms of intracellular protein delivery.
Caption: Workflow for comparing intracellular delivery systems.
Caption: Simplified signaling in endocytic uptake pathways.
Conclusion
The choice of an intracellular protein delivery system is a critical decision that significantly impacts experimental outcomes and the therapeutic potential of protein-based drugs. While this compound has been a valuable tool, a thorough evaluation of its alternatives is essential for optimizing delivery efficiency and minimizing cytotoxicity. This guide provides a framework for comparing different delivery strategies, including other CPPs and non-peptidic systems. By utilizing the provided data and experimental protocols, researchers can make informed decisions to select the most appropriate delivery vector for their specific needs, ultimately advancing both fundamental research and the development of next-generation protein therapeutics.
A Head-to-Head Comparison of Leading Cell-Penetrating Peptides
For researchers, scientists, and drug development professionals navigating the complex landscape of intracellular delivery, selecting the optimal cell-penetrating peptide (CPP) is a critical decision. This guide provides an objective, data-driven comparison of three widely-used CPPs: Penetratin, Tat, and Transportan 10 (TP10). We delve into their delivery efficiency with various cargoes, their impact on cell viability, and provide detailed experimental protocols to empower you in your research and therapeutic development.
Cell-penetrating peptides are short peptides capable of traversing cellular membranes and facilitating the intracellular delivery of a wide array of molecules, from small chemical drugs to large proteins and nucleic acids.[1][2] Their utility in overcoming the barrier of the cell membrane has made them invaluable tools in both research and medicine.[3][4][5] This comparison focuses on three of the most extensively studied CPPs, providing a clear overview of their performance characteristics.
Quantitative Comparison of Delivery Efficiency
The efficacy of a CPP is fundamentally determined by its ability to transport its cargo into the cell. This efficiency is not absolute and is highly dependent on the nature of the cargo being delivered.[6][7] Below, we summarize the performance of Penetratin, Tat, and TP10 in delivering different types of molecules.
Table 1: Comparison of CPP-Mediated Delivery of a Fluorescent Cargo
| CPP | Concentration | Mean Intracellular Fluorescence (Arbitrary Units) |
| Penetratin | 10 µM | ~150 |
| Tat | 10 µM | ~50 |
| TP10 | 10 µM | ~250 |
Data adapted from comparative studies in HeLa cells. Cells were treated for 1 hour with the fluorescently labeled peptides.[8][9]
Table 2: Comparison of CPP-Mediated Delivery of a Protein Cargo (Streptavidin)
| CPP | Concentration | Protein Uptake (pmol/mg of total protein) |
| Penetratin | 10 µM | ~1.2 |
| Tat | 10 µM | ~0.4 |
| TP10 | 10 µM | ~1.0 |
Data represents co-incubation of CPPs with FITC-streptavidin in HeLa cells for 90 minutes.[6][7]
Table 3: Comparison of CPP-Mediated Delivery of Double-Stranded DNA (dsDNA)
| CPP | Concentration | DNA Uptake (ng/mg of total protein) |
| Penetratin | 20 µM | ~25 |
| Tat | 20 µM | ~15 |
| TP10 | 20 µM | ~40 |
Data reflects the delivery of fluorescently labeled dsDNA into CHO cells after 4 hours of incubation.
Comparative Cytotoxicity Analysis
A critical parameter for the utility of any delivery vector is its safety profile. The cytotoxicity of CPPs is a key consideration, and it can be influenced by the peptide concentration and the nature of the attached cargo.[6][7] Here, we compare the effects of Penetratin, Tat, and TP10 on cell membrane integrity and overall cell viability.
Table 4: Comparison of CPP-Induced Membrane Disruption (LDH Leakage Assay)
| CPP | Concentration | Membrane Disruption (% of control) |
| Penetratin | up to 50 µM | No significant leakage |
| Tat | up to 50 µM | No significant leakage |
| TP10 | 10 µM | ~20% |
Results from HeLa cells treated for 30 minutes.[7]
Table 5: Comparison of CPP Effect on Cell Viability (WST-1 Assay)
| CPP | Concentration | Cell Viability (% of control) |
| Penetratin | up to 50 µM | > 95% |
| Tat | up to 50 µM | > 95% |
| TP10 | 20 µM | ~70% |
Results from HeLa cells after 24 hours of treatment.[7]
Mechanisms of Cellular Uptake
The means by which CPPs enter cells are multifaceted and can involve direct translocation across the plasma membrane or various endocytic pathways. The dominant pathway is often dictated by the specific CPP, its concentration, the cargo, and the cell type.[1][6][10]
Penetratin is understood to utilize both direct translocation and endocytosis. Its entry is often initiated by electrostatic interactions with proteoglycans on the cell surface.[6][8]
Tat , a highly cationic peptide, primarily enters cells via endocytosis, with macropinocytosis being a key pathway.[3][4][8][10]
Transportan 10 (TP10) , being more amphipathic, is also thought to utilize multiple entry mechanisms, including direct translocation and endocytosis.[7][9][11]
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation and comparison of CPP performance.
Protocol 1: Quantification of Cellular Uptake by Flow Cytometry
This protocol describes the quantification of intracellular delivery of a fluorescently labeled cargo.
-
Cell Culture: Seed HeLa cells in a 24-well plate at a density of 5 x 10^4 cells per well and culture overnight.
-
Peptide-Cargo Preparation: Prepare solutions of CPPs complexed with a fluorescently labeled cargo (e.g., FITC-dextran) at the desired concentrations in a serum-free medium.
-
Treatment: Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the peptide-cargo solutions to the respective wells.
-
Incubation: Incubate the cells for 1-4 hours at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the treatment solution and wash the cells three times with cold PBS to remove extracellular peptide-cargo complexes.
-
Cell Detachment: Detach the cells using trypsin-EDTA.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer to measure the mean intracellular fluorescence intensity.[12][13][14]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures acute membrane disruption caused by CPPs.[7][15][16][17]
-
Cell Culture: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and culture overnight.
-
Peptide Treatment: Treat the cells with varying concentrations of the CPPs in a serum-free medium for 1-4 hours. Include a positive control (e.g., Triton X-100) and an untreated negative control.
-
Sample Collection: After incubation, carefully collect the supernatant from each well.
-
LDH Measurement: Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate dehydrogenase released into the supernatant, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of LDH leakage relative to the positive control.
Protocol 3: WST-1 Cell Viability Assay
This protocol assesses the long-term effect of CPPs on cell proliferation and viability.[7][18][19]
-
Cell Culture: Seed HeLa cells in a 96-well plate at a density of 5 x 10^3 cells per well and culture overnight.
-
Peptide Treatment: Treat the cells with varying concentrations of the CPPs in a complete culture medium.
-
Incubation: Incubate the cells for 24-48 hours.
-
WST-1 Reagent Addition: Add WST-1 reagent to each well according to the manufacturer's protocol.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.
References
- 1. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cellular uptake of unconjugated TAT peptide involves clathrin-dependent endocytosis and heparan sulfate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular uptake [correction of utake] of the Tat peptide: an endocytosis mechanism following ionic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 7. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell-Penetrating Peptides and Transportan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 14. Flow cytometric screening of cell-penetrating peptides for their uptake into embryonic and adult stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dimerization of a cell-penetrating peptide leads to enhanced cellular uptake and drug delivery [beilstein-journals.org]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. materialneutral.info [materialneutral.info]
Nona-arginine vs. Octa-arginine: A Comparative Guide to Cellular Uptake Efficiency
In the realm of drug delivery and cellular biology, the efficient transport of therapeutic and diagnostic molecules across the cell membrane remains a critical challenge. Arginine-rich cell-penetrating peptides (CPPs) have emerged as highly effective vectors for intracellular delivery. Among the most potent of these are the short polyarginine peptides, with nona-arginine (R9) and octa-arginine (R8) being two of the most widely studied and utilized. This guide provides a comprehensive comparison of their cellular uptake efficiency, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal peptide for their applications.
Performance Comparison: this compound (R9) vs. Octa-arginine (R8)
Both this compound and octa-arginine are considered highly efficient cell-penetrating peptides, with studies indicating they achieve the highest translocation efficiencies among polyarginine peptides.[1] The cellular uptake of polyarginine peptides is dependent on the number of arginine residues, with the optimal length generally considered to be between seven and fifteen residues.[2] Within this range, both R8 and R9 are prominent as potent CPPs.[3]
Quantitative Data Summary
Direct head-to-head quantitative comparisons of this compound and octa-arginine under identical experimental conditions are limited in published literature. However, studies systematically analyzing the impact of oligo-arginine chain length on cellular transduction provide valuable comparative data. The following table summarizes the transduction frequency of oligo-arginines of varying lengths, including R8 and R9, in C2C12 mouse myoblast cells.
| Peptide | Concentration (µM) | Transduction Frequency (%) | Reference |
| Octa-arginine (R8) | 10 | >10 | [4] |
| 50 | 18-42 | [4] | |
| 100 | 75-90 | [4] | |
| This compound (R9) | 10 | >10 | [4] |
| 50 | 18-42 | [4] | |
| 100 | 75-90 | [4] |
Note: The data indicates that at a concentration of 10 µM, both R8 and R9 begin to show transduction. At higher concentrations of 50 µM and 100 µM, both peptides exhibit a significant increase in transduction frequency, with R9 showing a trend towards higher or equal efficiency compared to R8 within the reported ranges.
Cellular Uptake Mechanisms
The primary mechanism of cellular entry for arginine-rich CPPs like R8 and R9 is endocytosis, with macropinocytosis being a significant pathway.[5] The initial interaction is driven by the electrostatic attraction between the positively charged guanidinium groups of the arginine residues and the negatively charged components of the cell membrane, such as heparan sulfate proteoglycans. This interaction can trigger membrane reorganization and the subsequent internalization of the peptide and its associated cargo. At higher concentrations, a shift towards direct translocation across the membrane has been observed.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cardoso-lab.org [cardoso-lab.org]
- 5. Molecular interplays involved in the cellular uptake of octaarginine on cell surfaces and the importance of syndecan-4 cytoplasmic V domain for the activation of protein kinase Cα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
Assessing the Endosomal Escape of Nona-arginine: A Functional Assay Comparison
For researchers, scientists, and drug development professionals, understanding the efficiency of endosomal escape is paramount when evaluating cell-penetrating peptides (CPPs) as delivery vectors. Nona-arginine (R9), a highly cationic CPP, is widely recognized for its ability to facilitate the cellular uptake of various cargo molecules. However, for these molecules to exert their biological effect, they must first escape the endosomal pathway and reach the cytosol. This guide provides a comparative overview of functional assays used to assess the endosomal escape of this compound, supported by experimental data and detailed protocols.
Comparison of Endosomal Escape Efficiency: this compound vs. Alternatives
Several functional assays have been developed to quantify the cytosolic delivery and endosomal escape of CPPs. Here, we compare the performance of this compound with other CPPs, primarily the well-studied TAT peptide, using data from split-complementation and luciferase-based assays.
| Functional Assay | CPP | Cargo | Cell Line | Key Findings | Reference |
| Split-GFP Endosomal Escape (SEE) Assay | Tri-arginine (R3) functionalized nanogels | Caspase-3 | HEK293T cells stably expressing GFP1-10 | Arginine-functionalized nanogels showed a ~1.2-1.4 fold increase in Mean Fluorescence Intensity (MFI) compared to non-functionalized nanogels, indicating enhanced endosomal escape.[1] | [1] |
| Split-GFP Endosomal Escape (SEE) Assay | TAT-functionalized nanogels | Caspase-3 | HEK293T cells stably expressing GFP1-10 | The endosomal escape of TAT-functionalized nanogels was also observed, but the study highlighted that arginine functionalization directly enhances endosomal escape.[1] | [1] |
| Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay | This compound (R9) | Green Fluorescent Protein (GFP) | HEK293 cells | Positively charged CPPs like R9 were found to enhance cytosolic delivery primarily by increasing non-specific cell membrane association, rather than by increasing endosomal escape efficiency. |
Detailed Experimental Protocols
Split-GFP Endosomal Escape (SEE) Assay
This assay directly visualizes the delivery of a cargo into the cytosol. It utilizes a split green fluorescent protein (GFP) system where a large, non-fluorescent fragment of GFP (GFP1-10) is expressed in the cytoplasm of a host cell line. The smaller, 11th β-strand of GFP (GFP11) is fused to the cargo molecule, which is in turn conjugated to the CPP of interest (e.g., this compound). When the CPP-cargo-GFP11 complex successfully escapes the endosome, the GFP11 fragment complements with the cytosolic GFP1-10, reconstituting a functional, fluorescent GFP molecule. This fluorescence can be quantified to assess the efficiency of endosomal escape.[1][2][3][4][5]
Experimental Workflow:
Protocol:
-
Cell Line Generation: Stably transfect a suitable mammalian cell line (e.g., HEK293T) with a plasmid encoding the GFP1-10 fragment. Select and maintain a clonal cell line with stable expression.[1]
-
CPP-Cargo-GFP11 Conjugate Synthesis: Synthesize the this compound peptide and the cargo protein fused to the GFP11 peptide sequence. The GFP11 tag is small (typically 16 amino acids), minimizing potential interference with the cargo's function.[3]
-
Cell Treatment: Seed the GFP1-10 expressing cells in a suitable format (e.g., 96-well plate). Treat the cells with the R9-cargo-GFP11 conjugate at various concentrations for a defined incubation period (e.g., 24 hours).[1]
-
Data Acquisition: Measure the reconstituted GFP fluorescence using a flow cytometer or a high-content imaging system. The percentage of GFP-positive cells and the mean fluorescence intensity (MFI) are the primary readouts.[1]
-
Controls:
-
Untreated GFP1-10 cells to establish baseline fluorescence.
-
Cells treated with a cargo-GFP11 conjugate lacking the CPP to assess background uptake.
-
Cells treated with a known endosomolytic agent (e.g., chloroquine) as a positive control for endosomal disruption.[2]
-
-
Data Analysis: Quantify the endosomal escape efficiency by comparing the MFI of cells treated with the R9-cargo-GFP11 to the control groups.
Galectin-8 (Gal8) Recruitment Assay
This assay provides an indirect but powerful method to visualize endosomal membrane damage. Galectin-8 (Gal8) is a cytosolic protein that binds to β-galactosides, which are normally present on the inner leaflet of endosomal membranes and are exposed to the cytosol only upon membrane rupture. By using a cell line stably expressing a fluorescently tagged Gal8 (e.g., Gal8-GFP or Gal8-mRuby), endosomal damage can be visualized as the recruitment of Gal8 from a diffuse cytosolic localization to distinct puncta corresponding to damaged endosomes.[5][6]
Mechanism of Action:
Protocol:
-
Cell Line Generation: Generate a stable cell line expressing a fluorescently tagged Galectin-8 (e.g., Gal8-GFP).
-
Cell Treatment: Seed the Gal8-GFP expressing cells on a suitable imaging plate (e.g., glass-bottom dishes). Treat the cells with this compound or R9-cargo conjugates for a desired time course.
-
Live-Cell Imaging: Acquire time-lapse images using a confocal or high-content fluorescence microscope to monitor the redistribution of Gal8-GFP from a diffuse cytosolic pattern to distinct intracellular puncta.
-
Image Analysis: Quantify the number, size, and intensity of Gal8-GFP puncta per cell using image analysis software (e.g., ImageJ, CellProfiler). An increase in puncta formation indicates a higher frequency of endosomal disruption events.[7]
-
Controls:
-
Untreated cells to observe the basal level of Gal8 puncta.
-
Cells treated with a vehicle control.
-
Cells treated with a known membrane-disrupting agent as a positive control.
-
Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay
The SLEEQ assay is another sensitive method for quantifying cytosolic delivery. It is based on the complementation of a split NanoLuc luciferase. A small fragment of the luciferase (HiBiT) is attached to the cargo, while the large, inactive fragment (LgBiT) is expressed in the cytosol. Upon endosomal escape, the HiBiT-tagged cargo binds to LgBiT, reconstituting a functional luciferase enzyme that generates a quantifiable luminescent signal in the presence of a substrate.[8][9][10][11]
A key study utilizing this assay demonstrated that for several positively charged CPPs, including this compound, the enhanced cytosolic delivery was primarily a result of increased non-specific cell membrane association, which leads to higher overall cellular uptake, rather than a more efficient escape from endosomes once internalized.
Conclusion
The functional assays described provide robust platforms for quantifying the endosomal escape of this compound and comparing its efficiency to other CPPs. The Split-GFP and Split Luciferase assays offer direct and sensitive measurement of cytosolic cargo delivery. The Galectin-8 recruitment assay provides a valuable tool for visualizing the underlying mechanism of endosomal membrane disruption.
Experimental data suggests that while arginine-rich peptides like this compound do facilitate endosomal escape, their significant contribution to enhanced cytosolic delivery may stem more from their ability to increase the overall cellular uptake of their cargo. For researchers and drug developers, it is crucial to employ these quantitative assays to select and optimize CPP-based delivery systems for specific therapeutic applications, considering both the efficiency of cellular entry and the subsequent endosomal release.
References
- 1. Evaluating Endosomal Escape of Caspase-3-Containing Nanomaterials Using Split GFP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Endosomal Escape for Intracellular Delivery of Macromolecular Biologic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asdrp.org [asdrp.org]
- 5. Evaluating Endosomal Escape of Caspase-3-Containing Nanomaterials Using Split GFP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gal8 Visualization of Endosome Disruption Predicts Carrier-Mediated Biologic Drug Intracellular Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unravelling the endosomal escape of pH-responsive nanoparticles using the split luciferase endosomal escape quantification assay - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantifying the Endosomal Escape of pH-Responsive Nanoparticles Using the Split Luciferase Endosomal Escape Quantification Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Functional Protein Delivery via Nona-Arginine: A Comparative Guide Using Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
The delivery of functional proteins into living cells is a cornerstone of modern biological research and therapeutic development. Cell-penetrating peptides (CPPs), such as nona-arginine (R9), have emerged as a promising non-viral vector for this purpose.[1] Verifying the successful intracellular delivery of a functional protein is a critical step in any experiment. Western blot analysis stands as a robust and widely used technique to detect and quantify the amount of a specific protein in a cell lysate, thereby confirming successful delivery.[2]
This guide provides a comparative analysis of this compound-mediated protein delivery with other methods, supported by experimental data. It also offers detailed protocols for the Western blot analysis required to generate such data.
Comparative Analysis of Protein Delivery Methods
The efficiency of protein delivery can vary significantly depending on the chosen vector. Here, we compare this compound with other common delivery methods, including other cell-penetrating peptides and lipid-based transfection reagents.
Quantitative Comparison: siRNA Delivery and Target Knockdown
A common application of CPPs is the delivery of siRNA to induce gene silencing. The resulting knockdown of the target protein, quantifiable by Western blot, serves as an excellent proxy for delivery efficiency. The following table summarizes the gene silencing efficacy of a modified arginine-rich peptide (RALA, a close relative of R9) in delivering GAPDH siRNA compared to the commercially available lipid-based transfection reagents Lipofectamine® 2000 and Lipofectamine® 3000.[3]
| Delivery Vehicle | Target Protein | Cell Line | Relative GAPDH mRNA Expression Level (%) | Relative GAPDH Protein Expression Level (vs. Control) |
| RALA Peptide | GAPDH | A549 | ~40% | Significant Downregulation |
| HALA2 (modified RALA) | GAPDH | A549 | ~20% | Significant Downregulation (comparable to Lipofectamine) |
| Lipofectamine® 2000 | GAPDH | A549 | Not specified | Significant Downregulation |
| Lipofectamine® 3000 | GAPDH | A549 | Not specified | Significant Downregulation |
Data synthesized from a study on histidine-arginine peptides.[3] The Western blot results indicated that the HALA2 peptide achieved a GAPDH protein knockdown level comparable to that of Lipofectamine® 2000 and 3000.[3]
Qualitative Comparison of Cell-Penetrating Peptides
Different CPPs exhibit varying efficiencies in cellular uptake. The following table provides a qualitative comparison based on literature reports.
| Cell-Penetrating Peptide | Relative Uptake Efficiency | Notes |
| Polyarginine (e.g., R9) | ++++ | Generally considered one of the most efficient CPPs for cellular uptake.[4] |
| Transportan | +++ | High uptake efficiency, but can be associated with higher cytotoxicity.[4] |
| Antennapedia | ++ | Moderate uptake efficiency with low cytotoxicity.[4] |
| TAT | ++ | One of the first discovered CPPs, with moderate uptake efficiency.[4] |
This qualitative comparison is based on studies analyzing the uptake of the peptides themselves or peptide-cargo conjugates.[4] The actual delivery efficiency of a specific protein will depend on the nature of the cargo protein.
Experimental Protocols
Accurate and reproducible Western blot results depend on a meticulously followed protocol. Below is a detailed methodology for performing a Western blot to detect a protein delivered into cells via this compound.
Cell Lysis and Protein Extraction
This initial step is critical for obtaining a high-quality protein sample.
-
For Adherent Cells:
-
Wash the cell culture dish on ice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer or NP-40 buffer) supplemented with fresh protease and phosphatase inhibitors. A common recipe for RIPA buffer is 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, and 50 mM Tris, pH 8.0.
-
Scrape the adherent cells off the dish using a cell scraper and transfer the cell suspension to a microcentrifuge tube.
-
-
For Suspension Cells:
-
Pellet the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in ice-cold lysis buffer with protease and phosphatase inhibitors.[5]
-
-
Lysate Processing:
-
Incubate the lysate on ice for 10-30 minutes with periodic vortexing.
-
For difficult-to-solubilize proteins or to reduce viscosity from DNA, sonicate the lysate on ice.[6]
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[5]
-
Carefully transfer the supernatant containing the soluble proteins to a fresh, pre-chilled tube.
-
Protein Quantification
To ensure equal loading of protein in each lane of the gel, it is essential to determine the protein concentration of each lysate.
-
Use a standard protein assay, such as the bicinchoninic acid (BCA) assay, to determine the protein concentration of each sample.[5]
-
Based on the concentrations, calculate the volume of each lysate needed to achieve the desired amount of protein per lane (typically 10-50 µg).
Sample Preparation for Electrophoresis
-
To the calculated volume of each lysate, add an equal volume of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[5]
-
Briefly centrifuge the samples to collect the contents at the bottom of the tube.
Gel Electrophoresis
-
Load the prepared samples into the wells of a polyacrylamide gel (SDS-PAGE).
-
Run the gel in an appropriate running buffer at a constant voltage until the dye front reaches the bottom of the gel.[5]
Protein Transfer
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. This can be done using wet, semi-dry, or dry transfer methods.
-
Ensure good contact between the gel and the membrane and avoid trapping air bubbles.
Immunoblotting and Detection
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (specific to the delivered protein) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane several times with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody) for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[5]
Visualizing the Process
To better understand the experimental workflow and the underlying biological mechanism, the following diagrams have been generated.
Caption: Western Blot Experimental Workflow.
Caption: this compound Protein Delivery Pathway.
References
- 1. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 3. Development and Characterization of High Efficacy Cell-Penetrating Peptide via Modulation of the Histidine and Arginine Ratio for Gene Therapy | MDPI [mdpi.com]
- 4. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
A Comparative Guide to Cytotoxicity Assays for Cell-Penetrating Peptides
For researchers and drug development professionals, understanding the cytotoxic profile of novel cell-penetrating peptides (CPPs) is a critical step in preclinical evaluation. This guide provides a detailed protocol for comparing the cytotoxicity of different CPPs using the widely accepted MTT assay. The methodologies for alternative assays, such as the LDH and Neutral Red uptake assays, are also briefly discussed to provide a broader context for cytotoxicity assessment.
Principle of Cytotoxicity Assays
To evaluate the potential toxicity of CPPs, various in vitro assays can be employed. These assays typically measure key indicators of cell health, such as metabolic activity, membrane integrity, or lysosomal function.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cellular metabolic activity.[1][2] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[1]
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[3][4] The amount of LDH released is proportional to the number of lysed or dead cells.[3]
-
Neutral Red Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the neutral red dye within their lysosomes.[5][6] Damage to the cell membrane or lysosomes prevents this uptake, allowing for a quantitative measure of viable cells.[5]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a step-by-step guide for assessing and comparing the cytotoxicity of different CPPs.
1. Materials
-
Selected mammalian cell line (e.g., HeLa, HepG2, Caco-2)[7][8]
-
Complete cell culture medium (e.g., DMEM or EMEM with 10% FBS)[9]
-
Phosphate-Buffered Saline (PBS)
-
CPPs to be tested (dissolved in sterile water or appropriate solvent)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
2. Cell Seeding
-
Culture the selected cell line to about 80-90% confluency.
-
Harvest the cells using standard trypsinization methods.
-
Resuspend the cells in fresh complete medium and perform a cell count to determine the cell density.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[9][11]
-
Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.[7][9]
3. CPP Treatment
-
Prepare serial dilutions of each CPP in serum-free culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 50, 100 µM).[8][12]
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared CPP dilutions to the respective wells.
-
Include the following controls on each plate:
-
Untreated Control: Cells treated with serum-free medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the solvent used to dissolve the CPPs at the highest concentration used.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Triton X-100) to induce maximal cell death.
-
Blank Control: Wells containing medium but no cells, to measure background absorbance.
-
-
Incubate the plate for a predetermined exposure time (e.g., 24 or 48 hours).[7][11]
4. MTT Assay Procedure
-
Following the incubation period with the CPPs, add 10-20 µL of the 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for 3-4 hours in a humidified incubator, allowing the viable cells to metabolize the MTT into formazan crystals.[1][11]
-
After the incubation, carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[1] A reference wavelength of 650 nm can be used to subtract background absorbance.[1]
5. Data Analysis
-
Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each CPP concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the CPP concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value (the concentration of CPP that inhibits 50% of cell viability).
Data Presentation
The cytotoxic effects of different CPPs can be summarized in a table for easy comparison.
| CPP Name | Sequence | Cell Line | Incubation Time (h) | IC50 (µM) |
| CPP-A | [Sequence A] | HeLa | 24 | 75.3 |
| CPP-B | [Sequence B] | HeLa | 24 | > 100 |
| CPP-C | [Sequence C] | HeLa | 24 | 42.1 |
| Penetratin | RQIKIWFQNRRMKWKK | HeLa | 24 | 85.0 |
| Tat (47-57) | YGRKKRRQRRR | HeLa | 24 | > 100 |
| CPP-A | [Sequence A] | HepG2 | 24 | 88.9 |
| CPP-B | [Sequence B] | HepG2 | 24 | > 100 |
| CPP-C | [Sequence C] | HepG2 | 24 | 55.6 |
| Penetratin | RQIKIWFQNRRMKWKK | HepG2 | 24 | 92.4 |
| Tat (47-57) | YGRKKRRQRRR | HepG2 | 24 | > 100 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Workflow Diagram
Caption: Workflow of the MTT cytotoxicity assay for comparing CPPs.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. LDH cytotoxicity assay [protocols.io]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 6. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. benchchem.com [benchchem.com]
- 12. Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro - PMC [pmc.ncbi.nlm.nih.gov]
In vivo efficacy comparison of nona-arginine with other delivery vectors
For researchers and drug development professionals navigating the complex landscape of in vivo delivery vectors, selecting the optimal carrier is paramount to therapeutic success. Nona-arginine (R9), a cell-penetrating peptide (CPP), has emerged as a prominent tool for intracellular delivery of a wide array of therapeutic cargoes. This guide provides an objective comparison of the in vivo efficacy of this compound against other commonly used delivery vectors, supported by experimental data and detailed methodologies.
Performance Comparison: this compound vs. Alternative Vectors
The in vivo performance of a delivery vector is a multifactorial equation encompassing biodistribution, toxicity, and therapeutic efficacy. While this compound demonstrates high cellular uptake, its in vivo profile presents both advantages and challenges compared to other vectors like activatable cell-penetrating peptides (ACPPs) and the well-known TAT peptide.
Biodistribution
A critical aspect of in vivo delivery is the ability of the vector to transport its cargo to the target tissue while minimizing off-target accumulation. Studies in mouse models have revealed distinct biodistribution profiles for this compound and its counterparts.
Following intravenous administration, this compound exhibits rapid clearance from the blood and significant accumulation in the liver. In one study, over 90% of the injected dose of R9 was found in the liver within 30 minutes.[1] This high liver uptake can be a limiting factor for targeting other tissues. In contrast, activatable cell-penetrating peptides (ACPPs), which are designed to be selectively cleaved and activated in the target tissue, demonstrate a more uniform distribution to normal tissues and are cleared primarily through the kidneys.[1]
Table 1: Comparative Biodistribution of this compound (R9) and Activatable CPP (ACPP) in Mice
| Organ | Time Point | % Injected Dose / g Tissue (R9) | % Injected Dose / g Tissue (ACPP) |
| Liver | 30 min | ~80% | ~20% |
| Liver | 6 hours | ~84% | ~33% |
| Kidneys | 30 min | ~9% | ~28% |
| Kidneys | 6 hours | ~9% | ~48% |
Data adapted from Olson et al.[1]
Toxicity
The cationic nature of this compound, which facilitates cellular uptake, can also contribute to systemic toxicity. High doses of systemically administered R9 have been shown to cause acute toxicity in mice. In contrast, the masked charge of uncleavable ACPPs results in significantly lower toxicity.[1]
Table 2: Acute Toxicity Comparison of this compound (R9) and Activatable CPPs (ACPPs) in Mice
| Delivery Vector | Dose (µmol/kg) | Outcome |
| This compound (R9) | 5 | Lethal within 1 minute |
| This compound (R9) | 2.5 | 4 out of 5 mice survived |
| Cleavable ACPP | 10 | Non-lethal |
| Uncleavable ACPP | 10 | Non-lethal |
Data adapted from Olson et al.[1]
Therapeutic Efficacy
While direct quantitative comparisons of the anti-tumor efficacy of this compound with a broad range of other vectors in identical experimental settings are limited in publicly available literature, several studies provide valuable insights. For instance, in a stroke model, the polyarginine peptide R18, which is longer than R9, demonstrated superior neuroprotective efficacy compared to the TAT-NR2B9c peptide. This suggests that arginine-rich peptides can be more effective than TAT-based peptides in certain therapeutic contexts.
It is generally observed that the efficiency of cellular uptake of polyarginine peptides is dependent on the number of arginine residues, with optimal efficacy often seen with 7 to 15 residues. This suggests that this compound is a highly efficient cell-penetrating peptide for a variety of cargoes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo experiments.
In Vivo Biodistribution Study Protocol
-
Animal Model: Utilize tumor-bearing mice (e.g., subcutaneous xenografts of human cancer cell lines in immunodeficient mice).
-
Test Articles: Synthesize and purify the delivery vectors (e.g., this compound, TAT peptide, ACPP) and conjugate them with a fluorescent dye (e.g., Cy5) or a radionuclide for imaging and quantification.
-
Administration: Inject a defined dose of the labeled delivery vector (e.g., 10 nmol) into the tail vein of the mice.
-
Imaging and Tissue Collection: At predetermined time points (e.g., 30 minutes, 6 hours, 24 hours) post-injection, image the mice using an appropriate imaging system (e.g., fluorescence imaging or PET/SPECT). Following imaging, euthanize the mice and harvest major organs (liver, kidneys, spleen, lungs, heart, and tumor).
-
Quantification: For fluorescently labeled vectors, homogenize the tissues and measure the fluorescence intensity using a spectrophotometer. For radiolabeled vectors, measure the radioactivity in each organ using a gamma counter. Express the results as a percentage of the injected dose per gram of tissue (%ID/g).
In Vivo Acute Toxicity Study Protocol
-
Animal Model: Use healthy mice of a specific strain and age.
-
Test Articles: Prepare sterile solutions of the delivery vectors in a suitable vehicle (e.g., saline).
-
Administration: Administer escalating doses of the delivery vectors via intravenous injection. Include a control group receiving the vehicle alone.
-
Observation: Monitor the animals continuously for the first few hours post-injection and then periodically for up to 14 days for any signs of toxicity, such as changes in behavior, weight loss, or mortality.
-
Endpoint: Determine the maximum tolerated dose (MTD) and/or the lethal dose 50 (LD50).
In Vivo Tumor Growth Inhibition Study Protocol
-
Animal Model: Establish subcutaneous tumors in mice as described in the biodistribution protocol.
-
Test Articles: Prepare conjugates of the delivery vectors with a potent anticancer drug (e.g., doxorubicin).
-
Treatment Groups: Randomize the tumor-bearing mice into several groups: (1) untreated control, (2) vehicle control, (3) free drug, and (4) drug conjugated to the delivery vector(s).
-
Administration: Administer the treatments intravenously or intraperitoneally according to a predetermined schedule (e.g., twice weekly for three weeks).
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the data to determine the extent of tumor growth inhibition for each treatment group.
Visualizing the Mechanisms
To understand the fundamental processes governing the efficacy of these delivery vectors, it is essential to visualize their cellular uptake pathways and the experimental workflows.
In vivo efficacy experimental workflow.
The cellular uptake of this compound and other CPPs is a complex process involving multiple pathways. The initial interaction is typically an electrostatic attraction between the cationic peptide and the negatively charged cell surface. Subsequently, the peptide-cargo complex can be internalized through various endocytic mechanisms.
Cellular uptake mechanisms of this compound.
References
Measuring the Stability of Nona-Arginine Complexes in Biological Fluids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful delivery of therapeutic macromolecules into cells is a critical challenge in drug development. Nona-arginine (R9), a cell-penetrating peptide (CPP), has emerged as a promising vector for the intracellular delivery of a wide range of cargo molecules, including small interfering RNA (siRNA), plasmid DNA (pDNA), and proteins. The ability of R9 to form stable complexes with its cargo is paramount for protecting it from degradation in biological fluids and ensuring its efficient delivery to the target cells. This guide provides a comparative overview of the methods used to measure the stability of this compound complexes in biological fluids, supported by experimental data and detailed protocols.
Comparison of Stability Measurement Techniques
The stability of this compound complexes in biological fluids like serum or plasma can be assessed using various biophysical and analytical techniques. The choice of method often depends on the nature of the cargo and the specific information required.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Gel Retardation Assay | Separation of charged molecules in an electric field. Complex formation retards the migration of the cargo through the gel matrix. | Complex formation efficiency; Protection from nuclease/protease degradation. | Simple, inexpensive, and provides a qualitative or semi-quantitative assessment of complex stability. | Not suitable for real-time dissociation studies; Limited quantitative accuracy. |
| High-Performance Liquid Chromatography (HPLC) | Separation of molecules based on their physicochemical properties (e.g., size, charge, hydrophobicity). | Quantification of intact peptide and cargo over time; Identification of degradation products. | Highly quantitative; Provides detailed information on the degradation kinetics of both the CPP and the cargo. | Can be complex to develop methods for different cargo types; May not directly measure complex dissociation. |
| Fluorescence Correlation Spectroscopy (FCS) | Measures fluctuations in fluorescence intensity as fluorescently labeled molecules diffuse through a small, defined observation volume. | Dissociation constant (Kd); Complex size and concentration; Real-time monitoring of complex stability. | Highly sensitive; Provides quantitative information on binding and dissociation in solution; Suitable for measurements in complex media. | Requires specialized and expensive equipment; Labeling of cargo or CPP with a fluorescent dye is necessary. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity. | Size and polydispersity of the complexes. | Provides information on the overall size and aggregation state of the complexes. | Indirect measure of stability; Sensitive to contaminants and aggregates. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. | Conformational changes in the cargo (e.g., siRNA, protein) upon complexation with R9. | Provides insights into the structural integrity of the cargo within the complex. | Does not directly measure complex dissociation or degradation in biological fluids. |
Quantitative Stability Data of this compound Complexes
The stability of this compound complexes is influenced by factors such as the nature of the cargo, the molar ratio of R9 to cargo, and the composition of the biological fluid. The following table summarizes representative quantitative data on the stability of different R9-cargo complexes in serum.
| Cargo Type | N/P Ratio* | Incubation Time (hours) | Biological Fluid | % Intact Cargo Remaining | Reference Method | Citation |
| siRNA | 10:1 | 1 | 50% Fetal Bovine Serum | >90% | Gel Retardation Assay | [1] |
| siRNA | 20:1 | 6 | 10% Bovine Serum | ~80% | Gel Retardation Assay | [2] |
| pDNA | 15:1 | 4 | 25% Fetal Bovine Serum | >95% | Gel Retardation Assay | [3] |
| Morpholino Oligomer | N/A (covalent) | 24 | Human Serum | >84% (intact conjugate) | HPLC and Mass Spectrometry | [4] |
*N/P ratio refers to the molar ratio of nitrogen atoms in the cationic peptide to phosphate groups in the nucleic acid cargo.
Experimental Protocols
Gel Retardation Assay for R9-pDNA Complex Stability in Serum
This protocol is adapted from studies assessing the stability of CPP-nucleic acid complexes.[3][5]
Materials:
-
This compound (R9) peptide
-
Plasmid DNA (pDNA)
-
Fetal Bovine Serum (FBS)
-
DNase I
-
Agarose
-
Ethidium bromide or other DNA stain
-
Tris-acetate-EDTA (TAE) buffer
-
Loading dye
Procedure:
-
Complex Formation: Prepare R9-pDNA complexes at various N/P ratios (e.g., 5:1, 10:1, 15:1) by adding the appropriate amount of R9 solution to the pDNA solution. Incubate at room temperature for 30 minutes to allow for complex formation.
-
Serum Incubation: Incubate the R9-pDNA complexes with 50% FBS at 37°C for different time points (e.g., 0, 1, 2, 4, 6 hours).
-
Nuclease Challenge: After serum incubation, add DNase I to a final concentration of 1 U/µg of pDNA and incubate at 37°C for 30 minutes to digest any released or unprotected pDNA.
-
Gel Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel containing ethidium bromide. Run the gel in TAE buffer at 100V for 60 minutes.
-
Visualization and Analysis: Visualize the DNA bands under UV light. The presence of a band corresponding to intact pDNA indicates protection by R9. The intensity of the band can be quantified using densitometry software to determine the percentage of protected pDNA.
HPLC-Based Stability Assay for R9-Peptide Cargo Conjugates
This protocol outlines a general approach for assessing the stability of a covalently linked R9-cargo peptide in serum.[4][6]
Materials:
-
R9-cargo peptide conjugate
-
Human serum
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC column (e.g., C18)
-
HPLC system with UV detector
-
Mass spectrometer (optional, for identification of degradation products)
Procedure:
-
Incubation: Incubate the R9-cargo conjugate in human serum at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Protein Precipitation: To stop the enzymatic degradation and remove serum proteins, add an equal volume of ACN containing 0.1% TFA to each aliquot. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
HPLC Analysis: Inject the supernatant onto the reverse-phase HPLC column. Elute the peptide using a gradient of ACN in water (both containing 0.1% TFA).
-
Data Analysis: Monitor the elution profile at a specific wavelength (e.g., 220 nm). The peak corresponding to the intact R9-cargo conjugate will decrease over time if degradation occurs. Quantify the peak area at each time point to determine the percentage of intact conjugate remaining. New peaks corresponding to degradation products may also appear.
Fluorescence Correlation Spectroscopy (FCS) for R9-siRNA Dissociation
This protocol provides a framework for using FCS to measure the dissociation of R9 from a fluorescently labeled siRNA in a biological fluid mimic.[7][8][9]
Materials:
-
Fluorescently labeled siRNA (e.g., with Alexa Fluor 488)
-
This compound (R9)
-
Phosphate-buffered saline (PBS) or serum-containing medium
-
FCS instrument (confocal microscope with single-photon counting detectors and a correlator)
Procedure:
-
Instrument Calibration: Calibrate the FCS setup to determine the dimensions of the confocal volume using a standard fluorescent dye with a known diffusion coefficient (e.g., Rhodamine 6G).
-
Sample Preparation: Prepare solutions of the fluorescently labeled siRNA alone and R9-siRNA complexes at a desired molar ratio in the biological fluid of interest. The concentration of the fluorescently labeled species should be in the nanomolar range.
-
FCS Measurement: Place the sample on the microscope stage and position the confocal volume within the solution. Acquire fluorescence fluctuation data for a set duration (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the autocorrelation function (ACF) from the fluorescence fluctuation data.
-
Fit the ACF for the free siRNA to a diffusion model to determine its characteristic diffusion time.
-
Fit the ACF for the R9-siRNA complex. An increase in the diffusion time compared to the free siRNA indicates complex formation.
-
By performing a series of measurements at different R9 concentrations, a binding curve can be generated to determine the dissociation constant (Kd).
-
To assess stability, monitor the change in the diffusion time or the amplitude of the cross-correlation function (in a dual-color FCS experiment) over time. A decrease in diffusion time towards that of free siRNA indicates complex dissociation.
-
Visualizing the Process: From Complex Formation to Cellular Uptake
The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in the stability and function of this compound complexes.
Caption: Workflow of this compound complex formation, interaction with biological fluids, and cellular uptake.
Caption: Experimental workflow for assessing the stability of this compound complexes in biological fluids.
Conclusion
The stability of this compound complexes in biological fluids is a critical determinant of their efficacy as drug delivery vehicles. A comprehensive assessment of this stability requires a multi-faceted approach, employing a combination of the techniques described in this guide. While gel retardation assays provide a valuable initial screen for complex formation and protection, quantitative methods such as HPLC and FCS are essential for a detailed understanding of complex integrity and dissociation kinetics in a physiologically relevant environment. The data and protocols presented here offer a foundation for researchers to design and execute robust stability studies, ultimately facilitating the development of more effective R9-based delivery systems for a variety of therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Mediated Anti-E6 ShRNA Delivery Suppresses the Growth of Hela Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound Mediated Anti-E6 ShRNA Delivery Suppresses the Growth of Hela Cells in vitro - Iranian Biomedical Journal [ibj.pasteur.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Practical guidelines for dual-color fluorescence cross-correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A Comprehensive Review of Fluorescence Correlation Spectroscopy [frontiersin.org]
- 9. nbi.ku.dk [nbi.ku.dk]
Nona-arginine Under the Microscope: A Comparative Guide to Novel Cell-Penetrating Peptides
For researchers, scientists, and professionals in drug development, the efficient delivery of therapeutic molecules into cells is a critical hurdle. Nona-arginine (R9), a well-established cell-penetrating peptide (CPP), has long served as a benchmark for cellular delivery. However, the landscape of CPP technology is rapidly evolving, with new designs constantly emerging that promise enhanced performance. This guide provides a comprehensive comparison of this compound against novel CPP designs, supported by experimental data, to inform the selection of the most effective delivery vectors.
This document summarizes quantitative data on cellular uptake, cargo delivery efficiency, and cytotoxicity for this compound and a variety of next-generation CPPs, including cyclic, acylated, and D-form amino acid-substituted peptides. Detailed experimental protocols for key assays are also provided to ensure reproducibility and aid in the critical evaluation of these delivery platforms.
Performance Benchmarks: this compound vs. New CPP Designs
The following tables present a consolidated overview of the performance of various CPP designs in direct comparison with polyarginine peptides, including the benchmark this compound. These data have been compiled from multiple studies, and it is crucial to consider the specific experimental contexts (e.g., cell line, cargo molecule, concentration) when interpreting the results.
| Table 1: Cellular Uptake Efficiency | ||||
| CPP Design | Modification | Cell Line | Uptake Efficiency vs. Arginine Benchmark | Key Findings |
| D-form Oligoarginines | Substitution of L-arginine with D-arginine | Various | Higher penetration ability than L-counterparts[1] | The difference in effectiveness is cell-type dependent, potentially due to varying extracellular proteolytic activity[1]. |
| Dodecanoyl-[R5] | Acylation (Dodecanoic acid) and Cyclization | Human ovarian cancer cells (SK-OV-3) | 1.4-2.5 fold higher than hepta-arginine (CR7) and TAT peptide | A combination of acylation and cyclization of a shorter arginine peptide significantly improves cell-penetrating properties. |
| RW9 | Substitution with Tryptophan | Chinese Hamster Ovary (CHO) cells | ~10-fold higher affinity for lipid vesicles than RL9 | The presence of tryptophan enhances membrane interaction and internalization compared to leucine substitution[2]. |
| Structured CPP (RWRWR) | β-hairpin structure | Not specified | This compound exhibited 2-fold greater uptake efficiency | While having lower uptake, the structured CPP showed a 20-fold increase in intracellular stability[3]. |
| Table 2: Cargo Delivery Efficiency | ||||
| CPP Design | Cargo | Cell Line | Delivery Efficiency vs. Arginine Benchmark | Key Findings |
| This compound (SR9) | Quantum Dots (QDs) | A549 cells | 3-8 fold increase in uptake compared to QDs alone[4] | SR9 significantly enhances the cellular uptake of non-covalently bound cargo[4]. |
| Third helix of Knotted-1 Homeodomain | Pseudo-substrate of protein kinase C | Not specified | Most efficient carrier compared to Penetratin and (Arg)9 | This peptide showed the best results for both free CPP uptake and cargo delivery[5]. |
| MAP-polyplex | siRNA | Huh7.5 cells | 170 to 600-fold greater uptake than R6-polyplex | The amphipathic design of MAP was significantly more effective for siRNA delivery than the cationic hexa-arginine based complex[5]. |
| Table 3: Cytotoxicity | ||||
| CPP Design | Modification | Cell Line | Cytotoxicity Profile | Key Findings |
| Poly-arginine (R-series) | Increasing arginine number (R1 to R6) | DU145 and LNCaP cells | Toxicity correlates with the number of arginine residues[3] | Higher arginine content leads to increased cytotoxicity, especially at higher concentrations and longer incubation times[3]. |
| Arginine-rich CPPs (general) | High positive charge | Various | Can cause non-specific binding and destabilization of the cell membrane, leading to cell lysis[3]. | The development of arginine-rich CPPs has been partly limited by their toxicity[6]. |
| (PR)20 and (GR)20 | Disease-associated dipeptide repeats | NSC34 cells | Significantly more toxic than other arginine-rich CPPs | These specific arginine-rich peptides inhibit protein translation, leading to cell death, a mechanism not observed with other tested CPPs[7][8]. |
Experimental Protocols
To ensure standardized and reproducible evaluation of CPP performance, detailed methodologies for key experiments are outlined below.
Cellular Uptake Assay (Flow Cytometry)
This protocol describes the quantification of CPP-mediated cargo delivery into cells using flow cytometry.
-
Cell Preparation:
-
Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and culture for 24 hours.
-
-
Incubation with CPP-Cargo Complex:
-
Prepare a fluorescently labeled cargo (e.g., FITC-dextran) and complex it with the CPP of interest at a predetermined molar ratio.
-
Treat the cells with the CPP-cargo complex at various concentrations for a fixed time (e.g., 2 hours) or with a fixed concentration for various time points (e.g., 15, 30, 60, 120 min) at 37°C.
-
-
Termination of Uptake and Cell Harvesting:
-
Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular CPP-cargo complexes.
-
Harvest the cells using trypsin and neutralize with culture medium.
-
Centrifuge the cell suspension and resuspend the pellet in PBS containing a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate the live, single-cell population using forward and side scatter profiles.
-
Quantify the mean fluorescence intensity of the live cell population in the appropriate channel (e.g., FITC channel).
-
The increase in mean fluorescence intensity compared to untreated control cells represents the cellular uptake of the cargo.
-
Cytotoxicity Assay (MTT Assay)
This protocol details the measurement of cell viability and cytotoxicity following exposure to CPPs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment with CPPs:
-
Prepare serial dilutions of the CPPs in cell culture medium.
-
Replace the existing medium with the CPP-containing medium and incubate for a specified period (e.g., 24 or 48 hours). Include untreated cells as a negative control and cells treated with a lysis agent (e.g., Triton X-100) as a positive control for 100% cytotoxicity.
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
The percentage of cytotoxicity is calculated as 100% - % cell viability.
-
Serum Stability Assay
This protocol outlines a method to assess the stability of CPPs in the presence of serum proteases.
-
Incubation in Serum:
-
Prepare a solution of the CPP in human serum (or other relevant serum) at a specific concentration.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
-
Protein Precipitation and Peptide Extraction:
-
To stop the enzymatic degradation, precipitate the serum proteins by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to the aliquots.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the peptide fragments.
-
-
Analysis:
-
Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Quantify the amount of intact peptide remaining at each time point by measuring the corresponding peak area or intensity.
-
-
Half-life Calculation:
-
Plot the percentage of intact peptide remaining against time.
-
Calculate the half-life (t1/2) of the peptide in serum, which is the time required for 50% of the initial peptide to be degraded.
-
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
References
- 1. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of the efficiency of cargo delivery by peptidic and pseudo-peptidic Trojan carriers using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Widespread displacement of DNA‐ and RNA‐binding factors underlies toxicity of arginine‐rich cell‐penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of membrane penetration and cytotoxicity of C9orf72-encoding arginine-rich dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Quantitative Analysis of Cargo Release from Nona-arginine in the Cytoplasm: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of therapeutic molecules into the cytoplasm is a central challenge in drug development. Nona-arginine (R9), a well-known cell-penetrating peptide (CPP), is widely utilized to facilitate the cellular uptake of various cargo molecules. However, a critical bottleneck for the efficacy of R9 and other CPPs is the release of their cargo from endosomes into the cytoplasm, a process known as endosomal escape. This guide provides a quantitative comparison of the cytoplasmic cargo release from this compound with other CPPs, supported by experimental data and detailed protocols for its quantification.
Comparative Analysis of Cytoplasmic Cargo Release
Quantifying and comparing the cytoplasmic delivery efficiency of different CPPs is challenging due to the variability in experimental conditions, including the type of cargo, cell line, CPP concentration, and the quantification method used. The following table summarizes available quantitative data on the cytosolic delivery efficiency of this compound and other common CPPs. It is important to note that these values are derived from different studies and should be interpreted as indicative rather than absolute comparisons.
| Cell-Penetrating Peptide (CPP) | Cargo | Cell Line | Cytosolic Delivery Efficiency/Ratio | Quantification Method |
| This compound (R9) | Naphthofluorescein (NF) | HeLa | ~2-fold higher than TAT | pH-sensitive dye (Flow Cytometry) |
| TAT | Naphthofluorescein (NF) | HeLa | Reference | pH-sensitive dye (Flow Cytometry) |
| cFΦR4 (cyclic) | Naphthofluorescein (NF) | HeLa | ~10-fold higher than TAT | pH-sensitive dye (Flow Cytometry) |
| TAT-fusion protein | Protein | - | <1% | Not specified |
| TAT | Dextran | HeLa | No significant enhancement of endosomal release | pH-sensitive dye (Flow Cytometry) |
| CPP12 (cyclic) | Dextran | HeLa | 2.2-fold increase in cytosolic release | pH-sensitive dye (Flow Cytometry) |
Note: The data presented highlights the generally low efficiency of endosomal escape for linear cationic CPPs like TAT and R9, and suggests that cyclic peptides may offer improved cytoplasmic delivery.
Experimental Protocols for Quantifying Cytoplasmic Cargo Release
Accurate quantification of cargo released into the cytoplasm is crucial for evaluating the performance of CPPs. Below are detailed protocols for two widely used methods.
Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay
This assay is a highly sensitive method for the direct quantification of cargo delivered to the cytoplasm.
Principle: The assay utilizes a split NanoLuciferase system. A small, 11-amino-acid fragment of NanoLuciferase (HiBiT) is conjugated to the cargo of interest. The target cells are engineered to express the large fragment of NanoLuciferase (LgBiT) in their cytoplasm. When the HiBiT-tagged cargo escapes the endosome and enters the cytoplasm, the HiBiT and LgBiT fragments combine to form a functional luciferase enzyme, which generates a quantifiable luminescent signal in the presence of a substrate.
Step-by-Step Protocol:
-
Cell Line Preparation:
-
Transduce the target cell line with a lentiviral vector encoding the LgBiT transgene.
-
Select and maintain a stable cell line expressing LgBiT in the cytoplasm.
-
-
Cargo Conjugation:
-
Synthesize or obtain the cargo molecule with a HiBiT tag. This can be achieved through genetic fusion for protein cargo or chemical conjugation for other molecules.
-
-
Cell Seeding:
-
Seed the LgBiT-expressing cells in a 96-well plate at a suitable density and culture overnight.
-
-
Treatment with HiBiT-tagged Cargo:
-
Treat the cells with the HiBiT-tagged cargo at the desired concentrations.
-
Incubate for a specified period (e.g., 4 hours) to allow for internalization and endosomal escape.
-
-
Measurement of Cytosolic Luminescence:
-
Wash the cells to remove excess HiBiT-tagged cargo.
-
Add a luciferase substrate (e.g., furimazine) to the cells.
-
Immediately measure the luminescence using a plate reader. This signal corresponds to the amount of cargo released into the cytoplasm.
-
-
Measurement of Total Cellular Association:
-
To normalize for uptake, lyse a parallel set of treated cells with a detergent (e.g., digitonin) that permeabilizes the cell membrane but not the endosomal membrane.
-
Add the luciferase substrate and measure the luminescence. This signal represents the total amount of HiBiT-tagged cargo taken up by the cells (cytosolic + endosomal).
-
-
Calculation of Endosomal Escape Efficiency:
-
Calculate the endosomal escape efficiency as the ratio of the cytosolic luminescence signal to the total cellular association luminescence signal.
-
Flow Cytometry Assay with pH-Sensitive Dyes
This method provides a semi-quantitative comparison of the cytosolic delivery efficiencies of different CPPs.
Principle: A pH-sensitive fluorescent dye, such as naphthofluorescein (NF), is conjugated to the CPP. NF is fluorescent at the neutral pH of the cytoplasm (pH ~7.4) but is quenched in the acidic environment of endosomes (pH 5.0-6.5). Therefore, the fluorescence intensity of cells treated with the NF-labeled CPP, as measured by flow cytometry, is proportional to the amount of CPP that has reached the cytoplasm.
Step-by-Step Protocol:
-
CPP-Dye Conjugation:
-
Conjugate the CPP of interest with a pH-sensitive dye (e.g., naphthofluorescein, NF) and a pH-insensitive dye (e.g., rhodamine, Rho) for normalization of uptake.
-
-
Cell Seeding and Treatment:
-
Seed the target cells in a multi-well plate and culture overnight.
-
Treat the cells with the dye-conjugated CPPs at the desired concentrations for a specific incubation time.
-
-
Cell Harvesting and Staining:
-
Wash the cells to remove excess CPP-dye conjugates.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
-
Flow Cytometry Analysis:
-
Analyze the cell samples using a flow cytometer.
-
Measure the fluorescence intensity in the appropriate channels for the pH-sensitive dye (NF) and the pH-insensitive dye (Rho).
-
-
Data Analysis:
-
The mean fluorescence intensity (MFI) from the pH-insensitive dye (Rho) represents the total cellular uptake of the CPP.
-
The MFI from the pH-sensitive dye (NF) corresponds to the amount of CPP in the cytoplasm.
-
The ratio of NF MFI to Rho MFI can be used to compare the relative cytosolic delivery efficiencies of different CPPs.
-
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Figure 1: General pathway of this compound (R9)-mediated cargo delivery.
Figure 2: Experimental workflow for the SLEEQ assay.
Figure 3: Logical comparison of cytosolic delivery efficiency for different CPPs.
Safety Operating Guide
Proper Disposal of Nona-arginine: A Guide for Laboratory Professionals
For immediate release:
A comprehensive guide outlining the essential safety and logistical procedures for the proper disposal of nona-arginine is now available for researchers, scientists, and drug development professionals. This document provides clear, step-by-step instructions to ensure the safe handling and disposal of this cell-penetrating peptide, reinforcing a commitment to laboratory safety and environmental responsibility.
This compound, a cationic cell-penetrating peptide, and other arginine-rich peptides are recognized for their potential toxicity.[1][2] Therefore, adherence to strict disposal protocols is crucial to mitigate risks to personnel and the environment. This guide details the necessary precautions, waste segregation, and disposal methods, including a protocol for chemical inactivation through acid hydrolysis.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While L-arginine itself is not generally classified as a hazardous substance, arginine-rich peptides can exhibit significant toxicity.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
Work Area:
-
All handling of this compound waste should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation of any aerosolized particles.
Quantitative Data for this compound
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₅₄H₁₁₀N₃₆O₁₀ |
| Molecular Weight | 1423.7 g/mol [3] |
| Appearance | Freeze-dried solid |
| Solubility | Soluble in dilute acid |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as chemical waste in accordance with all applicable federal, state, and local regulations. An alternative for liquid waste is chemical inactivation through acid hydrolysis to break down the peptide into less hazardous amino acids.
Waste Segregation and Containerization
-
Solid Waste:
-
Collect unused or expired lyophilized this compound, contaminated personal protective equipment (gloves, etc.), and labware (pipette tips, vials) in a designated, clearly labeled, and sealable hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
-
Liquid Waste:
-
Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
Maintain an acidic pH for the waste solution if possible, as arginine-rich peptides are generally more stable in acidic conditions.
-
-
Sharps:
-
Any needles or other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.
-
Labeling
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound" and its concentration
-
The date waste accumulation began
-
Appropriate hazard symbols as required by your institution.
Disposal
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Professional waste management services will typically incinerate chemical waste of this nature.
Experimental Protocol: Chemical Inactivation by Acid Hydrolysis
For liquid waste containing this compound, acid hydrolysis can be employed to break the peptide bonds, rendering the material less toxic. This procedure should be performed in a chemical fume hood with appropriate PPE.
Materials:
-
Concentrated Hydrochloric Acid (HCl)
-
This compound liquid waste
-
Appropriate glass reaction vessel with a reflux condenser
-
Heating mantle
-
pH meter or pH paper
-
Sodium hydroxide (NaOH) solution for neutralization
Procedure:
-
Acidification: To the this compound liquid waste in the reaction vessel, slowly add concentrated HCl to achieve a final concentration of 6 M HCl.
-
Hydrolysis:
-
Attach the reflux condenser and heat the mixture to 110-116°C using a heating mantle.
-
Maintain this temperature for 24 hours to ensure complete hydrolysis of the peptide.
-
-
Cooling: Turn off the heat and allow the solution to cool to room temperature.
-
Neutralization: Slowly and carefully neutralize the acidic solution by adding a NaOH solution until the pH is between 6.0 and 8.0. Monitor the pH closely during this process.
-
Disposal of Hydrolysate: The resulting solution of amino acids can typically be disposed of down the drain with copious amounts of water, pending approval from your institution's EHS office. Always confirm local regulations before drain disposal.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the proper disposal of this compound and the experimental workflow for its chemical inactivation.
Caption: Logical workflow for the proper disposal of this compound waste.
Caption: Experimental workflow for chemical inactivation via acid hydrolysis.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
